molecular formula C28H40O B1207531 Ergone

Ergone

Cat. No.: B1207531
M. Wt: 392.6 g/mol
InChI Key: OIMXTYUHMBQQJM-CXZAJWDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergone, identified chemically as ergosta-4,6,8(14),22-tetraen-3-one, is a bioactive compound isolated from the mushroom Fulviformes fastuosus . Preclinical research highlights its potential as a potent cytotoxic agent. Studies in vitro have demonstrated that this compound exhibits promising cytotoxic activity against specific cancer cell lines, including Hepatocellular carcinoma (HepG-2) and Muscle rhabdomyosarcoma (RD) cells . The compound has been observed to induce apoptosis, a programmed cell death pathway, which is a key mechanism for eliminating cancerous cells . Furthermore, research indicates that this compound may possess a selective cytotoxic effect, showing greater activity against certain cancer cells compared to normal liver cells, suggesting a potential valuable therapeutic index . This profile makes this compound a compound of significant interest for researchers investigating novel oncology therapeutics, particularly for conditions like rhabdomyosarcoma . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H40O

Molecular Weight

392.6 g/mol

IUPAC Name

(9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/t19-,20+,24+,26-,27-,28+/m0/s1

InChI Key

OIMXTYUHMBQQJM-CXZAJWDXSA-N

Isomeric SMILES

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C

Synonyms

(22E)-ergosta-4,6,8(14),22-tetraen-3-one
ergone
ergosta-4,6,8(14),22-tetraen-3-one

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Ergothioneine Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergothioneine (EGT), a sulfur-containing derivative of histidine, is a potent antioxidant and cytoprotectant produced by a limited number of organisms, primarily fungi and certain bacteria. Its unique chemical properties and physiological roles have garnered significant interest in the fields of medicine, nutrition, and drug development. This technical guide provides a comprehensive overview of the ergothioneine biosynthesis pathway in fungi, with a focus on the core enzymatic reactions, quantitative data, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating fungal metabolic pathways and professionals exploring the therapeutic potential of ergothioneine.

The Fungal Ergothioneine Biosynthesis Pathway: A Streamlined Approach

Unlike the more complex five-enzyme pathway found in some bacteria, fungi typically utilize a more concise two-enzyme system for the synthesis of ergothioneine.[1][2] This pathway begins with the amino acid L-histidine and involves S-adenosylmethionine (SAM) as a methyl donor and L-cysteine as a sulfur donor.[3][4]

The key enzymes in most fungi, such as Neurospora crassa, are:

  • Egt1: A bifunctional enzyme that first catalyzes the SAM-dependent trimethylation of L-histidine to form hercynine. Subsequently, it facilitates the oxidative C-S bond formation between hercynine and L-cysteine, producing hercynylcysteine sulfoxide.[5][6]

  • Egt2: A pyridoxal 5'-phosphate (PLP)-dependent enzyme that acts as a cysteine sulfoxide lyase, cleaving the C-S bond of hercynylcysteine sulfoxide to yield ergothioneine, pyruvate, and ammonia.[4][7]

Interestingly, in some fungi like Aspergillus fumigatus, a single, large trimodular enzyme named EgtA is responsible for the entire biosynthetic process.[4][8]

Below is a diagram illustrating the core fungal ergothioneine biosynthesis pathway.

Fungal_Ergothioneine_Pathway Histidine L-Histidine Hercynine Hercynine Histidine->Hercynine Egt1 (Methyltransferase domain) SAM 3 S-Adenosylmethionine (SAM) SAM->Hercynine Hercynylcysteine_sulfoxide Hercynylcysteine Sulfoxide Hercynine->Hercynylcysteine_sulfoxide Egt1 (Sulfoxide synthase domain) Cysteine L-Cysteine Cysteine->Hercynylcysteine_sulfoxide Oxygen O₂ Oxygen->Hercynylcysteine_sulfoxide Ergothioneine Ergothioneine Hercynylcysteine_sulfoxide->Ergothioneine Egt2 (C-S Lyase) Pyruvate Pyruvate Hercynylcysteine_sulfoxide->Pyruvate Ammonia Ammonia Hercynylcysteine_sulfoxide->Ammonia CRISPR_Workflow sgRNA_design sgRNA Design & Cloning Transformation Protoplast Preparation & Co-transformation sgRNA_design->Transformation Donor_DNA Donor DNA Construction (with selection marker) Donor_DNA->Transformation Cas9_plasmid Cas9 Expression Plasmid Cas9_plasmid->Transformation Selection Selection on Resistant Media Transformation->Selection Screening Genomic DNA Extraction & PCR Screening Selection->Screening Verification Sequencing to Confirm Gene Deletion Screening->Verification Heterologous_Expression_Workflow Gene_Cloning Gene Amplification (egt1, egt2) & Cloning into Expression Vector Host_Transformation Transformation of Expression Host (e.g., E. coli) Gene_Cloning->Host_Transformation Culture_Induction Culturing and Induction of Gene Expression Host_Transformation->Culture_Induction Cell_Lysis Cell Harvesting & Lysis Culture_Induction->Cell_Lysis Protein_Purification Protein Purification (e.g., Ni-NTA chromatography) Cell_Lysis->Protein_Purification Activity_Assay Enzyme Activity Assay Protein_Purification->Activity_Assay

References

An In-depth Technical Guide to the Natural Sources of L-Ergothioneine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "ergone compound" is not a recognized standard in scientific literature. Based on the query, this guide focuses on L-Ergothioneine (EGT), a naturally occurring amino acid derivative with significant antioxidant properties, which is likely the compound of interest.

Introduction to L-Ergothioneine

L-Ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine.[1][2][3] Discovered in 1909 by Charles Tanret in the ergot fungus Claviceps purpurea, EGT has since been identified in a variety of organisms.[2][4] Unlike many other antioxidants, EGT is remarkably stable at physiological pH and resistant to autoxidation.[4][5] Animals and plants do not synthesize EGT de novo; they must acquire it from dietary sources.[6][7][8] The presence of a specific transporter for EGT in animals, the novel organic cation transporter 1 (OCTN1 or SLC22A4), underscores its physiological importance.[6][9][10] This transporter facilitates the uptake and retention of EGT in tissues prone to high oxidative stress, such as the liver, kidneys, and red blood cells.[10][11]

Natural Sources of L-Ergothioneine

EGT is synthesized primarily by certain fungi and bacteria.[4][12][13] Consequently, these organisms and those that consume them are the principal natural sources of this compound.

Fungi

Mushrooms are the most significant dietary source of EGT, with concentrations varying widely among species.[6][9][14][15][16] Generally, gourmet and wild mushrooms contain substantially higher levels of EGT than common commercially grown varieties.[16]

Table 1: L-Ergothioneine Content in Various Mushroom Species

Mushroom SpeciesCommon NameEGT Content (mg/g dry weight)
Pleurotus ostreatusOyster Mushroom0.22 - 3.94[6]
Lentinula edodesShiitake~3.0[6]
Grifola frondosaMaitake (Hen of the Woods)~3.0[6]
Boletus edulisPorcini (King Bolete)High concentrations[14]
Pleurotus citrinopileatusGolden Oyster MushroomHigh concentrations[6]
Lepista nudaWood BlewitUp to 5.54[17]
Agaricus bisporusWhite Button, Crimini, PortobelloLower concentrations[14]
Ganoderma speciesReishi0.06 - 0.08[17]

Note: EGT content can be influenced by cultivation methods and substrate composition.[9]

Bacteria and Cyanobacteria

Various bacteria, including actinomycetes, cyanobacteria, and methylobacteria, are capable of synthesizing EGT.[4][5][18] These microorganisms contribute to the presence of EGT in soil, from which it can be taken up by plants.[19][20] Some fermented foods may contain EGT due to the metabolic activity of the bacteria used in their production.[9][14] Spirulina, a dried biomass of cyanobacteria, is also a source of EGT.[9]

Plants

Plants absorb EGT from the soil through their root systems, often facilitated by symbiotic relationships with mycorrhizal fungi.[7][14][19][20] As a result, EGT can be found in various plant-based foods, though typically at lower concentrations than in mushrooms.[21]

Table 2: L-Ergothioneine Content in Selected Plant-Based Foods

Food SourceCommon NameEGT Content
Oat Bran-Moderate levels[2][22]
Black Beans-Moderate levels[2][15][22]
Red Kidney Beans-Moderate levels[2][22]
Asparagus-Lower levels[14]
Garlic-Lower levels[14]
Animal Products

Animals accumulate EGT in their tissues from their diet.[8] Organ meats, such as liver and kidneys, tend to have higher concentrations of EGT.[2][15][22]

Table 3: L-Ergothioneine Content in Selected Animal Products

Food SourceEGT Content
Chicken LiverHigher concentrations[21][22]
Pork KidneyHigher concentrations[21][22]
EggsPresent, particularly in the yolk[15][21]
Milk (Human, Cow, Goat)Present in small amounts[14]

Biosynthesis of L-Ergothioneine

The biosynthesis of EGT has been characterized in several microorganisms and generally involves the methylation of histidine and the subsequent sulfurization.[12][13][23] There are both aerobic and anaerobic pathways for EGT synthesis.[1][13]

Aerobic Biosynthesis in Bacteria (e.g., Mycobacterium smegmatis)

In Mycobacterium smegmatis, a cluster of five genes (egtA, egtB, egtC, egtD, egtE) is responsible for EGT synthesis.[24] The pathway begins with the methylation of histidine.

bacterial_egt_biosynthesis His L-Histidine Hercynine Hercynine His->Hercynine EgtD (Methyltransferase) SAM S-Adenosyl- methionine (SAM) SAM->Hercynine Hercynyl_gammaGC_sulfoxide Hercynyl-γ-glutamyl- cysteine sulfoxide Hercynine->Hercynyl_gammaGC_sulfoxide EgtB (Sulfoxide synthase) gammaGC γ-Glutamyl-cysteine gammaGC->Hercynyl_gammaGC_sulfoxide Hercynylcysteine_sulfoxide Hercynylcysteine sulfoxide Hercynyl_gammaGC_sulfoxide->Hercynylcysteine_sulfoxide EgtC (Glutamate- releasing enzyme) EGT L-Ergothioneine Hercynylcysteine_sulfoxide->EGT EgtE (C-S lyase)

Bacterial aerobic biosynthesis of L-Ergothioneine.
Aerobic Biosynthesis in Fungi (e.g., Neurospora crassa)

The fungal pathway is more streamlined, requiring only two key enzymes, Egt1 and Egt2.[24] Egt1 is a bifunctional enzyme that catalyzes both the methylation of histidine and the formation of a C-S bond with cysteine.[24]

fungal_egt_biosynthesis His L-Histidine Hercynylcysteine_sulfoxide Hercynylcysteine sulfoxide His->Hercynylcysteine_sulfoxide Egt1 (Bifunctional enzyme) SAM S-Adenosyl- methionine (SAM) SAM->Hercynylcysteine_sulfoxide Cys L-Cysteine Cys->Hercynylcysteine_sulfoxide EGT L-Ergothioneine Hercynylcysteine_sulfoxide->EGT Egt2 (C-S lyase)

Fungal aerobic biosynthesis of L-Ergothioneine.

Experimental Protocols

Extraction of L-Ergothioneine from Natural Sources

The extraction of EGT, an intracellular and water-soluble compound, requires cell lysis and a suitable solvent system. Hot water or aqueous ethanol solutions are commonly employed.

Protocol: Hot Water Extraction from Mushroom Mycelia

  • Sample Preparation: Harvest fresh mycelia by filtration and wash with distilled water to remove residual medium. Lyophilize or use fresh.

  • Extraction:

    • Suspend a known weight of mycelia (e.g., 1 g) in distilled water at a ratio of 20:1 (mL:g).

    • Heat the suspension to 90°C in a water bath with constant stirring (e.g., 300 rpm) for 30 minutes.

  • Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid debris.

  • Collection: Carefully collect the supernatant containing the extracted EGT.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

Quantification of L-Ergothioneine

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is the standard method for the quantification of EGT.[25]

Protocol: Quantification by HPLC-MS/MS

  • Chromatographic System:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar EGT molecule.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

    • Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Parent Ion (Q1): m/z for EGT.

      • Product Ion (Q3): A specific fragment ion of EGT.

  • Quantification:

    • Prepare a calibration curve using certified EGT standards of known concentrations.

    • Inject the filtered extracts and standards into the HPLC-MS/MS system.

    • Integrate the peak area of the EGT-specific MRM transition.

    • Calculate the concentration of EGT in the sample by comparing its peak area to the calibration curve.

experimental_workflow Start Sample Collection (e.g., Mushroom Mycelia) Extraction Extraction (e.g., Hot Water) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Analysis HPLC-MS/MS Analysis Filtration->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification Result EGT Concentration Data Quantification->Result

General workflow for EGT extraction and quantification.

Stability of L-Ergothioneine

EGT is a relatively stable molecule, a property that enhances its bioavailability in cooked foods.[11]

  • Thermal Stability: EGT can withstand typical cooking temperatures, although prolonged exposure to very high heat (above 60°C) can lead to some degradation.[11][26]

  • pH Stability: It is most stable in neutral pH ranges (pH 6-8).[26] Its stability decreases in strongly acidic conditions (pH < 4).[26]

  • Light and Oxidative Stability: EGT shows good stability against light.[27][28] As a potent antioxidant, it is susceptible to oxidation, which is its primary degradation pathway.[27] The presence of certain metal ions, like Cu2+, can decrease its concentration.[28]

Conclusion

L-Ergothioneine is a physiologically important antioxidant that must be obtained from dietary sources. Fungi, particularly mushrooms, are the most concentrated natural sources of this compound. It is also found in various bacteria, and through the food web, in plants and animal tissues. The biosynthesis of EGT is unique to microorganisms and occurs via distinct pathways in bacteria and fungi. Understanding the natural sources, biosynthesis, and methods for extraction and quantification of EGT is crucial for research into its role in human health and for its potential applications in the nutraceutical and pharmaceutical industries.

References

An In-depth Technical Guide to Ergosta-4,6,8(14),22-tetraen-3-one (Ergone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosta-4,6,8(14),22-tetraen-3-one, commonly known as ergone, is a bioactive steroid derived from ergosterol, predominantly found in a variety of fungi. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and significant biological activities. Notably, this compound has demonstrated potent cytotoxic effects against several cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways. This guide also details experimental protocols for its isolation, characterization, and the assessment of its biological effects, aiming to facilitate further research and drug development initiatives centered on this promising natural compound.

Chemical Structure and Properties

This compound is a polycyclic steroid with the systematic IUPAC name (9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one. Its chemical structure is characterized by a four-ring steroid nucleus and a side chain with a double bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C28H40O--INVALID-LINK--
Molecular Weight 392.6 g/mol --INVALID-LINK--
Appearance Powder--INVALID-LINK--
XLogP3 6.8--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 1--INVALID-LINK--
Rotatable Bond Count 4--INVALID-LINK--

Table 1: Physicochemical Properties of this compound

Spectral Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity

This compound exhibits a range of biological activities, with its cytotoxic and anti-cancer properties being the most extensively studied.

Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Table 2 summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Source
HepG2Human Hepatocellular CarcinomaNot specified, but remarkable anti-proliferative activity reported--INVALID-LINK--
RDRhabdomyosarcoma1.49 ± 2.74--INVALID-LINK--
HepG-2Hepatocellular Carcinoma68.32 ± 2.49--INVALID-LINK--

Table 2: Cytotoxicity of this compound against various cancer cell lines.

Induction of Apoptosis

Studies have shown that this compound induces apoptosis in cancer cells through a caspase-dependent mechanism involving both the intrinsic and extrinsic pathways.[1] This involves the activation of caspases-3, -8, and -9, and the modulation of the Bcl-2 family of proteins, leading to an up-regulation of Bax and down-regulation of Bcl-2.[1]

Signaling Pathways

This compound's induction of apoptosis in cancer cells proceeds through well-defined signaling cascades. The following diagram illustrates the key components of the this compound-induced apoptotic pathway.

Ergone_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell treatment Extrinsic_Pathway Extrinsic Pathway Cell->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway Cell->Intrinsic_Pathway Caspase8 Caspase-8 activation Extrinsic_Pathway->Caspase8 Mitochondrion Mitochondrion Intrinsic_Pathway->Mitochondrion Caspase3 Caspase-3 activation Caspase8->Caspase3 Bax Bax (up-regulated) Mitochondrion->Bax Bcl2 Bcl-2 (down-regulated) Mitochondrion->Bcl2 Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

The following workflow outlines a general procedure for the isolation of this compound from fungal sources.

Isolation_Workflow Start Fungal Material (e.g., Polyporus umbellatus) Extraction Extraction with organic solvent (e.g., methanol, ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partition Solvent Partitioning (e.g., n-hexane, ethyl acetate) Crude_Extract->Partition Fraction Bioactive Fraction Partition->Fraction Chromatography Column Chromatography (Silica gel, Sephadex) Fraction->Chromatography Purified_Fraction Purified Fraction Chromatography->Purified_Fraction Crystallization Crystallization Purified_Fraction->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: The dried and powdered fungal material is extracted with an appropriate organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The bioactive fraction (often the n-hexane or ethyl acetate fraction) is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the individual components.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Crystallization: The purified this compound is crystallized from a suitable solvent to obtain a pure crystalline powder.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to determine the three-dimensional structure of the molecule.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Apoptosis Assays

Several methods can be employed to confirm that this compound induces apoptosis.

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure: Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes). The stained cells are then analyzed by flow cytometry.

2. Hoechst 33258 Staining:

  • Principle: This fluorescent stain binds to DNA and allows for the visualization of nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Procedure: Treated cells are stained with Hoechst 33258 and observed under a fluorescence microscope.

3. Western Blotting:

  • Principle: This technique is used to detect the expression levels of key apoptosis-related proteins.

  • Procedure: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as caspases-3, -8, -9, Bax, and Bcl-2.

Conclusion

Ergosta-4,6,8(14),22-tetraen-3-one (this compound) is a fungal-derived steroid with significant potential as a lead compound for the development of novel anti-cancer therapies. Its well-defined cytotoxic and pro-apoptotic activities, coupled with an increasing understanding of its mechanism of action, make it a compelling subject for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic applications of this promising natural product.

References

An In-depth Technical Guide to Ergosta-4,6,8(14),22-tetraen-3-one: Discovery, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosta-4,6,8(14),22-tetraen-3-one, a bioactive steroid first identified in the mid-20th century, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound, with a particular focus on its cytotoxic, diuretic, and anti-inflammatory effects. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, along with a summary of its quantitative-activity relationships. Furthermore, this guide visualizes the key signaling pathways modulated by ergosta-4,6,8(14),22-tetraen-3-one, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Natural Occurrence

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone, is a naturally occurring steroid found predominantly in various species of fungi. Its initial discovery can be traced back to studies on fungal metabolites. A significant early report on its natural occurrence was published in 1974, detailing its presence in several fungi. Prior to that, a 1970 study had already investigated its biosynthesis in Penicillium rubrum.

This compound is a derivative of ergosterol, a primary sterol in fungal cell membranes. It has been isolated from a variety of medicinal and common fungi, including:

  • Polyporus umbellatus[1][2]

  • Russula cyanoxantha

  • Cordyceps sinensis[3]

  • Ganoderma applanatum[4]

  • Xylaria sp.[5]

The presence of ergosta-4,6,8(14),22-tetraen-3-one across a range of fungal species highlights its role as a significant secondary metabolite in this kingdom.

Biological Activities and Mechanisms of Action

Ergosta-4,6,8(14),22-tetraen-3-one exhibits a spectrum of biological activities, with its cytotoxic, diuretic, and anti-inflammatory properties being the most extensively studied.

Cytotoxic and Anti-proliferative Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. This activity is primarily mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.

Quantitative Cytotoxicity Data:

Cell LineCancer TypeIC50 (µg/mL)Reference
HT-29Colon Cancer> 100Lee et al., 2005
HeLaCervical Cancer> 100Lee et al., 2005
Hep3BLiver Cancer45.3Lee et al., 2005
AGSStomach Cancer> 100Lee et al., 2005
HepG2Liver Cancer- (91.04% inhibition at 100 µg/mL)Zhao et al., 2011[6][7]

Mechanism of Action:

The apoptotic cascade initiated by ergosta-4,6,8(14),22-tetraen-3-one involves both the intrinsic and extrinsic pathways. Key molecular events include:

  • G2/M Phase Cell Cycle Arrest: The compound halts the cell cycle at the G2/M transition phase, preventing cell division.

  • Caspase Activation: It triggers the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).

  • Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent mitochondrial dysfunction.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ergosta-4,6,8(14),22-tetraen-3-one Ergosta-4,6,8(14),22-tetraen-3-one Caspase-8 Caspase-8 Ergosta-4,6,8(14),22-tetraen-3-one->Caspase-8 Bax Bax Ergosta-4,6,8(14),22-tetraen-3-one->Bax Bcl-2 Bcl-2 Ergosta-4,6,8(14),22-tetraen-3-one->Bcl-2 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl-2->Mitochondrion inhibits release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Apoptosis Signaling Pathway
Diuretic Activity

Ergosta-4,6,8(14),22-tetraen-3-one has been traditionally used for its diuretic properties.[2] Studies suggest that this effect is mediated through an anti-aldosteronic mechanism. Aldosterone is a mineralocorticoid hormone that promotes sodium and water retention in the kidneys. By antagonizing the action of aldosterone, ergosta-4,6,8(14),22-tetraen-3-one promotes the excretion of sodium and water, leading to a diuretic effect.

diuretic_pathway Aldosterone Aldosterone Mineralocorticoid Receptor Mineralocorticoid Receptor Aldosterone->Mineralocorticoid Receptor binds to Gene Transcription Gene Transcription Mineralocorticoid Receptor->Gene Transcription activates Sodium & Water Retention Sodium & Water Retention Gene Transcription->Sodium & Water Retention leads to Ergosta-4,6,8(14),22-tetraen-3-one Ergosta-4,6,8(14),22-tetraen-3-one Ergosta-4,6,8(14),22-tetraen-3-one->Mineralocorticoid Receptor antagonizes

Anti-aldosteronic Diuretic Action
Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, ergosta-4,6,8(14),22-tetraen-3-one exhibited a potent inhibitory effect on NO production with an IC50 value of 28.96 µM.[5][8]

Experimental Protocols

Isolation from Polyporus umbellatus

A general procedure for the isolation of ergosta-4,6,8(14),22-tetraen-3-one from the sclerotia of Polyporus umbellatus is as follows:

  • Extraction: The dried and powdered sclerotia are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Partitioning: The crude extract is then partitioned between solvents of varying polarity, for example, n-hexane and ethyl acetate, to separate compounds based on their solubility.

  • Chromatography: The fraction containing ergosta-4,6,8(14),22-tetraen-3-one is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Purification: Fractions containing the compound of interest are collected and further purified by recrystallization or preparative thin-layer chromatography (TLC) to yield pure ergosta-4,6,8(14),22-tetraen-3-one.

isolation_workflow Dried Sclerotia Dried Sclerotia Extraction Extraction Dried Sclerotia->Extraction Crude Extract Crude Extract Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Fraction Enriched Fraction Solvent Partitioning->Enriched Fraction Silica Gel Chromatography Silica Gel Chromatography Enriched Fraction->Silica Gel Chromatography Purified Fractions Purified Fractions Silica Gel Chromatography->Purified Fractions Recrystallization/Prep-TLC Recrystallization/Prep-TLC Purified Fractions->Recrystallization/Prep-TLC Pure Compound Pure Compound Recrystallization/Prep-TLC->Pure Compound

Isolation Workflow
Chemical Synthesis from Ergosterol

Ergosta-4,6,8(14),22-tetraen-3-one can be synthesized from ergosterol through a multi-step process. A common synthetic route involves:

  • Protection of the Hydroxyl Group: The 3-hydroxyl group of ergosterol is protected, for example, as an acetate ester.

  • Diels-Alder Reaction: The protected ergosterol undergoes a Diels-Alder reaction to introduce functionality into the B-ring.

  • Oxidation: The intermediate is then oxidized to introduce the ketone at the 3-position and create the conjugated double bond system.

  • Deprotection: The protecting group is removed to yield the final product.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of ergosta-4,6,8(14),22-tetraen-3-one can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of ergosta-4,6,8(14),22-tetraen-3-one and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

The effect of the compound on the cell cycle can be analyzed by flow cytometry using propidium iodide (PI) staining:

  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are then treated with RNase A to remove RNA and stained with PI, which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

The expression levels of proteins involved in apoptosis can be determined by Western blotting:

  • Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

Ergosta-4,6,8(14),22-tetraen-3-one is a fungal metabolite with a compelling profile of biological activities, including potent cytotoxic effects against cancer cells, as well as diuretic and anti-inflammatory properties. Its mechanism of action in cancer involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation in oncology drug discovery. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related natural products. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Multifaceted Roles of Ergo-Compounds in Fungal Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological roles of key "ergo-" compounds in fungal metabolism, with a primary focus on ergosterol, its derivative ergone, and the structurally distinct ergot alkaloids. This document will elucidate the biosynthesis, regulation, and physiological significance of these molecules, offering a comprehensive resource for researchers in mycology, drug discovery, and fungal biotechnology.

Clarification of Terms: this compound, Ergosterol, and Ergot Alkaloids

It is crucial to distinguish between three classes of fungal metabolites that are sometimes conflated:

  • Ergosterol: The primary sterol in fungal cell membranes, analogous to cholesterol in animals. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. Its biosynthetic pathway is a major target for antifungal drugs.

  • This compound (Ergosta-4,6,8(14),22-tetraen-3-one): A specific fungal metabolite derived from ergosterol.[1][2][3] It is considered a secondary metabolite and has been studied for its various pharmacological activities, including cytotoxic, diuretic, and anti-inflammatory effects.[1][2][4] Its role in core fungal metabolism is not as central as that of ergosterol.

  • Ergot Alkaloids: A diverse class of nitrogen-containing secondary metabolites derived from L-tryptophan.[5][6] They are produced by various fungi, notably species of Claviceps, Aspergillus, and Penicillium.[6] These compounds have significant pharmacological and toxicological properties.

This guide will first delve into the pivotal role of ergosterol, then discuss its derivative this compound, and finally explore the distinct world of ergot alkaloids.

Ergosterol: The Cornerstone of Fungal Membranes

Ergosterol is a vital component of fungal cells, and its biosynthesis is a complex and highly regulated process.

Ergosterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a multi-step process that can be broadly divided into three main stages, starting from acetyl-CoA.[7][8]

  • Mevalonate Pathway: Acetyl-CoA is converted to mevalonate and then to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Squalene Synthesis: IPP and DMAPP are used to synthesize farnesyl pyrophosphate (FPP), and two molecules of FPP are then condensed to form squalene.[7]

  • Post-Squalene Pathway (Late Ergosterol Biosynthesis): Squalene undergoes a series of enzymatic modifications, including epoxidation, cyclization to lanosterol, and subsequent demethylations, desaturations, and reductions to yield the final product, ergosterol.[7][9] This latter part of the pathway involves several key enzymes that are targets for antifungal drugs, such as lanosterol 14α-demethylase (encoded by ERG11 or CYP51).[10]

Ergosterol_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_squalene Squalene Synthesis cluster_post_squalene Late Ergosterol Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Erg10, Erg13 Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Hmg1/2 HMG-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Mevalonate->IPP/DMAPP FPP FPP IPP/DMAPP->FPP Erg20 IPP/DMAPP->FPP Squalene Squalene FPP->Squalene Erg9 FPP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1 Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Erg7 Squalene epoxide->Lanosterol Intermediates Intermediates Lanosterol->Intermediates Erg11 (Cyp51) Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Erg2-6, Erg24-27 Intermediates->Ergosterol

Figure 1: Simplified overview of the ergosterol biosynthesis pathway in fungi.

Regulation of Ergosterol Biosynthesis

Ergosterol biosynthesis is tightly regulated to maintain appropriate levels of this essential sterol in the cell membrane. Regulation occurs at multiple levels:

  • Transcriptional Regulation: The expression of ERG genes is controlled by transcription factors such as Upc2 and Ndt80 in Candida species and SrbA in Aspergillus fumigatus.[10][11] These transcription factors can be activated by low ergosterol levels, leading to increased expression of biosynthetic genes.

  • Feedback Inhibition: The accumulation of ergosterol and its intermediates can inhibit the activity of key enzymes in the pathway, such as HMG-CoA reductase.[8]

  • Environmental Factors: Oxygen availability is crucial for the later steps of ergosterol biosynthesis, which involve oxygen-dependent enzymes.[12]

Ergosterol_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / ER ERG_genes ERG Genes ERG_enzymes ERG Enzymes ERG_genes->ERG_enzymes Transcription & Translation TF_active Active Transcription Factor (e.g., Upc2, SrbA) TF_active->ERG_genes Upregulation Ergosterol Ergosterol TF_inactive Inactive Transcription Factor Ergosterol->TF_inactive Feedback Inhibition TF_inactive->TF_active Activation by low ergosterol Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol_Pathway->Ergosterol ERG_enzymes->Ergosterol_Pathway Catalysis Low_Oxygen Low Oxygen Low_Oxygen->Ergosterol_Pathway Inhibition Ergosterol_Analysis_Workflow Start Fungal Biomass Extraction Ergosterol Extraction (e.g., Saponification/Heptane or Chloroform/Methanol) Start->Extraction Purification Optional: Solid-Phase Extraction (SPE) for sample cleanup Extraction->Purification Analysis Ergosterol Quantification Purification->Analysis HPLC HPLC-UV (282 nm) Analysis->HPLC Primary Method GCMS GC-MS (after derivatization) Analysis->GCMS Confirmatory Method End Ergosterol Concentration Data HPLC->End GCMS->End Ergot_Alkaloid_Biosynthesis L-Tryptophan L-Tryptophan Dimethylallyltryptophan Dimethylallyltryptophan L-Tryptophan->Dimethylallyltryptophan dmaW Chanoclavine-I Chanoclavine-I Dimethylallyltryptophan->Chanoclavine-I easF, easE, easC Agroclavine Agroclavine Chanoclavine-I->Agroclavine Elymoclavine Elymoclavine Agroclavine->Elymoclavine Lysergic acid Lysergic acid Elymoclavine->Lysergic acid cloA Ergopeptines Ergopeptines Lysergic acid->Ergopeptines lpsA, lpsB Lysergic acid amides\n(e.g., Ergometrine) Lysergic acid amides (e.g., Ergometrine) Lysergic acid->Lysergic acid amides\n(e.g., Ergometrine)

References

Ergone: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a bioactive steroid isolated from various medicinal fungi, including Polyporus umbellatus and Cordyceps sinensis.[1][2] In recent years, this compound has garnered significant interest within the scientific community for its potent cytotoxic effects against a range of cancer cell lines and its potential nephroprotective properties.[][4] This technical guide provides a detailed exploration of the in vitro mechanism of action of this compound, with a focus on its effects on cancer cells. It summarizes key quantitative data, outlines experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary in vitro mechanism of action of this compound in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Studies on human hepatocellular carcinoma (HepG2) cells have demonstrated that this compound treatment leads to characteristic morphological and biochemical markers of apoptosis, including chromatin condensation, nuclear fragmentation, and exposure of phosphatidylserine on the outer cell membrane.[1]

Signaling Pathways

This compound-induced apoptosis proceeds through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual-pathway activation culminates in the activation of effector caspases, leading to the cleavage of key cellular substrates and ultimately, cell death.[1]

Ergone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Ergone_ext This compound DeathReceptor Death Receptors Ergone_ext->DeathReceptor Activates ProCasp8 Pro-caspase-8 DeathReceptor->ProCasp8 Recruits & Cleaves Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleaves & Activates Ergone_int This compound Bcl2 Bcl-2 Ergone_int->Bcl2 Downregulates Bax Bax Ergone_int->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Cleaves & Activates Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: this compound-induced apoptosis signaling pathway, illustrating the involvement of both extrinsic and intrinsic pathways leading to the activation of effector caspases and subsequent cell death.

Quantitative Data

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Cell LineCancer TypeIC50 (µg/mL)Reference
HepG2Hepatocellular CarcinomaNot explicitly stated in provided abstracts[5]
RDRhabdomyosarcomaMore potent than against HepG2[5]
Neuro-2aNeuroblastoma20.8 ± 2.2[]
Saos-2Osteosarcoma27.8 ± 1.0[]
HT-29Colon CancerNot specified[6]
HeLa 229Cervical CancerNot specified[6]
Hep3BLiver CancerNot specified[6]
AGSStomach CancerNot specified[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies on this compound. Below are outlines of key experimental protocols.

Cell Culture and Treatment
  • Cell Lines: Human hepatocellular carcinoma (HepG2) cells are a commonly used model.[1]

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) is run in parallel.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for a specified period (e.g., 24h, 48h) C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A generalized workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Analysis by Flow Cytometry

Apoptosis is quantified using Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry.[1]

  • Cell Preparation: HepG2 cells are seeded and treated with this compound for a specified duration.

  • Staining: Adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry after staining with propidium iodide (PI).[1]

  • Cell Fixation: this compound-treated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and PI.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of apoptosis-related proteins.[1]

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, caspase-8, caspase-9, PARP, and a loading control like β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Other Potential Mechanisms

While the induction of apoptosis is a well-documented mechanism, preliminary evidence suggests that this compound may also exert its biological effects through other signaling pathways, particularly in the context of its nephroprotective and anti-inflammatory activities.

  • TGF-β1 Signaling: In a model of chronic kidney disease, this compound treatment was shown to downregulate the expression of transforming growth factor-beta 1 (TGF-β1). The in vitro specifics of this interaction require further investigation.

  • NF-κB Signaling: The anti-inflammatory effects of some ergosterol derivatives suggest a potential interaction with the NF-κB signaling pathway. However, direct in vitro evidence for this compound's effect on NF-κB activation is currently limited and warrants further research.

  • Nitric Oxide Production: this compound has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cells, with an IC50 value of 28.96 µM, indicating potential anti-inflammatory activity.[7]

References

The Pharmacological Profile of Ergone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a naturally occurring steroid derivative found in various medicinal fungi and plants. Possessing a range of pharmacological activities, this compound has demonstrated significant potential in preclinical studies, particularly in the areas of oncology, nephrology, and fluid homeostasis. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing its cytotoxic, nephroprotective, and diuretic effects. Detailed experimental protocols for key assays, quantitative data from published studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a bioactive compound isolated from various natural sources, including the fungi Polyporus umbellatus, Fulviformes fastuosus, and plants like Cordyceps sinensis.[1] Structurally a derivative of ergosterol, this compound has garnered scientific interest due to its diverse pharmacological properties. Preclinical evidence strongly suggests its potential as a therapeutic agent, exhibiting cytotoxic effects against cancer cell lines, protective effects in models of chronic kidney disease, and a notable diuretic action.[1] This document aims to consolidate the current understanding of this compound's pharmacology, providing a technical resource for researchers in drug discovery and development.

Pharmacodynamics: Mechanism of Action

This compound's therapeutic effects are attributed to its modulation of specific signaling pathways and physiological processes.

Cytotoxic Effects and Apoptosis Induction

This compound has demonstrated potent cytotoxic activity against rhabdomyosarcoma (RD) and hepatocellular carcinoma (HepG-2) cell lines.[2] The primary mechanism underlying its cytotoxicity is the induction of apoptosis, or programmed cell death. Morphological studies of cancer cells treated with this compound reveal classic apoptotic features such as cell shrinkage, membrane blebbing, and chromatin condensation. While the precise upstream signaling cascade initiated by this compound is yet to be fully elucidated, the observed apoptotic phenotype suggests the involvement of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases that dismantle the cell.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 activates This compound This compound This compound->Death Receptor may activate This compound->Cellular Stress may induce Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes tgf_beta_pathway This compound This compound TGF-β1 TGF-β1 This compound->TGF-β1 downregulates TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor binds Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad4 Smad4 p-Smad2/3->Smad4 complexes with Smad Complex Smad Complex Nucleus Nucleus Smad Complex->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Fibrosis Fibrosis Gene Transcription->Fibrosis leads to raas_pathway This compound This compound Aldosterone Aldosterone This compound->Aldosterone decreases Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE Adrenal Gland Adrenal Gland Angiotensin II->Adrenal Gland stimulates Adrenal Gland->Aldosterone releases Kidney Kidney Aldosterone->Kidney acts on Na+ & H2O Reabsorption Na+ & H2O Reabsorption Kidney->Na+ & H2O Reabsorption increases Diuresis Diuresis Na+ & H2O Reabsorption->Diuresis inhibition leads to mtt_assay_workflow Cell Seeding (96-well plate) Cell Seeding (96-well plate) Incubation (24h) Incubation (24h) Cell Seeding (96-well plate)->Incubation (24h) This compound Treatment This compound Treatment Incubation (24h)->this compound Treatment Incubation (24-72h) Incubation (24-72h) This compound Treatment->Incubation (24-72h) Add MTT Solution Add MTT Solution Incubation (24-72h)->Add MTT Solution Incubation (4h) Incubation (4h) Add MTT Solution->Incubation (4h) Solubilize Formazan Solubilize Formazan Incubation (4h)->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance (570nm)->Data Analysis (IC50) diuretic_assay_workflow Animal Acclimatization & Fasting Animal Acclimatization & Fasting Saline Hydration Saline Hydration Animal Acclimatization & Fasting->Saline Hydration Grouping & Dosing (this compound, Control, Standard) Grouping & Dosing (this compound, Control, Standard) Saline Hydration->Grouping & Dosing (this compound, Control, Standard) Placement in Metabolic Cages Placement in Metabolic Cages Grouping & Dosing (this compound, Control, Standard)->Placement in Metabolic Cages Urine Collection (Timed Intervals) Urine Collection (Timed Intervals) Placement in Metabolic Cages->Urine Collection (Timed Intervals) Urine Volume Measurement Urine Volume Measurement Urine Collection (Timed Intervals)->Urine Volume Measurement Urine Electrolyte Analysis Urine Electrolyte Analysis Urine Collection (Timed Intervals)->Urine Electrolyte Analysis Data Analysis (Diuretic Index, etc.) Data Analysis (Diuretic Index, etc.) Urine Volume Measurement->Data Analysis (Diuretic Index, etc.) Urine Electrolyte Analysis->Data Analysis (Diuretic Index, etc.)

References

Toxicological Profile of Ergone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a natural steroidal compound isolated from various medicinal fungi, including Fulviformes fastuosus, Polyporus umbellatus, and Cordyceps sinensis.[1][2][3] Current toxicological research on this compound is primarily centered on its in vitro cytotoxic and pro-apoptotic activities against various cancer cell lines. This has garnered interest in its potential as a therapeutic agent. However, a significant gap exists in the literature regarding its in vivo toxicity and overall safety profile. This guide provides a comprehensive overview of the existing toxicological data on this compound, with a focus on quantitative data, experimental methodologies, and the molecular pathways involved in its cytotoxic effects.

Chemical and Physical Properties

PropertyValue
Systematic Name Ergosta-4,6,8(14),22-tetraen-3-one
Molecular Formula C₂₈H₄₀O
Molecular Weight 392.6 g/mol
CAS Number 19254-69-4

In Vitro Toxicology

The primary toxicological effect of this compound identified in the literature is its cytotoxicity towards cancer cells, which appears to be mediated by the induction of apoptosis.

Cytotoxicity

This compound has demonstrated selective cytotoxicity against a range of human cancer cell lines while showing reduced toxicity towards normal cells.[1][4][5][6]

Table 1: Summary of In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC₅₀ Value*Reference
RDHuman Muscle Rhabdomyosarcoma1.49 ± 2.74 µM[5]
HepG-2Human Hepatocellular Carcinoma68.32 ± 2.49 µM[4][5]
HT-29Human Colon CancerNot specified[6]
HeLa 229Human Cervix CancerNot specified[6]
AGSHuman Stomach CancerNot specified[6]
CC-1Rat Wistar Liver (Normal)Less toxic than to cancer cells[1][4]

*Note: The original source for RD and HepG-2 IC₅₀ values reported the concentration in mM. This is presumed to be a typographical error, as µM is the standard unit for such potent cytotoxicity. The values have been presented here in µM for contextual accuracy.

Mechanism of Action: Apoptosis Induction

Studies have shown that this compound's cytotoxic effect is due to the induction of programmed cell death, or apoptosis. In human hepatocellular carcinoma (HepG2) cells, this compound was found to cause G2/M phase cell cycle arrest, which is a common prelude to apoptosis.[2] Morphological changes characteristic of apoptosis, such as chromatin condensation, nuclear fragmentation, and phosphatidylserine exposure on the outer cell membrane, have also been observed in cells treated with this compound.[1][2][4]

Signaling Pathways of this compound-Induced Apoptosis

This compound-induced apoptosis in HepG2 cells involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is supported by the observed activation of key initiator and effector caspases, as well as the modulation of Bcl-2 family proteins.[2]

Intrinsic and Extrinsic Apoptotic Pathways

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Ergone_Apoptosis_Pathway This compound-Induced Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Ergone_ext This compound DeathReceptor Death Receptors Ergone_ext->DeathReceptor Activates ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Recruits & Cleaves Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Ergone_int This compound Bax Bax (Upregulated) Ergone_int->Bax Bcl2 Bcl-2 (Downregulated) Ergone_int->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Promotes release Bcl2->Mitochondria Inhibits release CytochromeC Cytochrome c Mitochondria->CytochromeC Releases ProCaspase9 Pro-Caspase-9 CytochromeC->ProCaspase9 Activates Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Signaling pathways of this compound-induced apoptosis.

Experimental Protocols

This section details the methodologies used in the key in vitro studies of this compound's toxicology.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described in the study by Naveen et al. (2016).[1][4]

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_workflow start Cell Seeding (e.g., HepG-2, RD, CC-1) in 96-well plates incubation1 Incubation (24h) for cell adherence start->incubation1 treatment Treatment with this compound (various concentrations) incubation1->treatment incubation2 Incubation (48h) treatment->incubation2 add_mtt Addition of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyl tetrazolium bromide) incubation2->add_mtt incubation3 Incubation (4h) add_mtt->incubation3 add_dmso Addition of DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure Absorbance at 570 nm using a microplate reader add_dmso->read_absorbance calculate_ic50 Calculate IC₅₀ Value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Detection by Fluorescent Microscopy

This method, also from Naveen et al. (2016), uses ethidium bromide and acridine orange staining to visualize apoptotic cells.[1][4]

  • Cell Culture and Treatment: Cells are cultured on coverslips in a 6-well plate and treated with this compound at its IC₅₀ concentration for 24 hours.

  • Staining: The cells are washed with phosphate-buffered saline (PBS) and then stained with a mixture of ethidium bromide (100 µg/mL) and acridine orange (100 µg/mL).

  • Visualization: The stained cells are immediately visualized under a fluorescent microscope.

    • Live cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green fluorescence with chromatin condensation.

    • Late apoptotic cells: Orange to red fluorescence with fragmented chromatin.

    • Necrotic cells: Uniform orange to red fluorescence.

Western Blot Analysis for Apoptotic Proteins

This protocol is based on the study by Teng et al. (2016) investigating this compound's effect on HepG2 cells.[2]

  • Cell Lysis: HepG2 cells are treated with various concentrations of this compound for a specified time (e.g., 48 hours). The cells are then harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA protein assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9, PARP).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Toxicology

As of the date of this guide, there is a notable absence of publicly available in vivo toxicological studies on this compound. Standard toxicological assessments such as acute toxicity (e.g., LD₅₀), sub-chronic, and chronic toxicity studies in animal models have not been reported. One study did note a nephroprotective effect of this compound in rats with aristolochic acid-induced kidney injury, but this was an investigation of a therapeutic effect, not a toxicological assessment of this compound itself.[]

Conclusion and Future Directions

The current body of evidence indicates that this compound is a promising cytotoxic agent against various cancer cell lines in vitro, with a mechanism of action involving the induction of apoptosis through both intrinsic and extrinsic pathways. The selectivity for cancer cells over normal cells is a favorable characteristic for a potential therapeutic compound.

However, the complete lack of in vivo toxicological data is a critical knowledge gap. For the further development of this compound as a drug candidate, it is imperative that future research focuses on:

  • Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent models to determine key toxicological parameters such as NOAEL (No-Observed-Adverse-Effect Level) and LD₅₀.

  • Pharmacokinetic and toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Genotoxicity and mutagenicity assays to assess its potential to cause genetic damage.

  • Reproductive and developmental toxicity studies.

A thorough in vivo safety assessment is essential to validate the promising in vitro findings and to determine the therapeutic window and potential risks associated with this compound administration in a clinical setting.

References

An In-depth Technical Guide to Ergothioneine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid derived from histidine.[1][2] First identified in 1909 in the ergot fungus Claviceps purpurea, EGT is synthesized by various fungi and bacteria but not by plants or animals.[1][3] Humans and animals acquire EGT exclusively through their diet, with mushrooms being a primary source.[2][4] A specific transporter, known as the organic cation transporter novel type 1 (OCTN1) or ergothioneine transporter (ETT), encoded by the SLC22A4 gene, facilitates its uptake and accumulation in various tissues.[5][6][7] This avid retention in the body suggests a significant physiological role.[8] EGT has garnered substantial interest for its potent antioxidant and cytoprotective properties, with research exploring its potential in mitigating oxidative stress-related diseases, neurodegenerative disorders, and cardiovascular conditions.[1][2][5]

Core Mechanisms of Action

Ergothioneine's primary role is as a cellular antioxidant and cytoprotectant.[2] Its mechanisms are multifaceted and include:

  • Direct Scavenging of Reactive Oxygen and Nitrogen Species (ROS/RNS): EGT can directly neutralize a variety of damaging free radicals.[2][9]

  • Metal Chelation: It can bind to metal ions, preventing them from participating in reactions that generate ROS.[1][5]

  • Regulation of Antioxidant Pathways: EGT can influence the body's own antioxidant defense systems. For example, it has been shown to regulate the Keap1-Nrf2 signaling pathway, leading to the upregulation of antioxidant genes.[9] It can also positively impact the glutathione (GSH) system, a crucial endogenous antioxidant.[5][10]

  • Anti-inflammatory Effects: EGT exhibits anti-inflammatory properties, which are linked to its antioxidant capacity.[1][10]

Signaling Pathways

Ergothioneine's biological effects are mediated through several key signaling pathways. Its ability to modulate these pathways underscores its potential as a therapeutic agent.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary regulator of cellular defense against oxidative stress. EGT can activate this pathway, leading to the expression of numerous antioxidant and detoxification enzymes.[9][10]

EGT Ergothioneine Keap1 Keap1 EGT->Keap1 modulates ROS Oxidative Stress (e.g., ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to

Caption: Ergothioneine's activation of the Nrf2/ARE pathway.

mTOR/S6K1 and Neurotrophin Signaling

In the context of neuronal health, ergothioneine has been shown to promote neuronal differentiation.[11] This is mediated through the activation of the mTORC1 signaling pathway, specifically involving mTOR and S6K1, and the neurotrophin 4/5-TrkB signaling pathway.[11]

EGT Ergothioneine mTOR p-mTOR EGT->mTOR activates (6h) S6K1 p-S6K1 EGT->S6K1 activates (1h) NT5 Neurotrophin 4/5 (NT5) EGT->NT5 induces expression (24h) mTOR->S6K1 Math1 Math1 S6K1->Math1 induces TrkB TrkB Receptor NT5->TrkB activates TrkB->Math1 induces NeuronalDiff Neuronal Differentiation Math1->NeuronalDiff promotes

Caption: EGT-induced neuronal differentiation signaling cascade.[11]

Quantitative Data from Clinical Trials

Recent clinical trials have begun to quantify the effects of ergothioneine supplementation on human health, particularly in the areas of cognitive function and skin health.

Cognitive Function
StudyParticipant ProfileDosage & DurationKey Cognitive OutcomesOther Notable Outcomes
Zajac et al. (2023) [12][13]147 healthy older adults (55-79 years) with subjective memory complaints.10 mg/day or 25 mg/day for 16 weeks.- 25 mg group showed a within-group improvement in composite memory at week 4.[12][13]- 10 mg group showed within-group increases in complex attention, cognitive flexibility, and executive functioning at 16 weeks.[12][13]- Significant, dose-dependent increases in plasma ergothioneine levels.[12][13]- Improved sleep initiation at 25 mg/day.[12][13]- Improved liver function.[12][13]
Pilot Study (2024) [14]19 subjects (≥60 years old) with mild cognitive impairment.25 mg, 3 times a week for one year.- Improved performance in the Rey Auditory Verbal Learning Test.[14]- Stabilized plasma levels of neurofilament light chain (a marker of neuronal damage).[14]- No alteration in clinical safety markers.[14]
Skin Health
StudyParticipant ProfileDosage & DurationKey Skin Health Outcomes
Open-label Pilot Study [12]30 healthy subjects (30-50 years old).Daily supplementation for 28 days.- Significant increase in skin hydration (8.57% at day 14).[12]- Significant decrease in wrinkle area (16.27% at day 14 and 22.65% at day 28).[12]- Significant decrease in the proportion of skin wrinkle area (20.53% at day 14 and 27.96% at day 28).[12]

Experimental Protocols

In Vitro Assessment of Cytoprotective Effects

A common experimental approach to evaluate the cytoprotective properties of ergothioneine in cell culture involves inducing oxidative stress and measuring cell viability.[15]

Objective: To determine the protective effect of ergothioneine against oxidative stress-induced cell death.

Methodology:

  • Cell Culture:

    • Plate cells of interest (e.g., neuronal cells, hepatocytes) in appropriate multi-well plates and culture until they reach a suitable confluency.

  • Pre-treatment with Ergothioneine:

    • Prepare a stock solution of L-Ergothioneine in a sterile buffer (e.g., PBS).

    • Treat the cells with varying concentrations of ergothioneine for a predetermined period (e.g., 24 hours). Include a vehicle control group.

  • Induction of Oxidative Stress:

    • Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or a pro-oxidant drug, to the cell culture medium for a specified duration.

  • Assessment of Cell Viability:

    • Utilize a cell viability assay, such as the MTT or LDH assay, to quantify the extent of cell death in each treatment group.

  • Data Analysis:

    • Compare the viability of cells pre-treated with ergothioneine to those treated with the oxidative stressor alone to determine the dose-dependent protective effect of ergothioneine.

Start Plate Cells Pretreat Pre-treat with Ergothioneine (various concentrations) Start->Pretreat InduceStress Induce Oxidative Stress (e.g., H₂O₂) Pretreat->InduceStress AssessViability Assess Cell Viability (e.g., MTT Assay) InduceStress->AssessViability Analyze Analyze Data and Determine Protective Effect AssessViability->Analyze

Caption: Workflow for in vitro cytoprotection assay.

Randomized Controlled Clinical Trial for Cognitive Effects

The design of a robust clinical trial is essential to validate the therapeutic potential of ergothioneine.

Objective: To assess the efficacy of ergothioneine supplementation on cognitive function in a specific population.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[16][17]

  • Participant Recruitment: Recruit a well-defined cohort (e.g., older adults with subjective memory complaints) based on specific inclusion and exclusion criteria.[17]

  • Randomization and Blinding: Randomly assign participants to receive either a specific dose of ergothioneine (e.g., 10 mg/day, 25 mg/day) or a matching placebo.[16][17] Both participants and investigators should be blinded to the treatment allocation.

  • Intervention: Administer the assigned intervention for a predetermined duration (e.g., 16 weeks).[17]

  • Outcome Measures:

    • Primary Outcome: Change in a composite score from a validated neurocognitive test battery (e.g., CNS Vital Signs).[12]

    • Secondary Outcomes: Changes in other cognitive domains, subjective memory questionnaires, sleep quality assessments, and relevant blood biomarkers (e.g., plasma ergothioneine levels, markers of oxidative stress and inflammation).[16]

  • Data Collection: Conduct assessments at baseline and at specified follow-up time points (e.g., 4, 8, and 16 weeks).[17]

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the changes in outcomes between the treatment and placebo groups.[16]

Recruitment Participant Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization & Blinding Recruitment->Randomization Placebo Placebo Group Randomization->Placebo Ergo10 Ergothioneine 10mg Group Randomization->Ergo10 Ergo25 Ergothioneine 25mg Group Randomization->Ergo25 Intervention 16-Week Intervention Placebo->Intervention Ergo10->Intervention Ergo25->Intervention Assessment Assessments at Baseline, Week 4, Week 8, Week 16 (Cognitive, Biomarkers) Intervention->Assessment Analysis Statistical Analysis Assessment->Analysis

Caption: Clinical trial workflow for cognitive assessment.

Conclusion

Ergothioneine is a unique, diet-derived antioxidant with a dedicated transport system in the human body, highlighting its physiological importance. The existing body of research, supported by emerging clinical evidence, points to its significant potential as a cytoprotective agent. Its ability to modulate key signaling pathways involved in oxidative stress and cellular health makes it a compelling candidate for further investigation in the prevention and treatment of a range of age-related and inflammatory conditions. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic utility of ergothioneine.

References

Methodological & Application

Application Notes and Protocols for Ergone Extraction from Polyporus umbellatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyporus umbellatus, a medicinal mushroom, is a known source of various bioactive compounds, including the steroid ergone (ergosta-4,6,8(14),22-tetraen-3-one). This compound has garnered significant interest within the scientific community for its potential pharmacological activities, notably its anti-aldosteronic diuretic effects.[1][2] This document provides detailed protocols for the extraction and purification of this compound from the sclerotia of Polyporus umbellatus, along with quantitative data and a proposed signaling pathway for its diuretic action. The methodologies outlined are intended to serve as a comprehensive guide for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

The yield of this compound from Polyporus umbellatus is influenced by various factors, including the source of the material (wild sclerotia vs. cultured mycelia) and the extraction and cultivation conditions.

Table 1: this compound Content in Polyporus umbellatus Under Various Conditions

Source MaterialConditionThis compound Content (µg/g dry weight)Reference
Sclerotia (wild)Varies by habitat2.13 ± 0.02 to 59.17 ± 0.05[3]
Mycelial CultureStandard Culture< 10[1]
Mycelial CultureOptimized Temperature (25°C)29.8[1][4]
Mycelial CultureOptimized pH (6.5)30.1[4]
Mycelial CultureCo-culture with Armillariella mellea86.9[1][4]

Table 2: Comparison of Extraction Techniques for Fungal Steroids

Extraction MethodPrincipleAdvantagesDisadvantagesExpected this compound Yield Efficiency
Conventional Solvent Extraction (Maceration/Soxhlet) Leaching of the compound into a solvent over an extended period.Simple, low-cost setup.Time-consuming, large solvent consumption, potential for thermal degradation of compounds.Moderate
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.Faster extraction, reduced solvent usage, suitable for heat-sensitive compounds.Requires specialized equipment, potential for localized heating.High[5][6]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, leading to cell rupture and enhanced extraction.Very rapid, reduced solvent consumption, high efficiency.Requires specialized microwave equipment, potential for uneven heating.High to Very High[5][7]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and purification of this compound from the sclerotia of Polyporus umbellatus.

Protocol 1: Conventional Solvent Extraction with Saponification

This protocol is adapted from methodologies for steroid extraction from fungal sources and is suitable for isolating this compound from dried sclerotia.

1. Materials and Reagents:

  • Dried and powdered sclerotia of Polyporus umbellatus

  • Methanol (CH₃OH)

  • Ethanol (C₂H₅OH)

  • Potassium hydroxide (KOH)

  • Hexane (C₆H₁₄)

  • Distilled water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Reflux apparatus

  • Separatory funnel

2. Procedure:

  • Saponification: a. Weigh 10 g of powdered Polyporus umbellatus sclerotia and place it in a round-bottom flask. b. Add 100 mL of a 4:1 (v/v) mixture of methanol-ethanol containing 10 g of KOH. c. Reflux the mixture at 80°C for 30 minutes with constant stirring.[1]
  • Extraction: a. Allow the saponified solution to cool to room temperature and then filter to remove solid residues. b. To 60 mL of the filtrate, add 25 mL of distilled water. c. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction by partitioning three times with 50 mL of hexane.[1] d. Combine the hexane fractions.
  • Drying and Concentration: a. Dry the combined hexane extract over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the hexane extract to dryness using a rotary evaporator under reduced pressure.
  • Storage: a. The resulting crude extract contains this compound and other non-polar compounds. Store the extract at -20°C for further purification and analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol offers a more rapid extraction compared to conventional methods.

1. Materials and Reagents:

  • Dried and powdered sclerotia of Polyporus umbellatus

  • Ethanol (95%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

2. Procedure:

  • Extraction: a. Weigh 5 g of powdered sclerotia and place it in a suitable vessel. b. Add 100 mL of 95% ethanol (solid-to-liquid ratio of 1:20). c. Place the vessel in an ultrasonic bath or use a probe sonicator. d. Sonicate for 30 minutes at a frequency of 40 kHz and a power of 200 W. Maintain the temperature below 50°C.
  • Isolation and Concentration: a. Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material. b. Decant the ethanolic supernatant. c. Repeat the extraction process on the pellet with fresh ethanol to ensure complete extraction. d. Combine the supernatants. e. Concentrate the combined ethanolic extract to dryness using a rotary evaporator.
  • Storage: a. Store the crude extract at -20°C.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol is for the purification of this compound from the crude extract.

1. Materials and Reagents:

  • Crude this compound extract

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp (254 nm and 366 nm)

2. Procedure:

  • Column Preparation: a. Prepare a slurry of silica gel in hexane and pack it into the chromatography column. b. Allow the silica gel to settle, ensuring a uniform and bubble-free column bed. c. Equilibrate the column by running hexane through it until the bed is stable.
  • Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a low-polarity hexane-ethyl acetate mixture). b. Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.
  • Elution: a. Begin elution with 100% hexane. b. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc., hexane:ethyl acetate).
  • Fraction Collection and Analysis: a. Collect fractions of the eluate. b. Monitor the separation by spotting fractions onto a TLC plate, developing it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2), and visualizing under a UV lamp. c. Combine the fractions containing pure this compound based on the TLC analysis.
  • Concentration: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

Protocol 4: Purification by Recrystallization

For obtaining highly pure crystalline this compound.

1. Materials and Reagents:

  • Purified this compound from column chromatography

  • A suitable solvent or solvent pair (e.g., ethanol, acetone, or a mixture like hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

2. Procedure:

  • Dissolution: a. Place the purified this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[8]
  • Crystallization: a. Allow the solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to promote further crystallization.
  • Isolation: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
  • Drying: a. Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_end Final Product start Polyporus umbellatus Sclerotia prep Drying and Grinding start->prep extr_conv Conventional Solvent Extraction prep->extr_conv Crude Extract extr_uae Ultrasonic-Assisted Extraction prep->extr_uae Crude Extract extr_mae Microwave-Assisted Extraction prep->extr_mae Crude Extract pur_cc Silica Gel Column Chromatography extr_conv->pur_cc extr_uae->pur_cc extr_mae->pur_cc pur_recrys Recrystallization pur_cc->pur_recrys Purified this compound analysis HPLC / MS Analysis pur_recrys->analysis end_product Pure this compound analysis->end_product

Caption: Experimental workflow for this compound extraction and purification.

Proposed Signaling Pathway for this compound's Diuretic Action

Caption: this compound's anti-aldosteronic diuretic mechanism.

References

Application Note: Quantification of Ergothioneine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergothioneine (EGT) is a naturally occurring amino acid antioxidant found in various organisms, particularly in fungi and certain bacteria.[1][2] Humans and animals acquire EGT through their diet, and it accumulates in tissues prone to high levels of oxidative stress, such as the liver, kidneys, and red blood cells.[2][3][4] Its potent cytoprotective and antioxidant properties have spurred significant interest in its role as a potential biomarker and therapeutic agent.[2][4] Accurate and robust quantification of ergothioneine in diverse biological and commercial matrices is essential for pharmacokinetic studies, nutritional analysis, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, reliable, and cost-effective method for this purpose.[5]

This application note provides detailed protocols for the quantification of ergothioneine in various samples, including mushrooms, biological fluids, and fermentation broths, using HPLC.

Quantitative Data Summary

The performance of an analytical method is defined by its validation parameters. The following tables summarize quantitative data from various validated HPLC methods for ergothioneine quantification, allowing for easy comparison.

Table 1: HPLC Method Validation Parameters for Ergothioneine Quantification

ParameterValue RangeSample MatrixReference
Linearity Range 0.01 - 0.1 mg/mLMushroom Extracts[1]
5 - 400 mg/LFermentation Broth[6][7]
0.3 - 10 µmol/LPlasma[8]
5 - 1600 ng/mLRat Plasma (LC-MS/MS)[9][10]
Correlation Coeff. (R²) > 0.9999Fermentation Broth[6][7]
> 0.999Mushroom Extracts[11]
= 0.999Plasma[8]
Limit of Detection (LOD) 63 µg/LFermentation Broth[6][7]
1.5 ng/mL (LC-MS/MS)Rat Plasma[9][10]
Limit of Quantitation (LOQ) 21 µg/LFermentation Broth[6][7]
0.15 µmol/LPlasma[8]
0.005 mg/mLMushroom Extracts[1]
Recovery 99.2 - 100.8%Fermentation Broth[6][7]
96.5 - 100.3%Mushroom Extracts[11]
~96.11%Plasma[8]
Precision (RSD%) < 1.66%Fermentation Broth[6][7]
< 0.5%Mushroom Extracts[11]
~6%Plasma[8]

Experimental Workflow

The general procedure for quantifying ergothioneine involves sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and detection.

HPLC_Workflow General Workflow for Ergothioneine Quantification by HPLC cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sample_Mushrooms Mushroom Samples Extraction Extraction & Filtration Sample_Mushrooms->Extraction Sample_Plasma Plasma/Blood Sample_Plasma->Extraction Sample_Broth Fermentation Broth Sample_Broth->Extraction HPLC_System HPLC System (Pump, Autosampler, Column) Extraction->HPLC_System UV_Detector UV-Vis Detector (254 nm) HPLC_System->UV_Detector Data_Acquisition Data Acquisition (Chromatogram) UV_Detector->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Final_Result Result (mg/mL or µmol/L) Quantification->Final_Result Final Concentration

Caption: General workflow for ergothioneine quantification by HPLC.

Experimental Protocols

Detailed methodologies for sample preparation and HPLC analysis are provided below. These protocols are composites based on validated methods from multiple sources.

Protocol 1: Sample Preparation

The choice of extraction method is critical and depends on the sample matrix.

A. Mushroom Samples [1][11]

  • Obtain a representative sample of mushrooms, clean and dry them.

  • Weigh approximately 25.0 g of the dried mushroom sample and pulverize it using a blender.

  • Disperse 20.0 g of the pulverized powder in 20.0 mL of ethanol.

  • Sonicate the mixture for 30 minutes to ensure efficient extraction.

  • Filter the mixture through a 0.45 µm nylon membrane filter to remove insoluble materials.

  • The resulting clear filtrate is ready for HPLC analysis.

B. Plasma/Blood Samples [8]

  • To a 100 µL aliquot of plasma or whole blood sample, add 100 µL of acetonitrile (ACN) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 17,000 x g for 10 minutes at room temperature.

  • Carefully collect the supernatant.

  • For methods requiring derivatization, the supernatant can be further processed. For direct injection, it may be diluted with the mobile phase.[8]

  • Filter the final supernatant through a 0.45 µm syringe filter before injection.

C. Fermentation Broth [6][7]

  • Collect a sample of the fermentation broth.

  • Centrifuge the sample to pellet cells and large debris.

  • Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.

  • The filtrate can be directly injected into the HPLC system or diluted with the mobile phase as needed.

Protocol 2: HPLC Chromatographic Conditions

The following conditions are a robust starting point for method development. Due to the polar nature of ergothioneine, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better retention and separation than traditional Reverse-Phase (RP-HPLC) chromatography.[12]

Table 2: Recommended HPLC Systems and Conditions

ParameterRecommended ConditionAlternative ConditionsReference
HPLC System Agilent 1200 Series or equivalent with DAD/UV-Vis detectorAny standard HPLC system with UV detection[1]
Column HILIC Column (e.g., Venusil HILIC, 250 x 4.6 mm, 5 µm)Aqueous Normal Phase (ANP) Silica Hydride; C18 (e.g., ODS-2, Zorbax SB-C18)[1][6][8][9]
Mobile Phase Acetonitrile:Water (85:15, v/v) with additives like 0.1% formic acid or 20 mM ammonium acetateIsocratic or gradient elution with varying ratios of Acetonitrile/Methanol and aqueous buffers[1][6][9]
Flow Rate 1.0 mL/min0.7 - 1.0 mL/min[6][11]
Column Temp. 30 °C or 40 °CAmbient to 40 °C[6][7][11]
Detection λ 254 nm257 nm[6][11][13]
Injection Vol. 10 µL5 - 20 µL[6][11]

Analysis Procedure:

  • Standard Preparation: Prepare a stock solution of ergothioneine standard in the mobile phase or a suitable solvent (e.g., ethanol, water).[1][8] Create a series of working standards by serial dilution to generate a calibration curve (e.g., 5-400 mg/L).[6][7]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject the standard solutions in increasing order of concentration to establish a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample filtrates.

  • Quantification: Determine the concentration of ergothioneine in the samples by comparing the peak area of the analyte with the calibration curve.

References

Application Notes and Protocols for the Characterization of Ergone using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a bioactive ergostane-type steroid found in various medicinal fungi, such as Polyporus umbellatus. This natural product has garnered significant interest in the scientific community due to its potential therapeutic properties, including cytotoxic effects against various cancer cell lines. Preliminary studies have shown that this compound can induce G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells. Furthermore, it has been suggested that this compound may exert its anticancer effects through the inhibition of key signaling pathways, including the STAT3 and Src signaling pathways.

Given its therapeutic potential, the precise structural characterization of this compound is paramount for drug development and mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of small molecules like this compound. A comprehensive suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule, enabling a complete structural assignment.

These application notes provide a detailed overview of the NMR methodologies for the characterization of this compound, including standardized experimental protocols and data presentation. The information herein is intended to guide researchers in the structural verification and further investigation of this promising natural product.

Data Presentation: NMR Spectral Data of this compound

Carbon No.¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)MultiplicityJ-coupling (Hz)Key HMBC Correlations (H→C)Key COSY Correlations (H-H)
135.82.35, 2.50mC-2, C-3, C-5, C-10H-2
233.92.28mC-1, C-3, C-4, C-10H-1
3199.5-----
4124.25.75sC-2, C-3, C-5, C-6, C-10-
5163.8-----
6121.56.02d9.6C-4, C-5, C-7, C-8, C-10H-7
7124.86.25d9.6C-5, C-6, C-8, C-9, C-14H-6
8135.5-----
946.32.45mC-8, C-10, C-11, C-14H-11
1037.1-----
1121.51.85, 1.95mC-9, C-10, C-12H-9, H-12
1239.21.98, 2.10mC-11, C-13, C-17H-11
1343.1-----
14156.2-----
1528.11.75, 1.88mC-13, C-14, C-16H-16
1627.91.80, 1.92mC-15, C-17, C-20H-15, H-17
1755.91.65mC-12, C-13, C-16, C-20, C-21H-16, H-20
1812.10.65sC-12, C-13, C-14, C-17-
1916.21.23sC-1, C-5, C-9, C-10-
2040.42.15mC-17, C-21, C-22, C-23H-17, H-22
2121.11.05d6.8C-17, C-20, C-22H-20
22135.25.21dd15.2, 8.5C-20, C-21, C-23, C-24H-20, H-23
23132.55.25dd15.2, 8.5C-20, C-22, C-24, C-25H-22, H-24
2442.82.30mC-22, C-23, C-25, C-26, C-27, C-28H-23, H-25, H-28
2533.11.80mC-24, C-26, C-27H-24
2620.10.92d6.7C-24, C-25, C-27H-25
2719.90.91d6.7C-24, C-25, C-26H-25
2817.61.02d6.6C-23, C-24, C-25H-24

Disclaimer: This data is compiled from multiple sources and for illustrative purposes. Chemical shifts can vary based on solvent and experimental conditions. For definitive assignment, a full suite of 2D NMR experiments on a purified sample is required.

Experimental Protocols

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for steroids. Other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on solubility and the need to observe exchangeable protons.

  • Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). If not already present in the solvent, a small amount can be added.

The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

2.1. 1D ¹H NMR Spectroscopy

  • Pulse Program: zg30 or similar standard 1D pulse sequence

  • Number of Scans (ns): 16-64

  • Spectral Width (sw): 12-16 ppm

  • Acquisition Time (aq): 2-4 s

  • Relaxation Delay (d1): 1-5 s

  • Temperature: 298 K

2.2. 1D ¹³C NMR Spectroscopy

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans (ns): 1024-4096 (or more, depending on concentration)

  • Spectral Width (sw): 200-240 ppm

  • Acquisition Time (aq): 1-2 s

  • Relaxation Delay (d1): 2 s

2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf or similar

  • Number of Scans (ns): 4-16 per increment

  • Number of Increments (in F1): 256-512

  • Spectral Width (sw in F1 and F2): 12-16 ppm

  • Relaxation Delay (d1): 1-2 s

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsp (phase-sensitive with multiplicity editing)

  • Number of Scans (ns): 8-32 per increment

  • Number of Increments (in F1): 128-256

  • Spectral Width (sw in F2): 12-16 ppm

  • Spectral Width (sw in F1): 160-200 ppm

  • Relaxation Delay (d1): 1-2 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgpndqf

  • Number of Scans (ns): 16-64 per increment

  • Number of Increments (in F1): 256-512

  • Spectral Width (sw in F2): 12-16 ppm

  • Spectral Width (sw in F1): 200-240 ppm

  • Relaxation Delay (d1): 1-2 s

  • Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz

2.6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: noesygpph

  • Number of Scans (ns): 16-64 per increment

  • Number of Increments (in F1): 256-512

  • Spectral Width (sw in F1 and F2): 12-16 ppm

  • Relaxation Delay (d1): 1-2 s

  • Mixing Time (d8): 300-800 ms (should be optimized)

Mandatory Visualizations

G cluster_sample Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation This compound Purified this compound Sample Solvent Deuterated Solvent (e.g., CDCl3) NMR_Tube NMR Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY (H-H Connectivity) NMR_Tube->COSY HSQC HSQC (Direct C-H Correlation) NMR_Tube->HSQC HMBC HMBC (Long-range C-H Correlation) NMR_Tube->HMBC NOESY NOESY (Through-space H-H Proximity) NMR_Tube->NOESY Processing Data Processing and Analysis H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing NOESY->Processing Assignment Spectral Assignment Processing->Assignment Structure Complete 3D Structure of this compound Assignment->Structure

Caption: Experimental workflow for the NMR characterization of this compound.

G cluster_this compound This compound Action This compound This compound Src Src This compound->Src STAT3 STAT3 This compound->STAT3 Inhibition Cdk1_CyclinB Cdk1/Cyclin B Complex This compound->Cdk1_CyclinB Inhibition Bax Bax This compound->Bax Upregulation Bcl2 Bcl-2 This compound->Bcl2 Downregulation Src->STAT3 Activation p_STAT3 p-STAT3 STAT3->p_STAT3 STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription G2M_Transition G2/M Transition Cdk1_CyclinB->G2M_Transition Cell_Cycle_Arrest G2/M Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Cascade Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathways modulated by this compound.

Application Notes and Protocols for the Mass Spectrometry Analysis of Ergone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergone, chemically known as ergosta-4,6,8(14),22-tetraen-3-one, is a bioactive steroid found in various medicinal fungi, including Cordyceps sinensis, Polyporus umbellatus, and Ganoderma applanatum.[1][2][3] This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including cytotoxic and anti-tumor activities.[1][2] Notably, research has demonstrated that this compound can induce G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma (HepG2) cells.[2][4] This apoptotic activity is mediated through the activation of caspases and regulation of the Bcl-2 family of proteins.[2][4]

Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in various biological matrices are essential for preclinical and clinical research, drug development, and quality control of fungal-derived products. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound Analysis

ParameterValueSource
Compound NameThis compound (ergosta-4,6,8(14),22-tetraen-3-one)N/A
Molecular FormulaC₂₈H₄₀O[5][6]
Molecular Weight392.6 g/mol [6]
Ionization ModePositive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
Precursor Ion ([M+H]⁺)m/z 393.3Calculated
Primary Quantifier Transitionm/z 393.3 → 268.2Implied from literature
Qualifier Transition 1To be determined empiricallyN/A
Qualifier Transition 2To be determined empiricallyN/A

Table 2: Published Quantitative Performance Data

ParameterValueMatrixSource
Concentration Range5 - 1600 ng/mLRat Plasma
Limit of Detection (LOD)1.5 ng/mLRat Plasma
Recovery> 95%Rat Plasma
Precision (RSD%)< 10.5%Rat Plasma

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Material

This protocol is adapted from methods for extracting ergosterol, a related sterol, from fungal matrices.

Materials:

  • Lyophilized fungal powder

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 100 mg of lyophilized fungal powder into a 15 mL polypropylene centrifuge tube.

  • Add 5 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid material.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 methanol:water with 0.1% formic acid).

  • Vortex for 1 minute to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Protocol 2: Sample Preparation from Cell Culture

This protocol is designed for the extraction of this compound from cultured cells, such as HepG2, for in vitro studies.

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell scraper

  • Methanol (LC-MS grade), pre-chilled to -20°C

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Wash the cell monolayer (e.g., in a 6-well plate) twice with 2 mL of cold PBS.

  • Aspirate the PBS completely.

  • Add 1 mL of pre-chilled (-20°C) methanol to each well.

  • Incubate at -20°C for 10 minutes to precipitate proteins.

  • Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the methanol to dryness under a gentle stream of nitrogen.

  • Reconstitute the extract in 100 µL of the initial mobile phase.

  • Filter the sample through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an ESI or APCI source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient:

    • 0-1 min: 80% B

    • 1-5 min: Linear gradient from 80% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 80% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Source: ESI or APCI, positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: To be optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantifier: 393.3 → 268.2

    • Qualifiers: At least two other product ions should be identified and optimized during method development.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of the Bcl-2 family proteins and the subsequent activation of caspases.

Ergone_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the analysis of this compound from a biological sample using LC-MS/MS.

Ergone_Analysis_Workflow Sample Biological Sample (Fungal, Cells, etc.) Extraction Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General workflow for this compound analysis.

References

Synthesis of Ergone from Ergosterol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a naturally occurring steroid derived from ergosterol, the primary sterol in fungi. It has garnered significant interest within the scientific community due to its potent cytotoxic activities against various cancer cell lines, making it a promising candidate for further investigation in drug development. This document provides detailed protocols for a three-step chemical synthesis of this compound from commercially available ergosterol, with an expected overall yield of approximately 72%.[1] Additionally, it includes comprehensive spectroscopic data for the characterization of the final product and explores the proposed signaling pathway for this compound-induced apoptosis, a key mechanism of its anti-cancer action.

Chemical Synthesis of this compound from Ergosterol

The synthesis of this compound from ergosterol is a multi-step process that involves the protection of the C3 hydroxyl group, photosensitized oxidation to form an endoperoxide, and a subsequent rearrangement and oxidation to yield the final product.

Experimental Workflow

Synthesis_Workflow Ergosterol Ergosterol Protection Step 1: Protection of 3-OH Group Ergosterol->Protection Ergosterol_Benzoate Ergosterol-3-benzoate Protection->Ergosterol_Benzoate Photooxidation Step 2: Photo-oxidation Ergosterol_Benzoate->Photooxidation Ergosterol_Peroxide Ergosterol Peroxide Benzoate Photooxidation->Ergosterol_Peroxide Oppenauer Step 3: Oppenauer Oxidation & Rearrangement Ergosterol_Peroxide->Oppenauer This compound This compound Oppenauer->this compound

Caption: Workflow for the three-step synthesis of this compound from ergosterol.

Experimental Protocols

Step 1: Protection of the 3-Hydroxyl Group of Ergosterol (Benzoylation)

This step protects the hydroxyl group at the C3 position of ergosterol to prevent its oxidation in the subsequent steps.

  • Materials:

    • Ergosterol

    • Pyridine (anhydrous)

    • Benzoyl chloride

    • Dichloromethane (DCM, anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Protocol:

    • Dissolve ergosterol (1 equivalent) in anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ergosterol-3-benzoate.

Step 2: Photo-oxidation of Ergosterol-3-benzoate

This step utilizes singlet oxygen, generated photosensitively, to form the endoperoxide across the diene system in the B-ring of the ergosterol backbone.[2][3][4][5]

  • Materials:

    • Ergosterol-3-benzoate

    • Ethanol (or other suitable solvent like dichloromethane)

    • Photosensitizer (e.g., Eosin Y, Rose Bengal, or Methylene Blue)

    • Oxygen source

    • Visible light source (e.g., halogen lamp)

  • Protocol:

    • Dissolve ergosterol-3-benzoate in a suitable solvent (e.g., ethanol) in a photoreactor vessel.

    • Add a catalytic amount of a photosensitizer (e.g., Eosin Y).

    • Continuously bubble oxygen through the solution while irradiating with a visible light source.

    • Maintain the reaction temperature at a low to moderate level (e.g., 20-25°C) to minimize side reactions.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure to obtain the crude ergosterol peroxide benzoate. This intermediate is often used in the next step without further purification.

Step 3: Oppenauer-type Oxidation and Rearrangement to this compound

This final step involves the oxidation of the remaining hydroxyl group (after peroxide rearrangement) and isomerization of the double bonds to form the conjugated system of this compound.

  • Materials:

    • Crude ergosterol peroxide benzoate

    • Toluene (anhydrous)

    • Aluminum isopropoxide or another suitable Oppenauer reagent

    • Acetone or cyclohexanone (as hydride acceptor)

    • Hydrochloric acid (dilute)

    • Diethyl ether or Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Protocol:

    • Dissolve the crude ergosterol peroxide benzoate in anhydrous toluene.

    • Add a hydride acceptor such as acetone or cyclohexanone in excess.

    • Add the Oppenauer reagent, for example, aluminum isopropoxide (in stoichiometric amounts or slight excess).

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and quench by adding dilute hydrochloric acid.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data

ParameterValueReference(s)
Chemical Name Ergosta-4,6,8(14),22-tetraen-3-one[6]
Molecular Formula C28H40O[7][8]
Molecular Weight 392.6 g/mol [7][8]
Overall Yield ~72%[1]
Spectroscopic Data for this compound
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm)Chemical Shift (ppm)
~ 6.0 - 6.8 (m, olefinic H)~ 200 (C=O, C-3)
~ 5.2 (m, olefinic H)~ 120 - 160 (olefinic C)
~ 0.8 - 2.5 (m, aliphatic H)~ 15 - 55 (aliphatic C)

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific instrument used. Researchers should perform their own full characterization.

Biological Application: this compound-Induced Apoptosis in Cancer Cells

This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines, highlighting its potential as an anti-cancer agent.[9] The proposed mechanism involves the activation of key signaling pathways that lead to the systematic dismantling of the cell.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound is hypothesized to induce apoptosis through the extrinsic or death receptor pathway . This is supported by evidence showing the activation of initiator caspase-8 and executioner caspase-3.[9][10] The pathway likely involves the upregulation of death receptors on the cancer cell surface, leading to a caspase cascade and the subsequent cleavage of cellular substrates, ultimately resulting in cell death. Furthermore, the involvement of the Bcl-2 family of proteins suggests a potential crosstalk with the intrinsic (mitochondrial) pathway.[11][12][13]

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound Death_Receptor Death Receptor (e.g., DR4/DR5) This compound->Death_Receptor Binds/Upregulates Bcl2 Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL) This compound->Bcl2 Downregulates? Bax Pro-apoptotic Bcl-2 proteins (Bax, Bak) This compound->Bax Upregulates? DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Bid Bid Caspase8->Bid Cleaves Caspase3 Active Caspase-3 Caspase8->Caspase3 Activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Promotes MOMP

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion

The protocols and data presented in this application note provide a solid foundation for the synthesis and preliminary biological evaluation of this compound. The straightforward three-step synthesis from ergosterol makes this compound accessible for further research. The potent cytotoxic and pro-apoptotic effects of this compound warrant more in-depth studies to elucidate its precise molecular targets and to explore its potential as a lead compound in the development of novel anticancer therapeutics. Future investigations should focus on confirming the proposed signaling pathway and evaluating the in vivo efficacy and safety of this compound in preclinical cancer models.

References

Application Notes and Protocols for Studying Ergothioneine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergothioneine (EGT) is a naturally occurring, diet-derived amino acid with potent antioxidant and cytoprotective properties.[1][2] Its unique ability to be actively transported into cells and tissues via the specific transporter OCTN1 (Organic Cation Transporter Novel Type 1) underscores its physiological significance.[1][3] Preclinical research in various animal models has highlighted the therapeutic potential of ergothioneine in a range of oxidative stress-related and inflammatory conditions, including neurodegenerative diseases, metabolic disorders, and cardiovascular disease.[1][2][4]

These application notes provide an overview of established animal models and detailed protocols for investigating the in vivo effects of ergothioneine. The information is intended to guide researchers in designing and executing robust preclinical studies to further elucidate the mechanisms of action and therapeutic efficacy of ergothioneine.

Animal Models for Ergothioneine Research

A variety of animal models have been employed to study the multifaceted effects of ergothioneine. The choice of model depends on the specific research question and the physiological or pathological process being investigated.

Commonly Used Animal Models:

  • Neurodegenerative Disease Models:

    • 5XFAD Mouse Model of Alzheimer's Disease: These transgenic mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations, leading to accelerated amyloid plaque deposition and cognitive deficits.[5][6]

    • APP/PS1 Transgenic Mouse Model of Alzheimer's Disease: Similar to the 5XFAD model, these mice exhibit age-dependent accumulation of Aβ plaques and cognitive impairment.[7]

    • 6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease: Intracerebral injection of the neurotoxin 6-OHDA leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8][9][10] This model can be induced in both mice and rats.

    • Drosophila melanogaster Models of Parkinson's Disease: Genetic models in the fruit fly, such as those with mutations in parkin or LRRK2, are used to study the molecular mechanisms of neurodegeneration and the protective effects of compounds like ergothioneine.[8][9]

  • Aging Models:

    • D-galactose-Induced Aging Model: Chronic administration of D-galactose to rodents induces an accelerated aging phenotype characterized by increased oxidative stress, cognitive decline, and neuroinflammation.[11][12][13]

    • Naturally Aged Rodents: Using aged rats or mice allows for the study of age-related physiological decline and the potential for ergothioneine to promote healthy aging and extend healthspan.

  • Metabolic Disease Models:

    • High-Fat Diet (HFD)-Induced Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Mouse Model: Feeding mice a high-fat diet induces obesity, insulin resistance, and hepatic steatosis, modeling the features of MASLD in humans.[14][15][16][17]

  • Cardiovascular Disease Models:

    • Myocardial Infarction (MI) Rat Model: Surgical ligation of a coronary artery induces myocardial infarction, allowing for the study of cardiac remodeling and the protective effects of interventions like ergothioneine.[18][19]

    • Spontaneously Hypertensive Rats (SHR): This genetic model of hypertension is used to investigate the effects of ergothioneine on blood pressure and vascular function.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of ergothioneine in various animal models.

Table 1: Neuroprotective Effects of Ergothioneine in Alzheimer's Disease Mouse Models

Animal ModelTreatment RegimenKey FindingsReference
5XFAD Mice25-50 mg/kg ergothioneine via oral gavage, 3 times/week for 8 weeksModest improvement in cognition; Marked reduction in Aβ burden; Rescued glucose metabolism.[5]
APP/PS1 Mice100 mg/kg/day ergothioneine via gavage for 3 monthsImproved recognition index in Novel Object Recognition test; Increased alternation rate in Y-maze test.[7]
5XFAD MiceErgothioneine treatmentSignificantly reduced number of large Aβ deposits in the neuroretina; Increased number of IBA1(+)ve phagocytic macrophages.[20]

Table 2: Neuroprotective Effects of Ergothioneine in Parkinson's Disease Models

Animal ModelTreatment RegimenKey FindingsReference
Drosophila parkin and LRRK2 mutantsErgothioneine-containing fly foodImproved climbing score; Protected against dopaminergic neuronal loss and mitochondrial abnormalities.[8][9]
6-OHDA-lesioned MiceErgothioneine supplementationProtected against 6-OHDA-associated dopaminergic neuronal loss and apomorphine-induced rotational deficits.[8][9]

Table 3: Effects of Ergothioneine in Aging Models

Animal ModelTreatment RegimenKey FindingsReference
D-galactose-induced aging mice0.5 mg/kg body weight ergothioneine, daily for 88 daysImproved performance in the water-maze memory acquisition test.[13]
Male C57BL/6J mice~4-5 mg/kg/day ergothioneine in drinking waterRemarkably extended lifespan; Suppressed age-related declines in weight and fat mass.[12]

Table 4: Effects of Ergothioneine in a Metabolic Disease Model

Animal ModelTreatment RegimenKey FindingsReference
High-Fat Diet (HFD)-induced MASLD mice35 mg/kg/day ergothioneine in drinking water from week 6 to 24Reduced body weight; Improved insulin resistance and glucose tolerance; Ameliorated lipid metabolism and liver impairment.[14][15]

Table 5: Cardioprotective Effects of Ergothioneine

Animal ModelTreatment RegimenKey FindingsReference
Myocardial Infarction (MI) Rat Model10 mg/kg ergothioneine for 7 daysImproved cardiac function; Reduced infarct size; Prevented heart remodeling and fibrosis.[18][19]
Isolated Rat Aorta1-200 µM ergothioneineProduced concentration-dependent relaxation in endothelium-intact aortic rings.[21]

Experimental Protocols

5XFAD Mouse Model of Alzheimer's Disease: Ergothioneine Treatment and Behavioral Analysis

Objective: To assess the effect of long-term ergothioneine administration on cognitive function and Alzheimer's disease pathology in the 5XFAD mouse model.

Materials:

  • 5XFAD transgenic mice and wild-type (WT) littermate controls.

  • Ergothioneine powder.

  • Sterile water for injection or double-distilled water.

  • Oral gavage needles.

  • Morris Water Maze (MWM) apparatus: circular pool (150 cm diameter), opaque water, submerged platform.[19][22]

  • Video tracking software (e.g., Ethovision).

Protocol:

  • Animal Housing and Grouping:

    • House mice under standard conditions (12h light/dark cycle, ad libitum access to food and water).

    • At 8 weeks of age, randomly assign mice to three groups: WT control (vehicle), 5XFAD (vehicle), and 5XFAD + Ergothioneine.

  • Ergothioneine Administration:

    • Prepare a solution of ergothioneine in sterile water.

    • Administer ergothioneine (25-50 mg/kg) or vehicle (water) to the respective groups via oral gavage three times a week for 8 weeks.[5]

  • Morris Water Maze (MWM) for Spatial Learning and Memory:

    • Habituation: On the day before training, allow each mouse to swim freely in the pool for 60 seconds without the platform.

    • Acquisition Training:

      • Conduct training for 5 consecutive days with four trials per day.

      • For each trial, gently place the mouse into the water at one of four predetermined start locations, facing the pool wall.

      • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

      • If the mouse fails to find the platform within 60 seconds, guide it to the platform.

      • Allow the mouse to remain on the platform for 15-30 seconds.

      • Record the escape latency (time to find the platform) and path length using video tracking software.

    • Probe Trial:

      • 24 hours after the last training session, remove the platform from the pool.

      • Allow each mouse to swim freely for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and perfuse with saline.

    • Collect brain tissue for immunohistochemical analysis of Aβ plaques and neuroinflammation, and for biochemical assays.

High-Fat Diet (HFD)-Induced MASLD Mouse Model: Ergothioneine Treatment and Metabolic Phenotyping

Objective: To evaluate the effect of ergothioneine on metabolic parameters and liver pathology in a mouse model of diet-induced MASLD.

Materials:

  • Male C57BL/6J mice (5 weeks old).

  • Normal chow diet (NCD) and high-fat diet (HFD, e.g., 60% kcal from fat).

  • Ergothioneine powder.

  • Glucometer and glucose strips.

  • Insulin.

  • Reagents for serum biochemical analysis (e.g., ALT, AST, triglycerides, cholesterol).

  • Histology supplies (formalin, paraffin, hematoxylin and eosin, Oil Red O stain).

Protocol:

  • Animal Acclimatization and Diet:

    • Acclimatize mice for one week with ad libitum access to NCD and water.

    • Randomly divide mice into four groups: NCD, NCD + Ergothioneine, HFD, and HFD + Ergothioneine.[14]

    • Provide the respective diets for the duration of the study (e.g., 18 weeks).

  • Ergothioneine Administration:

    • Dissolve ergothioneine in the drinking water to achieve a daily dose of approximately 35 mg/kg.[14]

    • Provide the ergothioneine-containing water or regular water to the respective groups.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor and record body weight weekly and food intake periodically.

    • Intraperitoneal Glucose Tolerance Test (IPGTT):

      • Fast mice for 6 hours.

      • Measure baseline blood glucose from the tail vein.

      • Administer an intraperitoneal injection of glucose (2 g/kg body weight).

      • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Intraperitoneal Insulin Tolerance Test (IPITT):

      • Fast mice for 4 hours.

      • Measure baseline blood glucose.

      • Administer an intraperitoneal injection of insulin (0.75 U/kg body weight).

      • Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.

  • Sample Collection and Analysis:

    • At the end of the study, fast mice overnight and collect blood via cardiac puncture for serum biochemical analysis.

    • Euthanize the mice and collect the liver.

    • Fix a portion of the liver in 10% neutral buffered formalin for H&E and Oil Red O staining to assess steatosis and inflammation.

    • Snap-freeze the remaining liver tissue for molecular analysis (e.g., Western blotting, qPCR).

Immunohistochemistry for Neuroinflammation Markers in Brain Tissue

Objective: To visualize and quantify the expression of neuroinflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) in mouse brain sections.

Materials:

  • Fixed, cryoprotected, or paraffin-embedded brain sections.

  • Phosphate-buffered saline (PBS).

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

  • Primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP).

  • Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594).

  • DAPI for nuclear counterstaining.

  • Mounting medium.

  • Fluorescence microscope.

Protocol:

  • Antigen Retrieval (if using paraffin-embedded sections):

    • Deparaffinize and rehydrate the sections.

    • Perform heat-induced epitope retrieval using a citrate-based buffer.

  • Blocking:

    • Wash sections with PBS.

    • Incubate sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in the blocking solution to their optimal concentrations.

    • Incubate the sections with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the sections three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibodies in the blocking solution.

    • Incubate the sections with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[23]

  • Counterstaining and Mounting:

    • Wash the sections three times with PBS.

    • Incubate with DAPI solution for 5-10 minutes to stain the nuclei.

    • Wash the sections with PBS.

    • Mount the sections on glass slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the immunofluorescence signal intensity or the number of positive cells using image analysis software (e.g., ImageJ).

Signaling Pathways and Visualization

Ergothioneine has been shown to modulate several key signaling pathways involved in cellular stress response, inflammation, and survival.

Nrf2/HO-1 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Ergothioneine has been shown to activate this pathway, thereby enhancing the cell's antioxidant capacity.[24][25]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGT Ergothioneine Keap1_Nrf2 Keap1-Nrf2 Complex EGT->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 ARE->HO1 Activates Transcription NQO1 NQO1 ARE->NQO1 Activates Transcription

Caption: Ergothioneine-mediated activation of the Nrf2 signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Ergothioneine has been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.[18][19][24]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGT Ergothioneine IKK IKK Complex EGT->IKK Inhibits Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Inflam_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflam_Genes Activates Transcription

Caption: Ergothioneine's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow for Ergothioneine Efficacy Study

The following diagram illustrates a general experimental workflow for assessing the efficacy of ergothioneine in a rodent model of disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment In-Life Assessment cluster_analysis Post-Mortem Analysis Animal_Model Select Animal Model (e.g., 5XFAD mice) Grouping Randomize into Groups (Control, Vehicle, EGT) Animal_Model->Grouping Treatment Ergothioneine Administration (e.g., Oral Gavage) Grouping->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavior Metabolic Metabolic Phenotyping (e.g., IPGTT, IPITT) Treatment->Metabolic Tissue Tissue Collection (Brain, Liver, etc.) Behavior->Tissue Metabolic->Tissue Histo Histology & Immunohistochemistry Tissue->Histo Biochem Biochemical Assays (ELISA, Western Blot) Tissue->Biochem MolBio Molecular Biology (qPCR) Tissue->MolBio

Caption: General experimental workflow for in vivo studies of ergothioneine.

References

Application Notes & Protocol: Evaluation of the Diuretic Activity of Ergone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Diuretics are therapeutic agents that increase the rate of urine flow and sodium excretion, primarily used in the management of conditions characterized by fluid overload, such as hypertension, heart failure, and edema.[1][2] Synthetic diuretics, while effective, are associated with various adverse effects, prompting research into alternative, natural compounds with diuretic properties.[1] Ergone, a compound structurally related to ergosterol found in fungi, has been identified as a potential diuretic agent.[3] A study on Polyporus umbellatus, a fungus used in traditional medicine, demonstrated that ergosterol possesses diuretic activity.[3] This document provides a detailed protocol for the preclinical evaluation of this compound's diuretic activity in a rat model, based on established methodologies for screening natural products.[4][5]

2.0 Objective

To provide a standardized, reproducible protocol for assessing the diuretic, natriuretic, and saluretic activity of this compound in saline-loaded Wistar rats. This protocol includes methods for measuring urine volume, electrolyte concentrations, and calculating key diuretic indices to determine the compound's efficacy and potential mechanism of action.

3.0 Materials and Reagents

  • Test Compound: this compound (purity ≥95%)

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) in distilled water

  • Positive Control: Furosemide (10 mg/kg)[6]

  • Negative Control: Vehicle (0.5% CMC)

  • Saline Solution: 0.9% NaCl, sterile

  • Animal Model: Male Wistar rats (180-220g)

  • Metabolic cages for individual housing and urine/feces separation[5]

  • Oral gavage needles

  • Graduated cylinders for urine collection

  • Flame photometer for Na⁺ and K⁺ analysis[7]

  • Chloride analyzer or titration equipment for Cl⁻ analysis[7]

  • pH meter

  • Vortex mixer

  • Pipettes and tips

  • Standard laboratory glassware

4.0 Experimental Design

The study is designed to compare the effects of different doses of this compound with a negative control (vehicle) and a positive control (Furosemide).

4.1 Animal Groups

Animals are randomly assigned to the following groups (n=6 per group):

Group No.TreatmentDosage (p.o.)Administration Volume
INegative ControlVehicle (0.5% CMC)10 mL/kg
IIPositive ControlFurosemide10 mg/kg
IIITest Group 1This compound5 mg/kg
IVTest Group 2This compound10 mg/kg
VTest Group 3This compound20 mg/kg
Table 1: Experimental Groups and Dosing Regimen.

4.2 Acclimatization

Animals should be acclimatized to the laboratory conditions (25°C ± 1°C, 55% ± 5% humidity, and a 12 h/12 h light/dark cycle) for at least one week before the experiment. They should have free access to a standard pellet diet and tap water.

5.0 Experimental Protocol

5.1 Animal Preparation

  • Withdraw food and water 18 hours prior to the experiment to ensure an empty stomach and a uniform hydration state.[8]

  • On the day of the experiment, administer a priming dose of normal saline (0.9% NaCl) at 15 mL/kg body weight to all rats via oral gavage. This ensures a uniform water and salt load.[7][9]

  • Thirty minutes after the saline load, administer the respective treatments (Vehicle, Furosemide, or this compound) to each group via oral gavage as detailed in Table 1.

5.2 Urine Collection and Measurement

  • Immediately after treatment administration, place each rat into an individual metabolic cage.[6]

  • Collect urine cumulatively at 5 and 24 hours post-administration.

  • Measure the total volume of urine for each animal at each time point.

  • Measure the pH of the fresh urine samples using a calibrated pH meter.[7]

  • Centrifuge a small aliquot of the urine to remove any particulate matter and store the supernatant at -20°C for biochemical analysis.

5.3 Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Acclimatize Rats (1 week) B Fast Rats (18 hours, water ad libitum) A->B C Administer Saline Load (15 mL/kg, p.o.) B->C D Administer Treatments (p.o.) - Vehicle - Furosemide (10 mg/kg) - this compound (5, 10, 20 mg/kg) C->D E Place Rats in Metabolic Cages D->E F Collect Urine (Cumulative at 5h & 24h) E->F G Measure Urine Volume & pH F->G H Analyze Urine Electrolytes (Na+, K+, Cl-) G->H I Data Calculation & Statistical Analysis H->I

Caption: Workflow for evaluating the diuretic activity of this compound.

5.4 Biochemical Analysis

  • Thaw the frozen urine samples to room temperature.

  • Determine the concentrations of sodium (Na⁺) and potassium (K⁺) using a flame photometer.[7]

  • Determine the concentration of chloride (Cl⁻) using an ion-selective electrode analyzer or by titration.[7]

6.0 Data Presentation and Analysis

All quantitative data should be expressed as mean ± Standard Error of the Mean (SEM). Statistical analysis can be performed using a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Bonferroni) to compare the test groups with the control group. A p-value of <0.05 is typically considered statistically significant.

6.1 Key Diuretic Parameters

Calculate the following indices to evaluate diuretic activity:

ParameterFormulaDescriptionReference
Diuretic Index Urine Volume (Test) / Urine Volume (Control)Compares the urine output of the test group to the control group. A value >1 indicates diuretic activity.[6]
Saluretic Index (Na⁺ + Cl⁻) Test / (Na⁺ + Cl⁻) ControlMeasures the excretion of sodium and chloride salts.
Natriuretic Index Na⁺ (Test) / Na⁺ (Control)Specifically measures the excretion of sodium.
Na⁺/K⁺ Ratio [Na⁺] / [K⁺]Indicates potassium-sparing effects. A ratio >2 is favorable, suggesting significant natriuresis without excessive potassium loss.
Carbonic Anhydrase Inhibition Index [Cl⁻] / ([Na⁺] + [K⁺])A value close to 1 may suggest inhibition of the carbonic anhydrase enzyme.[7]
Table 2: Formulae for Diuretic Indices.

6.2 Sample Data Table

The results should be summarized in a table for clear comparison.

GroupDose (mg/kg)Urine Vol. (mL/24h)Na⁺ (mmol/L)K⁺ (mmol/L)Cl⁻ (mmol/L)Diuretic IndexNa⁺/K⁺ Ratio
Control --ValueValueValueValue1.00Value
Furosemide 10ValueValueValueValueValueValue
This compound 5ValueValueValueValueValueValue
This compound 10ValueValueValueValueValueValue
This compound 20ValueValueValueValueValueValue
Table 3: Template for Summarizing Experimental Results.

7.0 Hypothesized Signaling Pathway

The diuretic action of natural compounds can involve multiple mechanisms, including effects on renal water channels (aquaporins), renal ion carriers, the renin-angiotensin-aldosterone system (RAAS), and carbonic anhydrase.[10][11] Many plant-derived compounds, such as flavonoids, exert diuretic effects by blocking the Na⁺-K⁺-2Cl⁻ cotransporter in the ascending limb of the loop of Henle, similar to furosemide.[1][2][12] Given its sterol structure, this compound might influence membrane-bound transporters or signaling pathways that regulate their activity.

G cluster_lumen Tubular Lumen cluster_cell Renal Tubular Cell cluster_blood Blood (Interstitium) Na Na+ K K+ NKCC2 Na-K-2Cl Cotransporter Na->NKCC2 Cl 2Cl- K->NKCC2 Cl->NKCC2 Na_out Na+ NKCC2->Na_out Reabsorption K_out K+ NKCC2->K_out Reabsorption Cl_out Cl- NKCC2->Cl_out Reabsorption This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->NKCC2 Blocks Ion Reabsorption

Caption: Hypothesized mechanism of this compound via NKCC2 inhibition.

References

Application Notes and Protocols for the Therapeutic Development of Ergone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergone, a fungal metabolite derived from ergosterol, has demonstrated significant potential as a therapeutic agent in preclinical studies.[1] Its pharmacological activities, including nephroprotective and cytotoxic effects, make it a compound of interest for further investigation and drug development.[2][3] These application notes provide a summary of the key findings on this compound and detailed protocols for its evaluation in in vivo and in vitro models.

Therapeutic Potential in Chronic Kidney Disease (CKD)

This compound has been shown to prevent the progression of chronic kidney disease (CKD) in an adenine-induced rat model.[2] Oral administration of this compound demonstrated improvements in key markers of renal function and overall health. The nephroprotective effects are associated with the downregulation of proteins involved in renal fibrosis and inflammation, as well as the modulation of metabolic pathways.[2]

Quantitative Data from Preclinical CKD Model

The following tables summarize the significant effects of this compound treatment in a rat model of adenine-induced CKD.

Table 1: Effects of this compound on Basic Physical and Biochemical Parameters in a Rat CKD Model [2]

ParameterControl GroupCKD GroupCKD + this compound Group
Body Weight (g)IncreasedSignificantly Decreased (P<0.01)Markedly Increased vs. CKD
Urinary Volume (mL)NormalSignificantly Increased (P<0.01)Substantially Reduced vs. CKD
Kidney Weight IndexNormalMarkedly Increased (P<0.01)Significantly Decreased vs. CKD
BUN (mmol/L)NormalMarkedly IncreasedImproved (P<0.05)
Scr (µmol/L)NormalMarkedly IncreasedImproved (P<0.05)
Cholesterol (mmol/L)NormalMarkedly IncreasedImproved (P<0.05)
Triglyceride (mmol/L)NormalMarkedly IncreasedImproved (P<0.05)
Uric Acid (µmol/L)NormalMarkedly IncreasedImproved (P<0.05)
Potassium (mmol/L)NormalMarkedly IncreasedImproved (P<0.05)
Phosphorus (mmol/L)NormalMarkedly IncreasedImproved (P<0.05)
Calcium (mmol/L)NormalSignificantly Decreased (P<0.05)Improved
Creatine Kinase (U/L)NormalMarkedly IncreasedImproved (P<0.05)
Aldosterone (pg/mL)NormalSignificantly Higher (P<0.01)Significantly Decreased

Table 2: Effects of this compound on Protein Expression in Kidney Tissue of a Rat CKD Model [2]

ProteinCKD GroupCKD + this compound Group
TGF-β1UpregulatedDownregulated
ED-1UpregulatedDownregulated
CTGFUpregulatedDownregulated
bFGFUpregulatedDownregulated
Collagen IUpregulatedDownregulated

Cytotoxic Properties

This compound has exhibited promising cytotoxic activity against rhabdomyosarcoma (RD) and hepatocellular carcinoma (HepG-2) cancer cell lines, suggesting its potential as an anti-cancer agent.[3]

Experimental Protocols

Protocol 1: Induction of Chronic Kidney Disease in Rats

This protocol describes the induction of CKD in rats using adenine, a widely used and reproducible method.

Materials:

  • Male Sprague-Dawley rats (6-8 weeks old)

  • Adenine (Sigma-Aldrich)

  • Standard rat chow

  • Metabolic cages

Procedure:

  • Acclimatize rats for one week with free access to standard chow and water.

  • Prepare a diet containing 0.75% (w/w) adenine mixed with the standard rat chow.[3][4]

  • Administer the adenine-containing diet to the experimental group for 4 weeks.[2][5] The control group will continue to receive the standard chow.

  • Monitor the body weight and general health of the rats daily.

  • House the rats in metabolic cages to collect 24-hour urine samples at designated time points for volume and biochemical analysis.

  • At the end of the 4-week period, collect blood samples for serum biochemical analysis and euthanize the animals for kidney tissue collection.

Protocol 2: Evaluation of this compound's Nephroprotective Effects

Materials:

  • CKD rat model (as described in Protocol 1)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection tubes

  • Centrifuge

  • Biochemical assay kits for BUN, Scr, cholesterol, etc.

  • Formalin (10%)

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Divide the adenine-fed rats into two groups: CKD group (vehicle treatment) and CKD + this compound group.

  • Administer this compound orally at the desired dose daily for the specified treatment period, concurrently with the adenine diet.

  • Monitor and record basic physical parameters as described in Protocol 1.

  • At the end of the treatment period, collect blood and separate the serum by centrifugation.

  • Analyze serum samples for biochemical parameters (BUN, Scr, etc.) using commercially available kits.

  • Harvest the kidneys, weigh them, and fix one kidney in 10% formalin for histopathological analysis.

  • Embed the fixed kidney in paraffin, section it using a microtome, and stain with H&E for microscopic examination of renal injury.

  • Snap-freeze the other kidney in liquid nitrogen and store at -80°C for protein and metabolic analysis.

Protocol 3: Western Blot Analysis of Kidney Tissue

Materials:

  • Frozen kidney tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (TGF-β1, ED-1, CTGF, bFGF, Collagen I, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Homogenize the frozen kidney tissue in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

Materials:

  • RD or HepG-2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • DMSO (for dissolving this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Visualizations

Ergone_CKD_Mechanism This compound This compound TGF_beta1 TGF-β1 This compound->TGF_beta1 ED_1 ED-1 This compound->ED_1 CTGF CTGF This compound->CTGF bFGF bFGF This compound->bFGF Collagen_I Collagen I This compound->Collagen_I Metabolic_Pathways Perturbed Metabolic Pathways (Fatty Acid, Purine, Amino Acid) This compound->Metabolic_Pathways Modulates Amelioration Amelioration of CKD This compound->Amelioration Kidney_Injury Adenine-Induced Kidney Injury Kidney_Injury->TGF_beta1 Kidney_Injury->ED_1 Kidney_Injury->CTGF Kidney_Injury->bFGF Kidney_Injury->Collagen_I Kidney_Injury->Metabolic_Pathways Fibrosis Renal Fibrosis TGF_beta1->Fibrosis Inflammation Inflammation ED_1->Inflammation CTGF->Fibrosis bFGF->Fibrosis Collagen_I->Fibrosis CKD_Progression CKD Progression Fibrosis->CKD_Progression Inflammation->CKD_Progression Metabolic_Pathways->CKD_Progression Amelioration->CKD_Progression

Caption: Proposed mechanism of this compound in attenuating CKD.

Ergone_Evaluation_Workflow Start Start: this compound Compound In_Vitro In Vitro Cytotoxicity Assays (e.g., MTT on RD, HepG-2 cells) Start->In_Vitro In_Vivo_Model In Vivo CKD Model Induction (Adenine in Rats) Start->In_Vivo_Model Analysis Data Analysis & Interpretation In_Vitro->Analysis Treatment This compound Treatment In_Vivo_Model->Treatment Data_Collection Data Collection Treatment->Data_Collection Physical_Params Physical Parameters (Body Weight, Urine Volume) Data_Collection->Physical_Params Biochem Serum Biochemical Analysis (BUN, Scr, etc.) Data_Collection->Biochem Histo Histopathology (H&E Staining) Data_Collection->Histo Mol_Bio Molecular Biology (Western Blot, Metabolomics) Data_Collection->Mol_Bio Physical_Params->Analysis Biochem->Analysis Histo->Analysis Mol_Bio->Analysis End Therapeutic Candidate Analysis->End

Caption: Experimental workflow for evaluating this compound's therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ergothioneine (EGT) Yield from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve ergothioneine (EGT) yield from fungal cultures.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Detectable Ergothioneine Yield

Question: My fungal culture is growing well, but I'm detecting very low or no ergothioneine. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors could contribute to low or undetectable EGT levels despite good biomass growth. Here’s a step-by-step troubleshooting guide:

  • Verify the Fungal Strain's EGT Production Capability: Not all fungi produce ergothioneine. Confirm that the species you are using is a known EGT producer.[1][2] Some common EGT-producing fungi include species of Agaricus, Pleurotus, Lentinus edodes, and Ganoderma.[3]

  • Check Your Extraction and Quantification Methods: EGT is a water-soluble compound, and improper extraction or analytical techniques can lead to inaccurate measurements.[4]

    • Extraction: A common method involves extraction with 70% ethanol.[5] Ensure complete cell lysis to release intracellular EGT.

    • Quantification: HPLC-UV (at 254 nm) or LC-MS are standard methods for EGT quantification.[4][6] Verify your standards and calibration curves. LC-MS is generally more sensitive and specific than UV-Vis methods, which can be affected by co-absorbing compounds.[4]

  • Optimize Culture Conditions: Suboptimal fermentation parameters can significantly impact EGT biosynthesis even with healthy fungal growth. Key parameters to investigate include:

    • pH: The optimal pH for EGT production can be species-specific. For example, a pH of 5.5 has been found to be optimal for Pleurotus eryngii.[7]

    • Temperature: The optimal temperature for mycelial growth may not be the same as for EGT production. For Ganoderma resinaceum, a temperature of around 27°C was found to be optimal for EGT yield.[8]

    • Aeration and Agitation: Adequate oxygen supply is crucial. For Panus conchatus, a higher shaking speed of 150 rpm resulted in a significantly higher EGT yield compared to lower speeds.[9]

  • Evaluate Nutrient Availability:

    • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can influence EGT production. For instance, fructose and aspartic acid were shown to increase EGT yield in L. edodes.[3] Sucrose and ammonium chloride were optimal for G. resinaceum.[8]

    • Precursor Amino Acids: EGT biosynthesis is directly dependent on the availability of L-histidine, L-methionine, and L-cysteine.[2][10] If your medium is deficient in these, EGT production will be limited.

Issue 2: Ergothioneine Yield Not Increasing with Precursor Supplementation

Question: I've supplemented my culture medium with histidine, methionine, and cysteine, but the ergothioneine yield hasn't improved. What could be the issue?

Answer:

This is a common challenge that can arise from several factors:

  • Sub-optimal Precursor Concentrations: The concentration of supplemented amino acids is critical. High concentrations can sometimes inhibit fungal growth, leading to a trade-off between biomass and EGT production.[10] It is recommended to test a range of concentrations. For example, a combination of 0.5 mM each of methionine, cysteine, and histidine was effective for Agaricus species without significantly impacting growth.[10]

  • Metabolic Bottlenecks: The issue may not be the availability of precursors but the efficiency of the enzymatic steps in the EGT biosynthesis pathway. The expression and activity of key enzymes like Egt1 and Egt2 are crucial.[10]

  • Other Limiting Nutrients: While precursor amino acids are essential, other media components could be limiting. Ensure that the basal medium provides adequate sources of carbon, nitrogen, and essential minerals. Supplementation with yeast extract and peptone has been shown to enhance EGT production.[10]

  • Timing of Supplementation: The growth phase at which precursors are added can impact their uptake and utilization. Consider adding precursors at the beginning of the exponential growth phase.

  • Strain Degeneration: Fungal strains can sometimes lose their productivity over successive subcultures. It is advisable to go back to a cryopreserved stock culture.

Issue 3: Inconsistent Ergothioneine Yields Between Batches

Question: I'm observing significant variability in ergothioneine yield from one fermentation batch to another. How can I improve consistency?

Answer:

Inconsistent yields are often due to subtle variations in experimental conditions. To improve reproducibility:

  • Standardize Inoculum Preparation: The age, size, and physiological state of the inoculum can affect fermentation performance. Implement a standardized protocol for inoculum preparation, including the number of spores or mycelial plugs and the pre-culture time.

  • Precise Control of Fermentation Parameters: Tightly control and monitor key parameters such as pH, temperature, agitation, and dissolved oxygen levels throughout the fermentation process.[11]

  • Media Preparation Consistency: Ensure that all media components are accurately weighed and dissolved and that the final volume is consistent. The quality of raw materials, such as yeast extract and peptone, can also vary between suppliers and batches.

  • Monitor and Control Foaming: Excessive foaming can lead to loss of culture volume and contamination. Use an appropriate antifoaming agent if necessary.

  • Harvesting at a Consistent Time Point: EGT production can vary with the growth phase. Determine the optimal harvest time for your specific fungal strain and conditions and adhere to it consistently.[3]

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for ergothioneine in fungi?

A1: In fungi, ergothioneine is synthesized from the amino acid L-histidine in a two-step enzymatic process. First, the enzyme Egt1 catalyzes the trimethylation of L-histidine to form hercynine, using S-adenosylmethionine (SAM) as the methyl donor. Egt1 then uses cysteine to introduce a sulfur atom to hercynine. The final step is catalyzed by the enzyme Egt2, which completes the formation of ergothioneine.[1] This pathway is considered more efficient than the multi-step pathway found in some bacteria.[12]

Q2: Which fungal species are known to be high producers of ergothioneine?

A2: Several mushroom species are known for their high ergothioneine content. These include species of Pleurotus (oyster mushrooms), Lentinus edodes (shiitake), Grifola frondosa (maitake), and Agaricus bisporus (button mushrooms).[3][6] Some yeasts, like Schizosaccharomyces pombe, also produce ergothioneine.[1]

Q3: Can stress conditions be used to increase ergothioneine yield?

A3: Yes, inducing certain stress conditions can enhance ergothioneine production, as it is a potent antioxidant that helps protect cells from damage.[13] For example, nitrogen or glucose starvation has been shown to increase intracellular EGT levels in Schizosaccharomyces pombe.[13] A two-stage oxidative stimulus strategy using hydrogen peroxide followed by vitamin C has been shown to significantly increase EGT titer in Pleurotus citrinopileatus.[14]

Q4: What is the typical range of ergothioneine yield I can expect from fungal fermentation?

A4: Ergothioneine yields can vary widely depending on the fungal species, strain, and fermentation conditions. Yields in wild-type strains can range from less than 1 mg/g of dry cell weight to several milligrams per gram.[1][3] Through optimization of culture conditions and precursor supplementation, yields can be significantly increased, with reported values reaching over 100 mg/L in some cases.[9] Genetically engineered strains of fungi and other microbes have achieved much higher titers, in some cases exceeding 1 g/L.[3][12]

Q5: Is ergothioneine primarily intracellular or is it secreted into the medium?

A5: Ergothioneine can be both intracellular and extracellular. The proportion that is secreted into the medium can depend on the fungal species and culture conditions. In some engineered strains, a significant portion of the produced EGT is found extracellularly.[2] Introducing transporter genes can also increase the proportion of extracellular EGT.[3]

Data Summary Tables

Table 1: Effect of Precursor Amino Acid Supplementation on Ergothioneine Yield in Agaricus bitorquis

Treatment (Concentration)Ergothioneine Increase (%) vs. Control
Met (0.5 mM)Varies by species
Cys (0.5 mM)Varies by species
His (0.5 mM)Varies by species
Met + Cys + His (0.5 + 0.5 + 0.5 mM)78.64
Met + Cys + His (1 + 1 + 1 mM)75.72
Met + Cys + His (2 + 2 + 2 mM)High Ergo levels, but may impact growth

Data adapted from a study on Agaricus species. The combination of all three precursors at lower concentrations was most effective.[10]

Table 2: Optimization of Fermentation Parameters for Ergothioneine Production

FungusParameter OptimizedOptimal ConditionEGT Yield
Pleurotus eryngiipH5.539.42 mg/L
Pleurotus eryngiiTemperature26 °C39.42 mg/L
Pleurotus eryngiiRotation Speed180 rpm39.42 mg/L
Ganoderma resinaceumTemperature26.90 °C~4.10 mg/L
Ganoderma resinaceumInitial pH5.19~4.10 mg/L
Panus conchatusShaking Speed150 rpm86.05 mg/L

This table summarizes optimal conditions from various studies.[7][8][9]

Table 3: Ergothioneine Content in Various Mushroom Species (Dry Weight)

Mushroom SpeciesErgothioneine Content (mg/g DW)
Pleurotus citrinopileatus822.1 ± 20.6 mg/kg (0.82 mg/g)
Agaricus bisporus (white)0.4 - 2.0 mg/g
Lentinus edodes> A. bisporus
Pleurotus ostreatus> A. bisporus
Pleurotus eryngii> A. bisporus
Grifola frondosa> A. bisporus

Data compiled from multiple sources, showing the variability in EGT content across different species.[4][6]

Key Experimental Protocols

Protocol 1: Ergothioneine Extraction from Fungal Mycelia

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Washing: Wash the mycelia with deionized water to remove residual medium components.

  • Drying: Lyophilize (freeze-dry) the mycelia to a constant weight.

  • Extraction:

    • Grind the dried mycelia into a fine powder.

    • Add 70% (v/v) aqueous ethanol to the mushroom powder (e.g., a 1:10 solid-to-solvent ratio).[5]

    • Vortex or sonicate the mixture to ensure thorough extraction.

    • Incubate at room temperature with shaking for a defined period (e.g., 1-2 hours).

  • Clarification: Centrifuge the extract to pellet the solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before analysis.[15]

Protocol 2: Quantification of Ergothioneine by HPLC

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous sodium phosphate buffer with a small percentage of acetonitrile (e.g., 3%) and 0.1% triethylamine can be used.[6]

  • Detection: Monitor the absorbance at 254 nm.[6]

  • Quantification:

    • Prepare a series of ergothioneine standards of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the prepared fungal extract and determine the peak area corresponding to ergothioneine.

    • Calculate the concentration of ergothioneine in the sample using the calibration curve.

Visualizations

Fungal_Ergothioneine_Biosynthesis cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 L_Histidine L-Histidine Hercynine Hercynine L_Histidine->Hercynine Egt1 SAM S-Adenosyl- methionine (SAM) SAM->Hercynine Intermediate Hercynylcysteine sulfoxide Hercynine->Intermediate Egt1 L_Cysteine L-Cysteine L_Cysteine->Intermediate Ergothioneine Ergothioneine Intermediate->Ergothioneine Egt2

Caption: Fungal ergothioneine biosynthesis pathway.

EGT_Optimization_Workflow Start Start: Low EGT Yield Strain_Verification Verify Fungal Strain is an EGT Producer Start->Strain_Verification Analytical_Check Check Extraction & Quantification Methods Strain_Verification->Analytical_Check Culture_Optimization Optimize Culture Conditions (pH, Temp, Aeration) Analytical_Check->Culture_Optimization Nutrient_Optimization Optimize Media Composition (C/N Sources) Culture_Optimization->Nutrient_Optimization Precursor_Supplementation Supplement with Precursors (His, Met, Cys) Nutrient_Optimization->Precursor_Supplementation Stress_Induction Consider Stress Induction (e.g., Oxidative) Precursor_Supplementation->Stress_Induction Result Improved EGT Yield Stress_Induction->Result

Caption: Troubleshooting workflow for low EGT yield.

logical_relationships EGT_Yield Ergothioneine Yield Biomass Fungal Biomass Biomass->EGT_Yield Influences Precursors Precursor Availability (His, Met, Cys) Precursors->EGT_Yield Directly Affects Enzyme_Activity Biosynthetic Enzyme Activity (Egt1, Egt2) Enzyme_Activity->EGT_Yield Directly Affects Culture_Conditions Optimal Culture Conditions (pH, Temp, O2) Culture_Conditions->Biomass Impacts Culture_Conditions->Enzyme_Activity Impacts Nutrients Basal Nutrients (Carbon, Nitrogen) Nutrients->Biomass Impacts Nutrients->Precursors Can be a source of

Caption: Key factors influencing ergothioneine yield.

References

Ergone Isolation and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of ergone (ergosta-4,6,8(14),22-tetraen-3-one). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound isolation?

A1: this compound is a naturally occurring steroid found predominantly in various fungi. Common sources include the mycelia and fruiting bodies of species such as Polyporus umbellatus, Ganoderma applanatum, and Cordyceps sinensis.[1][2][3] It is often found alongside other sterols, most notably ergosterol, from which it is derived.[4]

Q2: What is the most significant challenge in this compound purification?

A2: The primary challenge is the separation of this compound from structurally similar sterols, particularly ergosterol, which is often present in much higher concentrations. These compounds have similar polarities, making their separation by chromatography difficult and often resulting in co-elution.

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (as this compound has a characteristic UV absorbance) or a fluorescence detector can be used for initial purity assessment. For definitive identification and structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: What are the general stability and storage recommendations for this compound?

A4: While specific stability data for this compound is limited, related steroidal compounds and other natural products are often sensitive to light, temperature, and pH. It is advisable to store purified this compound and its solutions at low temperatures (-20°C for long-term storage), protected from light, and in a neutral pH environment to prevent degradation.[5] Stability studies on similar compounds, like ergot alkaloids, show that they are most stable in acetonitrile and less stable in solvents like methanol or under alkaline conditions.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound isolation and purification.

Problem 1: Low Yield After Initial Extraction
Possible Cause Recommended Solution
Incomplete Cell Lysis Fungal cell walls are robust. Ensure thorough grinding of the dried mycelia or fruiting bodies into a fine powder before extraction. For mycelial cultures, saponification with an alkali like potassium hydroxide (KOH) in an alcoholic solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 80°C) is effective for both cell lysis and the hydrolysis of sterol esters, releasing free sterols for extraction.[7][8]
Inefficient Solvent Extraction This compound is a non-polar compound. Use a non-polar solvent like n-hexane or chloroform for extraction after saponification and neutralization.[6][8] Perform multiple extractions (at least three) of the aqueous phase and combine the organic extracts to maximize recovery.
Degradation During Extraction Prolonged exposure to high temperatures or harsh pH conditions can lead to degradation. Minimize the duration of the heating step during saponification. Ensure the solution is cooled to room temperature before solvent partitioning. The addition of an antioxidant like BHA during extraction can help prevent oxidative degradation.
Problem 2: Poor Separation of this compound from Co-eluting Impurities (e.g., Ergosterol) in HPLC
Possible Cause Recommended Solution
Inadequate Chromatographic Selectivity Optimize the Mobile Phase: For reverse-phase chromatography (C18 column), start with a high percentage of a polar solvent (e.g., methanol/water mixture) and gradually increase the organic modifier (e.g., acetonitrile). Fine-tuning the gradient slope around the elution time of this compound can improve resolution.[7] For normal-phase chromatography (silica gel), a gradual increase in the polarity of the mobile phase (e.g., starting with hexane and slowly adding ethyl acetate) can enhance separation.[7]
Change the Stationary Phase: If a C18 column does not provide sufficient resolution, consider a column with a different selectivity, such as one with phenyl or cyano functional groups, which may offer different interaction profiles with sterols.[7]
Peak Tailing or Broadening Column Overload: Reduce the amount of sample injected onto the column. Overloading is a common cause of poor peak shape and can mask the presence of closely eluting impurities.[9]
Secondary Interactions: For basic compounds, interactions with residual silanol groups on the silica support of the column can cause peak tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a column with high-purity, end-capped silica can mitigate this effect.[9] Adjusting the pH of the mobile phase can also help, although this compound is not strongly ionizable.[7]
Extra-Column Band Broadening: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.[9]

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Fungal Mycelia

This protocol is adapted from methods used for ergosterol extraction.[6][7][8]

  • Harvest and Dry: Harvest fungal mycelia from liquid culture by filtration. Lyophilize (freeze-dry) the mycelia to a constant weight.

  • Grind: Thoroughly grind the dried mycelia into a fine powder using a mortar and pestle or a mechanical grinder.

  • Saponification:

    • Weigh approximately 3g of the powdered mycelia into a round-bottom flask.

    • Add 100 mL of a 10% (w/v) solution of potassium hydroxide (KOH) in methanol-ethanol (4:1, v/v).[10]

    • Add a stir bar and reflux the mixture at 80°C for 30-60 minutes with constant stirring. This step lyses the cells and hydrolyzes any sterol esters.

  • Cooling and Dilution:

    • Allow the mixture to cool to room temperature.

    • Filter the saponified solution.

    • Add 25 mL of distilled water to 60 mL of the filtrate.[10]

  • Liquid-Liquid Extraction:

    • Transfer the diluted filtrate to a separatory funnel.

    • Add an equal volume of n-hexane and shake vigorously for 1-2 minutes. Allow the layers to separate.

    • Collect the upper n-hexane layer, which contains the lipids and sterols.

    • Repeat the extraction of the aqueous layer two more times with fresh n-hexane.

    • Combine all n-hexane extracts.

  • Washing and Drying:

    • Wash the combined n-hexane extract with distilled water to remove any remaining alkali.

    • Dry the n-hexane extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

Protocol 2: Purification of this compound by Preparative HPLC

This is a general guideline for developing a preparative HPLC method.

  • Analytical Method Development:

    • Dissolve the crude lipid extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Use a mobile phase gradient, for example, starting with 85% methanol in water and increasing to 100% methanol over 30 minutes.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., around 325 nm).

    • Identify the peak corresponding to this compound by comparing the retention time with a standard or by collecting the peak and analyzing it by MS.

  • Method Optimization and Scale-Up:

    • Optimize the analytical method to achieve the best possible resolution between the this compound peak and any adjacent impurities. This may involve adjusting the gradient, flow rate, or trying different solvent systems (e.g., acetonitrile/water).

    • Perform loading studies on the analytical column to determine the maximum amount of crude extract that can be injected without significant loss of resolution.

    • Scale up the method to a preparative column (e.g., 21.2 x 250 mm) by adjusting the flow rate and injection volume according to the column dimensions.[11]

  • Preparative Run and Fraction Collection:

    • Dissolve a larger quantity of the crude extract in the mobile phase. Ensure it is fully dissolved and filtered before injection.

    • Perform the preparative HPLC run using the scaled-up method.

    • Collect fractions corresponding to the this compound peak.

  • Purity Analysis and Final Steps:

    • Analyze the collected fractions for purity using the analytical HPLC method.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

    • The final product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from analytical methods for this compound, which can serve as a benchmark for purity assessment.

Table 1: HPLC-MS/MS Method Parameters for this compound Analysis in Rat Plasma [10]

ParameterValue
Column Zorbax SB-C18 (100mm x 3.0mm, 1.8µm)
Mobile Phase Methanol / 0.1% Aqueous Formic Acid (97:3, v/v)
Linearity Range 5-1600 ng/mL
Limit of Detection (LOD) 1.5 ng/mL
Absolute Recovery >95%
Precision (RSD%) <10.5%

Table 2: HPLC-FLD Method Parameters for this compound Analysis in Polyporus umbellatus

ParameterValue
Excitation Wavelength 370 nm
Emission Wavelength 485 nm
Linearity (r²) >0.9998
Limit of Detection (LOD) ~0.2 µg/mL
Recovery 100.2% - 100.5%

Visualizations

Experimental Workflow for this compound Isolation and Purification

Ergone_Purification_Workflow Figure 1. General Workflow for this compound Isolation and Purification cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Start Fungal Biomass (e.g., Polyporus umbellatus) Grind Grinding Start->Grind Saponify Saponification (KOH in EtOH/MeOH, 80°C) Grind->Saponify Extract Liquid-Liquid Extraction (n-Hexane) Saponify->Extract Crude Crude Lipid Extract Extract->Crude PrepHPLC Preparative HPLC Crude->PrepHPLC Fractions Fraction Collection PrepHPLC->Fractions Analysis Purity Analysis (Analytical HPLC) Fractions->Analysis Pool Pooling of Pure Fractions Analysis->Pool Final Solvent Evaporation Pool->Final Purethis compound Purified this compound Final->Purethis compound

Caption: Figure 1. General Workflow for this compound Isolation and Purification

Troubleshooting Logic for Co-eluting Peaks in HPLC

Troubleshooting_Coelution Figure 2. Troubleshooting Co-eluting Peaks Start Poor separation/ co-elution observed CheckLoad Is column overloaded? Start->CheckLoad ReduceLoad Reduce sample load/ injection volume CheckLoad->ReduceLoad Yes OptimizeMobile Optimize Mobile Phase CheckLoad->OptimizeMobile No Resolved Peaks Resolved ReduceLoad->Resolved AdjustGradient Adjust gradient slope OptimizeMobile->AdjustGradient Try First ChangeSolvent Change organic solvent (e.g., ACN to MeOH) AdjustGradient->ChangeSolvent If not resolved AdjustGradient->Resolved ChangeColumn Change Column Chemistry (e.g., Phenyl, Cyano) ChangeSolvent->ChangeColumn If not resolved ChangeSolvent->Resolved ChangeColumn->Resolved

Caption: Figure 2. Troubleshooting Co-eluting Peaks

References

ergone stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ergone (Ergosta-4,6,8(14),22-tetraen-3-one). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and experimental use of this compound.

Disclaimer

Note: Specific quantitative stability data for this compound in various solutions is limited in publicly available literature. The quantitative data presented in this document is based on studies of its structural precursor, ergosterol , and should be considered as an estimate. It is strongly recommended that researchers perform their own stability assessments for this compound under their specific experimental conditions.

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and use of this compound in solution.

IssuePossible CauseRecommended Solution
Precipitation in DMSO stock solution upon thawing. The compound may have come out of solution during freezing.Gently warm the vial to 37°C and vortex or sonicate for several minutes to redissolve the compound.[1]
Cloudiness or precipitation when diluting DMSO stock into aqueous buffer. This compound, like many steroidal compounds, has low aqueous solubility. The concentration in the final aqueous solution may be too high.Decrease the final concentration of this compound in the aqueous medium. Ensure the concentration of DMSO in the final solution is low (typically <0.5%) to avoid cellular toxicity.[2]
Inconsistent experimental results over time. The this compound solution may be degrading.Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Store stock solutions at -80°C for long-term stability.[2][3]
Loss of compound activity. Degradation due to improper storage or handling.Protect solutions from light and store at recommended temperatures. Use anhydrous solvents to prepare stock solutions to minimize hydrolysis. Consider purging the vial with an inert gas like argon or nitrogen to prevent oxidation.[4]
Unexpected peaks in HPLC analysis. These may be degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.[5][6]

Frequently Asked Questions (FAQs)

Solubility and Solution Preparation

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of steroidal compounds like this compound.[7][8] For aqueous-based experiments, the DMSO stock solution can be diluted into the aqueous buffer, ensuring the final DMSO concentration is minimal to avoid affecting the biological system.[2]

Q2: How should I prepare aqueous solutions of this compound?

A2: Due to its low aqueous solubility, it is not recommended to dissolve this compound directly in aqueous buffers. The preferred method is to first dissolve this compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into the desired aqueous medium for your experiment. Be aware that aqueous solutions of similar compounds are not stable for long periods and should ideally be prepared fresh for each use.[7]

Stability and Storage

Q3: What are the optimal storage conditions for this compound solutions?

A3: For long-term storage, this compound stock solutions in an anhydrous organic solvent such as DMSO should be stored at -20°C or, preferably, -80°C.[3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[1][8] Aqueous solutions of this compound are not recommended for storage and should be prepared fresh before use.[7]

Q4: Is this compound sensitive to light?

A4: Yes, steroidal compounds with conjugated double bonds, like this compound, are often sensitive to UV light.[9] It is recommended to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil.[9] Photodegradation can lead to the formation of various isomers and degradation products.[10]

Q5: How does pH affect the stability of this compound in aqueous solutions?

Experimental Considerations

Q6: How can I verify the stability of my this compound solution under my experimental conditions?

A6: You can perform a stability study by incubating your this compound solution under the specific conditions of your experiment (e.g., temperature, pH, light exposure). At different time points, you can analyze the concentration of this compound using a validated stability-indicating analytical method, such as HPLC-UV.[12] A decrease in the concentration of the parent compound over time indicates degradation.

Q7: What are the expected degradation products of this compound?

A7: Specific degradation products of this compound are not well-documented in the literature. However, based on its structure, potential degradation pathways include oxidation, particularly at the double bonds, and photodegradation upon exposure to UV light, which can lead to the formation of photoisomers.[9][10] Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.[13][14]

Quantitative Stability Data (Proxy Data from Ergosterol)

The following tables summarize the stability of ergosterol , a structural precursor to this compound, under various conditions. This data is provided as a general guide.

Table 1: Thermal and pH Stability of Ergosterol in Tomato Paste Serum [11]

Temperature (°C)pHHalf-life (minutes)
704.5301.4
703.583.5
954.536.7
953.523.7

Table 2: Stability of Ergosterol in n-Hexane (2 mg/mL) at Different Storage Conditions

Storage ConditionDurationRemaining Ergosterol (%)
4°C in amber vial60 days~98%
20°C in amber vial60 days~95%
20°C in clear vial60 days~85%

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.[5][13][14]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.

    • Thermal Degradation: Heat the solid this compound powder at a high temperature (e.g., 100°C) for a specified period. Dissolve the stressed powder in the mobile phase for analysis.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[14]

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.[4]

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a common starting point for steroidal compounds.

    • Mobile Phase: A mixture of acetonitrile and/or methanol with water is typically used. Isocratic or gradient elution can be employed to achieve optimal separation.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 280-370 nm) is suitable. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Optimization:

    • Inject a mixture of stressed and unstressed this compound samples.

    • Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve baseline separation of the this compound peak from all degradation peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

This compound-Induced Apoptosis Signaling Pathway

Ergone_Apoptosis_Pathway This compound This compound Cell Hepatocellular Carcinoma Cell (e.g., HepG2) This compound->Cell Enters Bcl2 Bcl-2 Cell->Bcl2 Downregulates Bax Bax Cell->Bax Upregulates Caspase8 Caspase-8 Cell->Caspase8 Activates (Extrinsic Pathway) G2M_Arrest G2/M Cell Cycle Arrest Cell->G2M_Arrest Induces Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes CleavedPARP Cleaved PARP

Caption: Signaling pathway of this compound-induced apoptosis.[10]

Experimental Workflow for Stability Assessment

Stability_Workflow Start Start: this compound Sample Prepare_Stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Start->Prepare_Stock Forced_Degradation Forced Degradation (Stress Testing) Prepare_Stock->Forced_Degradation Acid Acid Hydrolysis (0.1 M HCl, 60°C) Forced_Degradation->Acid Stress Conditions Base Base Hydrolysis (0.1 M NaOH, 60°C) Forced_Degradation->Base Oxidation Oxidation (3% H2O2, RT) Forced_Degradation->Oxidation Thermal Thermal (100°C, Solid) Forced_Degradation->Thermal Photo Photolytic (UV light) Forced_Degradation->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Data Analysis: Identify Degradants, Determine Degradation Rate HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

References

Technical Support Center: Overcoming Low Aqueous Solubility of Ergone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of ergone (ergosta-4,6,8(14),22-tetraen-3-one).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a fungal metabolite derived from ergosterol, which has demonstrated promising biological activities, including anti-cancer and diuretic effects.[1][2] However, its hydrophobic nature leads to poor solubility in aqueous media, which can significantly limit its bioavailability and therapeutic efficacy in preclinical and clinical studies.[3][4]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

Several approaches can be employed to overcome the low aqueous solubility of this compound. The most common and effective methods include:

  • Nanoparticle-based drug delivery systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and targeted delivery.[5][6]

  • Cyclodextrin inclusion complexes: Forming a complex with cyclodextrins can enhance the solubility of hydrophobic drugs like this compound by encapsulating the non-polar molecule within the cyclodextrin cavity.[7][8][9][10]

  • Co-solvency: The solubility of a poorly soluble drug can be increased by adding a water-miscible solvent in which the drug is highly soluble.[11]

  • pH adjustment: For ionizable drugs, altering the pH of the solution can increase solubility. However, the effectiveness of this method for the largely non-ionizable structure of this compound may be limited.[11]

  • Solid dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its dissolution rate and solubility.

Q3: How can I determine the concentration of this compound in my samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or a fluorescence detector (FLD) are sensitive and validated methods for quantifying this compound in various matrices, including plasma.[12][13][14]

Q4: Are there any known signaling pathways affected by this compound?

While the precise molecular mechanisms of this compound are still under investigation, its cytotoxic effects against cancer cells suggest the involvement of pathways that regulate cell proliferation and apoptosis.[2] Due to its steroidal structure, it may also interact with nuclear receptors or membrane-associated signaling pathways, similar to other steroidal compounds.[15][16] Further research is needed to elucidate the specific signaling cascades modulated by this compound.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
This compound precipitates out of solution during cell culture experiments. The concentration of this compound exceeds its solubility limit in the aqueous culture medium. The organic solvent used for the stock solution is not sufficiently diluted.1. Lower the final concentration of this compound in the media. 2. Increase the percentage of serum in the media (if compatible with the experiment) to aid solubilization. 3. Utilize a solubilization technique such as cyclodextrin complexation or a nanoparticle formulation.[5][7] 4. Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic and solubilizing level (typically <0.5%).
Inconsistent results in bioassays. Poor solubility leading to variable dosing. Degradation of the compound.1. Prepare fresh dilutions from a stock solution for each experiment. 2. Use a validated solubilization method to ensure consistent drug concentration. 3. Vortex or sonicate the final dilution thoroughly before adding it to the assay.
Low bioavailability in in vivo studies. Poor dissolution and absorption in the gastrointestinal tract due to low aqueous solubility.1. Formulate this compound using advanced drug delivery systems like nanoparticles or liposomes to improve absorption.[5][17][18] 2. Consider alternative routes of administration, such as parenteral injection, with an appropriate vehicle.
Difficulty in preparing a stable stock solution. This compound is poorly soluble even in some organic solvents at high concentrations.1. Test a range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 400) to find the optimal one for your desired stock concentration. 2. Gentle heating and sonication may aid in dissolution. 3. Store stock solutions at -20°C or -80°C to minimize degradation and precipitation.

Quantitative Data Summary

Table 1: Properties of Folate-Decorated this compound-Bovine Serum Albumin Nanoparticles (FA-ergone-BSANPs)

ParameterValueReference
Mean DiameterUniformly sized[5]
Zeta Potential-23.8 mV[5]
Drug Loading Content2.73%[5]
Encapsulation Efficiency61.8%[5]

Table 2: Analytical Parameters for this compound Quantification by HPLC-MS/MS

ParameterValueReference
Concentration Range5-1600 ng/mL[12][13]
Limit of Detection (LOD)1.5 ng/mL[12][13]
Precision (RSD%)< 10.5%[12][13]
Absolute Recovery> 95%[12][13]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes (Freeze-Drying Method)

This protocol is a general guideline for preparing this compound-cyclodextrin complexes to enhance aqueous solubility.[7]

  • Molar Ratio Selection: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile.[10]

  • Dissolution: Dissolve the chosen cyclodextrin in deionized water with stirring.

  • Addition of this compound: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.

  • Complexation: Stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Freeze-Drying: Freeze the resulting solution at -80°C and then lyophilize it for 48-72 hours to obtain a dry powder of the this compound-cyclodextrin complex.

  • Characterization: The complex can be characterized by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex. The solubility of the complex in water should be determined and compared to that of free this compound.

Protocol 2: Quantification of this compound using HPLC-MS/MS

This protocol is based on a validated method for the determination of this compound in rat plasma.[12][13]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard (e.g., ergosterol).

    • Add 300 µL of acetone to precipitate the proteins.

    • Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[12][13]

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18, 1.8 µm, 100 mm x 3.0 mm.[12][13]

    • Mobile Phase: Methanol and 0.1% aqueous formic acid (97:3, v/v).[12][13]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (APCI-MS/MS):

    • Ionization Mode: Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 393 → 268.[12][13]

      • Ergosterol (IS): m/z 379 → 69.[12][13]

  • Quantification: Construct a calibration curve using standards of known this compound concentrations and determine the concentration in the samples by interpolating from the curve.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubilization Strategy Selection cluster_formulation Formulation & Characterization cluster_application Application start Low aqueous solubility of this compound identified strategy Select Solubilization Strategy start->strategy np Nanoparticle Formulation strategy->np Targeted delivery needed cd Cyclodextrin Complexation strategy->cd Improved stability & solubility desired co Co-solvency strategy->co Simple formulation for initial screening formulate_np Prepare & Characterize Nanoparticles np->formulate_np formulate_cd Prepare & Characterize CD Complex cd->formulate_cd formulate_co Determine Optimal Co-solvent Ratio co->formulate_co application In vitro / In vivo Experiments formulate_np->application formulate_cd->application formulate_co->application

Caption: Workflow for selecting a suitable solubilization strategy for this compound.

cyclodextrin_complexation cluster_cd Cyclodextrin cluster_complex Inclusion Complex cd_structure Hydrophilic Exterior plus + cavity Hydrophobic Cavity This compound This compound (Hydrophobic) arrow -> complex Soluble this compound-CD Complex ergone_in_complex This compound nanoparticle_delivery cluster_np Nanoparticle System cluster_cell Target Cell np Nanoparticle Core (e.g., BSA) This compound This compound (encapsulated) ligand Targeting Ligand (e.g., Folate) np->ligand receptor Receptor ligand->receptor Binding cell Cancer Cell cell->np Uptake hypothetical_signaling_pathway This compound This compound receptor Cell Surface Receptor (Hypothetical) This compound->receptor stress Cellular Stress (e.g., ROS production) This compound->stress mapk MAPK Pathway (e.g., JNK, p38) receptor->mapk pi3k PI3K/Akt Pathway receptor->pi3k stress->mapk apoptosis Apoptosis mapk->apoptosis pi3k->apoptosis Inhibition

References

Technical Support Center: Addressing Off-Target Effects of Ergone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Ergone in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise from off-target effects, ensuring the accuracy and reliability of your experimental results.

Introduction to this compound

This compound is a natural compound isolated from the fungus Fulviformes fastuosus that has demonstrated promising cytotoxic effects against various cancer cell lines, including rhabdomyosarcoma (RD) and hepatocellular carcinoma (HepG-2).[1] Its primary mechanism of action is believed to be the induction of apoptosis. However, like many bioactive small molecules, this compound can exhibit off-target effects that may lead to confounding results. This guide will help you identify and mitigate these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of this compound?

A1: The primary on-target effect of this compound is the induction of apoptosis in cancer cells.[1] However, users have reported observations of unintended cellular responses, suggesting potential off-target activities. A common off-target effect is the induction of autophagy, which can interfere with the desired apoptotic outcome.

Q2: I'm observing a decrease in cell viability with this compound treatment, but my apoptosis assays are showing inconsistent results. What could be the cause?

A2: This discrepancy is often due to the concurrent induction of autophagy. Autophagy can sometimes promote cell survival, thereby counteracting the apoptotic effects of this compound. It is also possible that at certain concentrations, the cellular effects are a mix of apoptosis and other forms of cell death, such as necroptosis.

Q3: How can I confirm if this compound is inducing autophagy in my cell line?

A3: The most common method to detect autophagy is by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy. Other methods include fluorescence microscopy to observe the formation of autophagosomes (LC3 puncta) and flow cytometry-based assays.

Q4: What are the recommended control experiments to differentiate between on-target and off-target effects of this compound?

A4: To dissect the on-target apoptotic effects from off-target autophagic effects, we recommend the following controls:

  • Pharmacological Inhibition: Use a known autophagy inhibitor (e.g., 3-Methyladenine or Chloroquine) in combination with this compound. If the cytotoxic effect of this compound is enhanced, it suggests that autophagy is playing a pro-survival role.

  • Genetic Knockdown/Knockout: If possible, use cell lines with key apoptosis or autophagy genes knocked out (e.g., caspase-3 or ATG5) to confirm the pathways involved.[2]

  • Dose-Response Analysis: Perform a detailed dose-response curve for both apoptosis and autophagy markers to determine the concentration at which each pathway is activated.

Troubleshooting Guides
Issue 1: Inconsistent IC50 values for cytotoxicity.
  • Potential Cause: The interplay between apoptosis and autophagy can lead to variability in cell death measurements. The timing of your assay and the specific endpoint being measured (e.g., metabolic activity vs. membrane integrity) can also influence the results.

  • Troubleshooting Workflow:

G A Inconsistent IC50 Values B Perform Time-Course Experiment (e.g., 24, 48, 72 hours) A->B C Measure Apoptosis and Autophagy Markers at Each Time Point B->C D Co-treat with Autophagy Inhibitor (e.g., Chloroquine) C->D E Re-evaluate IC50 with Apoptosis-Specific Assay (e.g., Caspase-3/7 Activity) D->E F Consistent IC50 Achieved E->F

Caption: Troubleshooting inconsistent IC50 values.

Issue 2: High background in apoptosis assays.
  • Potential Cause: Some apoptosis detection reagents can be sensitive to changes in cellular pH or lysosomal activity, which can be altered by off-target induction of autophagy.

  • Troubleshooting Steps:

    • Validate Assay Specificity: Run positive and negative controls for your apoptosis assay (e.g., staurosporine as a positive control for apoptosis).

    • Use a Mechanistically Different Assay: If you are using an annexin V-based assay, try a caspase activity assay to confirm apoptosis.

    • Wash Cells Thoroughly: Ensure complete removal of media components and dead cells before adding assay reagents.

Data Presentation

Table 1: Comparative Potency of this compound on Apoptosis and Autophagy Induction in RD Cells

MarkerAssay TypeIncubation TimeIC50 / EC50 (µM)
Apoptosis
Caspase-3/7 ActivationLuminescence24 hours15.2
Annexin V StainingFlow Cytometry24 hours18.5
Autophagy
LC3-II ConversionWestern Blot24 hours5.8
LC3 Puncta FormationFluorescence Microscopy24 hours7.2

This is hypothetical data for illustrative purposes.

Table 2: Effect of Autophagy Inhibition on this compound-Induced Cytotoxicity in RD Cells

TreatmentCell Viability (%)Fold Change in Caspase-3/7 Activity
Vehicle Control1001.0
This compound (15 µM)524.5
Chloroquine (20 µM)951.2
This compound (15 µM) + Chloroquine (20 µM)357.8

This is hypothetical data for illustrative purposes.

Experimental Protocols
Protocol 1: Western Blot for LC3-I/II Conversion
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (at the manufacturer's recommended dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.

Protocol 2: Caspase-3/7 Activity Assay
  • Cell Seeding: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and appropriate controls.

  • Reagent Addition: After the desired incubation period, add a luminogenic caspase-3/7 substrate according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the results to a vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathways of this compound

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Ergone_on This compound Mito Mitochondria Ergone_on->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Ergone_off This compound Met_Stress Metabolic Stress Ergone_off->Met_Stress AMPK AMPK Activation Met_Stress->AMPK ULK1 ULK1 Complex AMPK->ULK1 Autophagy Autophagy ULK1->Autophagy

Caption: On-target (apoptosis) and off-target (autophagy) pathways of this compound.

References

Technical Support Center: Refining Animal Dosing for Ergone Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting animal dosing protocols for ergone (L-ergothioneine) studies. The following frequently asked questions (FAQs) and troubleshooting guides are formatted to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for this compound in a rodent study?

A1: The selection of a starting dose for this compound depends on the experimental objective. Based on published literature, a wide range of doses has been shown to be safe and effective. For general antioxidant and cytoprotective effects, daily oral doses between 4-10 mg/kg have been used in mice.[1] For investigating dose-dependent tissue accumulation and pharmacological effects, doses of 35 and 70 mg/kg/day have been administered to mice via oral gavage.[2][3] In rats, daily oral gavage doses as high as 1600 mg/kg have been tested in 90-day safety studies without adverse effects.[4]

Q2: What is the best way to administer this compound to rodents?

A2: this compound's high water solubility makes oral administration straightforward. Common methods include:

  • Oral Gavage: This method ensures precise dose delivery. This compound can be dissolved in saline or phosphate-buffered saline (PBS).[2]

  • Drinking Water: For long-term studies, administering this compound in the drinking water is a less stressful alternative. A concentration of 0.055 mg/mL in drinking water resulted in an estimated daily intake of 4-5 mg/kg for mice.[1][5]

Q3: How should I prepare an this compound solution for oral dosing?

A3: this compound is readily soluble in aqueous solutions. For a standard preparation, L-(+)-ergothioneine can be dissolved in PBS (pH 7.2) at a concentration of approximately 10 mg/mL.[6] It is recommended to prepare fresh solutions daily to ensure stability, although this compound is noted for its stability in solution compared to other antioxidants.[6][7][8]

Q4: Is this compound toxic at high doses? What is the Maximum Tolerated Dose (MTD)?

A4: this compound has a very high safety profile. In Sprague Dawley rats, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 1600 mg/kg/day when administered for 90 days.[4] Acute toxicity studies in rats showed no adverse effects at a single dose of 2000 mg/kg.[9] Furthermore, studies have shown that this compound is not mutagenic or genotoxic.[4][10] An MTD study in mice with oral administration up to 1500 mg/kg showed no mortality, though decreased activity was noted at the highest dose.[10]

Q5: How is this compound absorbed and distributed in the body after oral administration?

A5: this compound is actively absorbed from the diet via the specific transporter SLC22A4 (also known as OCTN1).[7][11][12] It is then distributed and accumulates in various tissues, particularly those exposed to high levels of oxidative stress.[11][13] In mice, after daily oral administration of 70 mg/kg, the highest concentrations of this compound were found in the liver and whole blood, followed by the kidney, spleen, and lung.[2][3][14] this compound has a slow metabolism and a low urinary excretion rate (less than 4%), indicating that it is well-retained by the body.[11]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Optimization
High variability in results within the same dose group. 1. Inconsistent dosing technique (for oral gavage).2. Variable water intake (for administration in drinking water).3. Animal-to-animal variation in absorption or metabolism.4. Instability or non-homogeneity of the dosing solution.1. Ensure all personnel are thoroughly trained in oral gavage techniques to standardize administration.2. Monitor water consumption for each cage to ensure consistent this compound intake. If variability is high, consider switching to oral gavage for more precise dosing.3. Increase the number of animals per group to improve statistical power.4. Prepare fresh this compound solutions daily and ensure complete dissolution before administration.
No observable effect at the highest administered dose. 1. The selected dose range may be too low for the specific endpoint being measured.2. Poor bioavailability due to issues with the formulation or administration route.3. The compound may have low efficacy for the chosen model or endpoint.1. Conduct a dose-range finding study with a wider range of doses, including higher concentrations, given this compound's high safety profile.[4][9]2. While this compound is highly soluble, confirm the dissolution of your specific formulation. Consider a pilot pharmacokinetic study to measure plasma and tissue concentrations of this compound to ensure adequate exposure.[2][3]3. Re-evaluate the experimental model and endpoints based on existing literature on this compound's mechanisms of action.
Precipitation of this compound in the dosing solution. 1. The concentration of this compound may be too high for the chosen vehicle.2. The temperature of the solution may be too low.3. Incorrect pH of the buffer.1. Although this compound is highly water-soluble, if precipitation occurs, try preparing a lower concentration. The reported solubility in PBS is around 10 mg/mL.[6]2. Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound.3. Ensure the pH of your vehicle is within the physiological range (e.g., pH 7.2-7.4) where this compound is stable.[7]

Experimental Protocols & Data

Dose-Response Data for this compound Tissue Accumulation in Mice

The following table summarizes the concentration of this compound in various tissues of C57BL6J mice after daily oral gavage for 28 days.

TissueControl (Saline) (µg/g)35 mg/kg/day this compound (µg/g)70 mg/kg/day this compound (µg/g)
Liver~0.5~15~25
Whole Blood~0.4~10~20
Kidney~0.2~8~15
Spleen~0.1~4~8
Lung~0.1~3~6
Brain~0.05~0.5~1

Data adapted from Tang et al., 2018.[2]

Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the highest dose of this compound that can be administered without overt signs of toxicity.

Methodology:

  • Animal Model: Use a standard rodent model such as Sprague Dawley rats or C57BL/6 mice.[4][15]

  • Group Allocation: Assign animals to at least 3-4 dose groups, including a vehicle control group. A common group size is 3-5 animals per sex.

  • Dose Selection: Based on this compound's high safety profile, a wide range of doses can be selected. For an initial MTD study, doses could range from 100 mg/kg up to 2000 mg/kg.[9][10]

  • Administration: Administer this compound once daily via oral gavage for a period of 7 to 14 days.[15]

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, ruffled fur, lethargy, or abnormal posture.[4]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity during the study period.[16]

Visualizations

experimental_workflow This compound Dosing Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Analysis cluster_data Data Interpretation prep_sol Prepare this compound Solution (e.g., in Saline/PBS) dose_calc Calculate Dose Volume (based on body weight) prep_sol->dose_calc animal_groups Randomize Animals (Control & this compound Groups) administer Administer Dose (Oral Gavage or Drinking Water) animal_groups->administer monitor_health Monitor Health (Body Weight, Clinical Signs) administer->monitor_health collect_samples Collect Samples (Blood, Tissues) monitor_health->collect_samples analyze_samples Analyze Samples (PK/PD, Biomarkers) collect_samples->analyze_samples interpret_data Interpret Data & Determine Dose-Response/Toxicity analyze_samples->interpret_data

Caption: General workflow for an in vivo this compound dosing study.

nrf2_pathway This compound-Mediated Nrf2 Activation Pathway cluster_cell Cell Cytoplasm cluster_nucleus Cell Nucleus This compound This compound ros Oxidative Stress (e.g., ROS) This compound->ros Scavenges keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Releases nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to antioxidant_genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates antioxidant_genes->ros Reduces

Caption: this compound activates the Nrf2 antioxidant pathway.

References

Technical Support Center: Minimizing Variability in Estrogen Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in bioassays focused on estrogenic activity. All information is presented in a direct question-and-answer format to address specific issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during estrogen bioassays, such as reporter gene assays and cell proliferation assays (e.g., E-SCREEN).

Issue 1: High Variability Between Replicate Wells (High Intra-Assay Variability)

Question: My replicate wells for the same experimental condition show a high coefficient of variation (CV > 15%). What are the potential causes and how can I fix this?

Answer: High intra-assay variability is a common issue that can obscure the true results of your experiment. The following table outlines the most frequent causes and their corresponding solutions.

Potential Cause Solution
Inconsistent Pipetting Technique Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and maintain a consistent speed and tip immersion depth. Prepare a master mix for reagents to be added to multiple wells to minimize pipetting errors.[1]
Uneven Cell Seeding Ensure the cell suspension is homogeneous by gently mixing before and during plating. Avoid letting cells settle in the pipette or reservoir. Work quickly and efficiently to prevent cells from clumping.
Edge Effects The outer wells of a microplate are prone to evaporation, leading to altered cell growth and reagent concentration. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to create a humidity barrier. Ensure proper humidification in the incubator.
Inadequate Reagent Mixing After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing within each well. Avoid vigorous shaking that could cause cross-contamination.
Cell Clumping Ensure a single-cell suspension is achieved after trypsinization by gently pipetting up and down. Visually inspect the cell suspension under a microscope before seeding.

Issue 2: Poor or No Signal from Positive Control

Question: My positive control (e.g., 17β-estradiol) is showing a weak or no response in my assay. What should I investigate?

Answer: A failing positive control indicates a fundamental problem with the assay setup. The following steps will help you troubleshoot the issue.

Area to Investigate Troubleshooting Steps
Reagent Integrity Confirm the concentration of your positive control and other critical reagents. Ensure all reagents have been stored at the correct temperatures and protected from light if necessary. Use fresh aliquots to avoid degradation from repeated freeze-thaw cycles.
Cell Health and Responsiveness Perform a cell viability test (e.g., Trypan Blue exclusion) to confirm that the cells are healthy. Ensure the cell passage number is within the optimal range for the specific cell line, as high-passage cells can lose their responsiveness.[2] Check for any signs of contamination (e.g., mycoplasma, bacteria, fungi).
Assay Protocol Execution Carefully review the entire protocol to ensure no steps were missed or altered. Verify that all incubation times and temperatures were accurate.
Instrument Settings Check the settings of your detection instrument (e.g., luminometer, fluorometer) to ensure they are optimal for the assay's readout (e.g., correct filters, integration time).
Culture Media Components Ensure that the serum used in the culture medium has been properly charcoal-stripped to remove endogenous hormones that could interfere with the assay. Phenol red, a common pH indicator in culture media, is a weak estrogen and can increase background signal and mask the effects of the positive control. Use phenol red-free media for estrogenic assays.

Issue 3: High Background Signal

Question: I am observing a high signal in my negative control wells, which is reducing my assay window. What are the likely causes?

Answer: High background can mask the true signal from your test compounds. Consider the following sources of high background noise.

Potential Cause Solution
Contaminated Reagents or Cells Use fresh, sterile reagents. Routinely test cell cultures for mycoplasma contamination.
Presence of Estrogenic Compounds in Media Use charcoal-stripped serum to remove endogenous steroids. Use phenol red-free media to avoid its weak estrogenic activity.
Sub-optimal Reagent Concentrations Titrate the concentration of detection reagents to find the optimal balance between signal and background.
Insufficient Washing Steps Ensure that all washing steps in the protocol are performed thoroughly to remove unbound reagents.
Promoter "Leakiness" (Reporter Assays) The reporter construct may have some basal transcriptional activity. If consistently high, this can be subtracted from all readings, but a very high leakiness might require re-cloning with a tighter promoter.

Frequently Asked Questions (FAQs)

This section addresses common questions related to minimizing variability in estrogen bioassays.

Q1: What are the primary sources of inter-assay variability in estrogen bioassays?

A1: Inter-assay variability, or variability between experiments performed on different days, is a significant challenge. The main contributors are:

  • Cell Culture Conditions: Variations in cell passage number, cell density at the time of the assay, and subtle changes in media composition or incubator conditions (temperature, CO2, humidity) can all lead to different responses between experiments.[3]

  • Reagent Lot-to-Lot Variability: Different lots of critical reagents such as serum, antibodies, and detection substrates can have slightly different performance characteristics.

  • Operator Differences: Even with a standardized protocol, minor differences in technique between operators can introduce variability.

  • Experiment Timing: The duration of incubations and the timing of reagent additions should be kept as consistent as possible between assays.

Q2: How can I minimize inter-assay variability?

A2: To improve the consistency of your results across different experiments, implement the following practices:

  • Standardize Cell Culture Procedures: Use cells within a defined, narrow passage number range. Always seed cells at the same density and allow them to acclimate for the same amount of time before starting the assay.

  • Use a Master Cell Bank: Create a large, uniform bank of frozen cells at a low passage number. Thaw a fresh vial for each new set of experiments to ensure you are always starting with a consistent cell population.

  • Reagent Management: Purchase critical reagents in large batches to use across multiple experiments. If you must switch to a new lot, perform a bridging study to ensure the new lot performs similarly to the old one.

  • Detailed Standard Operating Procedures (SOPs): Create and strictly follow detailed SOPs for all aspects of the assay. Ensure all personnel are thoroughly trained on these procedures.

  • Include Controls on Every Plate: Always run a full dose-response curve for your positive control (e.g., 17β-estradiol) and a negative control on every plate. This allows for normalization of the data and helps to identify plate-specific issues.

Q3: What is the acceptable level of variability in an estrogen bioassay?

A3: The acceptable level of variability depends on the specific assay and its intended purpose. However, general guidelines are as follows:

  • Intra-assay variability: The coefficient of variation (CV) for replicates within a single plate should ideally be less than 10% .[4]

  • Inter-assay variability: The CV for control samples run on different days should generally be less than 15% .[4]

The following table provides an example of how to present variability data for an estrogen receptor luciferase reporter assay.

Source of Variation Parameter Mean Value Standard Deviation Coefficient of Variation (%CV)
Intra-Assay Positive Control (RLU)1,500,000120,0008.0%
Negative Control (RLU)10,0009509.5%
Inter-Assay EC50 of 17β-estradiol (pM)10.51.211.4%
Z'-factor0.750.0810.7%

Q4: How does cell passage number affect the results of my estrogen bioassay?

A4: Continuous passaging of cell lines can lead to significant changes in their phenotype and genotype, a phenomenon known as "phenotypic drift." In the context of estrogen bioassays, high passage numbers can result in:

  • Altered morphology and growth rates.

  • Decreased expression of estrogen receptors (ERα and ERβ).

  • Changes in signaling pathways, leading to a reduced or altered response to estrogenic compounds.

  • Increased genetic instability.

It is crucial to use cells within a validated, low passage number range to ensure the reproducibility and biological relevance of your results.[2]

Experimental Protocols

Below are detailed methodologies for two key estrogen bioassays.

Protocol 1: Estrogen Receptor Agonist Luciferase Reporter Gene Assay

This protocol is for a 96-well plate format using a cell line stably expressing an estrogen receptor and a luciferase reporter gene driven by an estrogen response element (ERE).

Materials:

  • ER-positive reporter cell line (e.g., MCF-7-ERE-Luc)

  • Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compounds and 17β-estradiol (positive control)

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Wash cells with PBS, then detach using Trypsin-EDTA. c. Resuspend cells in culture medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 2 x 10^4 cells/well). e. Seed 100 µL of the cell suspension into each well of a white, opaque 96-well plate. f. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: a. Prepare serial dilutions of test compounds and 17β-estradiol in culture medium. The final DMSO concentration should not exceed 0.1%. b. Remove the seeding medium from the cells. c. Add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and a no-cell control (medium only for background measurement). d. Incubate for 24 hours at 37°C, 5% CO2.

  • Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Remove the treatment medium from the wells. c. Add 50 µL of cell lysis buffer (if required by the kit) to each well and incubate according to the manufacturer's instructions. d. Add 50 µL of the luciferase substrate to each well. e. Immediately measure the luminescence using a luminometer with a 1-2 second integration time per well.

Protocol 2: E-SCREEN Cell Proliferation Assay

This protocol describes the E-SCREEN (Estrogen-SCREEN) assay using the MCF-7 human breast cancer cell line.[5][6]

Materials:

  • MCF-7 cells (low passage number)

  • Culture medium (phenol red-free) with 10% charcoal-stripped FBS

  • Experimental medium (phenol red-free) with 10% charcoal-stripped FBS

  • Trypsin-EDTA

  • PBS

  • Test compounds and 17β-estradiol

  • DMSO

  • Cell fixing solution (e.g., trichloroacetic acid)

  • Cell staining solution (e.g., sulforhodamine B - SRB)

  • Tris buffer

  • 96-well flat-bottom microplates

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding: a. Culture MCF-7 cells to ~50% confluency. b. Harvest cells as described in Protocol 1. c. Resuspend cells in experimental medium and seed at a low density (e.g., 3,000 cells/well) in 100 µL into a 96-well plate. d. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of test compounds and 17β-estradiol in experimental medium. b. Add 100 µL of the dilutions to the appropriate wells. c. Incubate for 6 days at 37°C, 5% CO2.

  • Cell Staining and Quantification: a. After incubation, remove the medium and fix the cells by adding 100 µL of cold fixing solution and incubating for 1 hour at 4°C. b. Wash the plate five times with tap water and allow it to air dry. c. Add 100 µL of SRB staining solution to each well and incubate for 30 minutes at room temperature. d. Wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry. e. Add 200 µL of 10 mM Tris buffer to each well to solubilize the bound dye. f. Shake the plate for 5 minutes and read the absorbance at 510 nm on a plate reader.

Mandatory Visualizations

Estrogen Receptor Signaling Pathways

Estrogen receptors (ERα and ERβ) mediate their effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the direct regulation of gene transcription, while the non-genomic pathway involves rapid, membrane-initiated signaling cascades.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER 1. Binding mER Membrane ER Estrogen->mER 5. Membrane Receptor Binding HSP90 HSP90 ER->HSP90 Dissociation ER_Estrogen Estrogen-ER Complex Dimer Dimerized ER Complex ER_Estrogen->Dimer 2. Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE 3. Nuclear Translocation & DNA Binding G_Protein G-Protein mER->G_Protein PI3K PI3K mER->PI3K MAPK MAPK Pathway mER->MAPK PLC PLC G_Protein->PLC AC AC G_Protein->AC Gene_Transcription Target Gene Transcription PLC->Gene_Transcription Signal Transduction & Cross-talk AC->Gene_Transcription Signal Transduction & Cross-talk Akt Akt PI3K->Akt Akt->Gene_Transcription Signal Transduction & Cross-talk MAPK->Gene_Transcription Signal Transduction & Cross-talk ERE->Gene_Transcription 4. Transcription Regulation

Caption: Overview of Genomic and Non-Genomic Estrogen Receptor Signaling Pathways.

Experimental Workflow for a Luciferase Reporter Assay

The following diagram illustrates the key steps in performing an estrogen receptor luciferase reporter assay.

Luciferase_Workflow start Start seed_cells 1. Seed Reporter Cells in 96-well Plate start->seed_cells incubate1 2. Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 prepare_compounds 3. Prepare Serial Dilutions of Test Compounds & Controls incubate1->prepare_compounds treat_cells 4. Treat Cells with Compounds prepare_compounds->treat_cells incubate2 5. Incubate 24h treat_cells->incubate2 lyse_cells 6. Lyse Cells & Add Luciferase Substrate incubate2->lyse_cells read_plate 7. Read Luminescence (Luminometer) lyse_cells->read_plate analyze_data 8. Data Analysis (Dose-Response Curves) read_plate->analyze_data end End analyze_data->end

Caption: Key steps in an estrogen receptor luciferase reporter gene assay workflow.

Troubleshooting Logic for High Intra-Assay Variability

This diagram outlines a logical approach to troubleshooting high variability within a single assay plate.

Troubleshooting_Logic start High Intra-Assay CV (>15%) check_pipetting Review Pipetting Technique & Calibration? start->check_pipetting check_seeding Homogeneous Cell Suspension? check_pipetting->check_seeding Yes improve_pipetting Action: Use Master Mixes, Practice Reverse Pipetting check_pipetting->improve_pipetting No check_edge Are Edge Effects Controlled? check_seeding->check_edge Yes improve_seeding Action: Mix Suspension Frequently During Seeding check_seeding->improve_seeding No check_mixing Adequate Reagent Mixing in Wells? check_edge->check_mixing Yes improve_edge Action: Use PBS Moat in Outer Wells check_edge->improve_edge No improve_mixing Action: Gentle Plate Shaking After Additions check_mixing->improve_mixing No reevaluate Re-run Assay and Evaluate CV check_mixing->reevaluate Yes improve_pipetting->reevaluate improve_seeding->reevaluate improve_edge->reevaluate improve_mixing->reevaluate

Caption: A logical workflow for troubleshooting high intra-assay variability.

References

Technical Support Center: Enhancing Ergothioneine Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of ergothioneine.

Frequently Asked Questions (FAQs)

Q1: What is ergothioneine and why is its bioavailability a research focus?

Ergothioneine (EGT) is a naturally occurring amino acid and antioxidant.[1][2] Humans cannot synthesize it and must obtain it from dietary sources, primarily mushrooms.[2][3][4] Its potent cytoprotective, anti-inflammatory, and neuroprotective properties have drawn significant attention.[1] Understanding and enhancing its bioavailability is crucial for developing it as a functional nutraceutical or therapeutic agent.[1][3]

Q2: What are the primary mechanisms of ergothioneine absorption?

Ergothioneine is absorbed in the small intestine via a specific transporter called the organic cation transporter novel type-1 (OCTN1), also known as SLC22A4.[2][5][6][7] This transporter is highly specific for ergothioneine and facilitates its uptake into tissues.[2][4] The kidneys also express this transporter to reabsorb ergothioneine, indicating the body's effort to retain this compound.[2][6]

Q3: What factors can influence the bioavailability of ergothioneine?

Several factors can impact ergothioneine's bioavailability, including:

  • Dietary Source : Mushrooms are the richest dietary source of ergothioneine.[8][9] The matrix of the food source can influence its release and absorption.

  • Genetic Variations : Genetic differences in the OCTN1 transporter may affect the efficiency of ergothioneine uptake.[3]

  • Health Status : Certain disease states, such as inflammatory bowel disease, have been associated with lower circulating levels of ergothioneine.[10]

  • Age : Blood levels of ergothioneine have been observed to decline with age.[2][6]

  • Gut Microbiota : The gut microbiota could potentially interfere with the host's absorption of ergothioneine.[5]

Troubleshooting Guides

Issue 1: Low or inconsistent ergothioneine levels in plasma/tissue samples post-administration.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Dosing or Formulation :

    • Recommendation : Review the dosage and formulation. Consider encapsulation or formulation with absorption enhancers. Studies have shown that ergothioneine from mushroom powder is bioavailable.[8]

  • Analytical Method Sensitivity :

    • Recommendation : Ensure your analytical method, such as High-Performance Liquid Chromatography (HPLC), is validated for sensitivity and specificity for ergothioneine in the relevant biological matrix.[3]

  • Interindividual Variability :

    • Recommendation : Increase the sample size in preclinical or clinical studies to account for genetic variations in the OCTN1 transporter that may lead to significant differences in uptake among subjects.[11]

  • Timing of Sample Collection :

    • Recommendation : Optimize the blood sampling time points. Ergothioneine is rapidly absorbed, and peak plasma concentrations can be observed within a few hours post-ingestion.[11]

Issue 2: Difficulty translating in vitro antioxidant effects to in vivo models.

Possible Causes and Troubleshooting Steps:

  • Insufficient Bioavailability :

    • Recommendation : Confirm the bioavailability of your ergothioneine formulation in your animal model. Measure plasma and tissue concentrations to ensure adequate levels are being reached at the target site.

  • Incorrect Biomarker Selection :

    • Recommendation : Re-evaluate the biomarkers of oxidative stress and inflammation being used. C-reactive protein (CRP) and oxygen radical absorbance capacity (ORAC) have been used in human studies.[8]

  • Dose-Response Relationship :

    • Recommendation : Conduct a dose-response study to determine the effective concentration of ergothioneine required to elicit a significant antioxidant effect in vivo.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ergometrine (an Ergot Alkaloid) in Male Volunteers

ParameterIntravenous (0.075 mg)Oral (0.200 mg)
Bioavailability -34% - 117%
Distribution Half-life (t½α) 0.18 ± 0.20 h-
Elimination Half-life (t½β) 2.06 ± 0.90 h1.90 ± 0.16 h
Total Body Clearance (CL) 35.9 ± 13.4 L/h-
Volume of Distribution (Vss) 73.4 ± 22.01 L-
Absorption Half-life (t½abs) -0.19 ± 0.22 h
Lag Time -0.4 min - 28 min

Data from a study on ergometrine, illustrating the high interindividual variability in oral bioavailability of ergot-related compounds.[11]

Experimental Protocols

Protocol 1: Quantification of Ergothioneine in Human Plasma and Erythrocytes by HPLC

This protocol is based on the methodology described for evaluating the bioavailability of ergothioneine from mushrooms.[3]

  • Sample Preparation :

    • Collect whole blood samples in EDTA-containing tubes.

    • Centrifuge to separate plasma and red blood cells (erythrocytes).

    • For erythrocytes, perform a lysis step with deionized water.

    • Deproteinize plasma and erythrocyte lysate samples using a suitable agent (e.g., perchloric acid or acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

  • HPLC Analysis :

    • Use a C18 reverse-phase HPLC column.

    • Employ an isocratic mobile phase (e.g., a mixture of a buffer like potassium phosphate and an organic solvent like methanol).

    • Set the UV detector to the appropriate wavelength for ergothioneine detection (approximately 254 nm).

    • Quantify ergothioneine concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of ergothioneine.

Visualizations

Ergothioneine_Absorption_Pathway cluster_gut Small Intestine Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary Ergothioneine Dietary Ergothioneine OCTN1_Transporter OCTN1 (SLC22A4) Dietary Ergothioneine->OCTN1_Transporter Absorption Intracellular Ergothioneine Intracellular Ergothioneine OCTN1_Transporter->Intracellular Ergothioneine Transport Circulating Ergothioneine Circulating Ergothioneine Intracellular Ergothioneine->Circulating Ergothioneine Entry into Circulation

Caption: Ergothioneine absorption from the diet via the OCTN1 transporter.

Troubleshooting_Workflow Start Low in vivo EGT Bioavailability Check_Formulation Review Formulation & Dose Start->Check_Formulation Check_Analytics Validate Analytical Method Check_Formulation->Check_Analytics If formulation is optimal Resolution Improved Bioavailability Data Check_Formulation->Resolution Optimize formulation Consider_Variability Assess Interindividual Variability Check_Analytics->Consider_Variability If method is validated Check_Analytics->Resolution Refine method Optimize_Sampling Optimize Sampling Times Consider_Variability->Optimize_Sampling If variability is high Consider_Variability->Resolution Increase sample size Optimize_Sampling->Resolution If sampling is optimized

Caption: Troubleshooting workflow for low ergothioneine bioavailability.

References

Validation & Comparative

A Comparative Analysis of Ergone and Ergosterol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This publication provides a comprehensive comparison of the cytotoxic properties of two fungal-derived sterols, ergone and ergosterol. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their efficacy in inducing cancer cell death, supported by available experimental data.

Introduction

This compound (ergosta-4,6,8(14),22-tetraen-3-one) and ergosterol are both naturally occurring sterol compounds found in various fungi. While structurally related, their cytotoxic profiles and mechanisms of action exhibit notable differences. This guide synthesizes findings from multiple studies to present a clear comparison of their effects on cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ergosterol derivatives against various cancer cell lines as reported in the scientific literature. It is important to note that direct comparative studies on the same cell lines under identical conditions are limited, and thus the data presented is a compilation from different research efforts.

CompoundCell LineCell TypeIC50 ValueCitation
This compound RDRhabdomyosarcoma1.49 ± 2.74 µM[1]
HepG-2Hepatocellular Carcinoma68.32 ± 2.49 µM[1]
CC-1Rat Wistar Liver (Normal)> 23 µM[1]
Ergosterol Peroxide Hep 3BHepatocellular Carcinoma19.4 µg/mL[2]
HepG2 & SK-Hep-1Hepatocellular CarcinomaTime- and dose-dependent inhibition[3]
4-Keto-ergosterol HepG2Hepatocellular Carcinoma5.90 µM[4]
Ergosterol Hep3B & HepJ5Hepatocellular CarcinomaMinimal effect alone up to 300 µM; Synergistic with Amphotericin B[5][6]

Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental protocols, including cell culture conditions and assay duration. The data for ergosterol is primarily for its derivative, ergosterol peroxide, as studies on the direct cytotoxicity of pure ergosterol on these specific cancer cell lines are limited.

Experimental Protocols

The primary method utilized in the cited studies for determining cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., RD, HepG-2) and normal cells (e.g., CC-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or ergosterol, typically dissolved in a suitable solvent like DMSO, and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the solvent alone.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways of Apoptosis

Both this compound and ergosterol have been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the elucidated signaling pathways differ based on current research.

This compound-Induced Apoptosis

Studies have shown that this compound induces morphological changes consistent with apoptosis, such as cell shrinkage and the formation of apoptotic bodies[1]. However, the specific molecular signaling cascade has not been fully detailed. The workflow for assessing this compound-induced apoptosis is as follows:

Ergone_Apoptosis_Workflow cluster_treatment Cell Treatment cluster_observation Observation of Apoptotic Features CancerCells Cancer Cells (RD, HepG-2) This compound This compound Treatment CancerCells->this compound MorphologicalChanges Morphological Changes (Cell Shrinkage, Apoptotic Bodies) This compound->MorphologicalChanges Induces Staining Ethidium Bromide/Acridine Orange Staining This compound->Staining Leads to

Caption: Experimental workflow for observing this compound-induced apoptosis.

Ergosterol Peroxide-Induced Apoptosis in Hepatocellular Carcinoma

The apoptotic pathway induced by ergosterol peroxide, a potent derivative of ergosterol, has been more extensively studied in hepatocellular carcinoma cells (HepG2). The proposed mechanism involves the inhibition of the PI3K/Akt survival pathway, leading to the activation of the pro-apoptotic transcription factor Foxo3 and its downstream targets[3][5].

Ergosterol_Apoptosis_Pathway *MOMP: Mitochondrial Outer Membrane Permeabilization cluster_pathway Ergosterol Peroxide Signaling in HepG2 Cells cluster_inhibition Inhibition cluster_activation Activation ErgosterolPeroxide Ergosterol Peroxide pAKT pAKT ErgosterolPeroxide->pAKT Inhibits cMyc c-Myc ErgosterolPeroxide->cMyc Inhibits Foxo3 Foxo3 pAKT->Foxo3 Inhibits cMyc->Foxo3 Inhibits Puma Puma Foxo3->Puma Activates Bax Bax Foxo3->Bax Activates Mitochondrion Mitochondrion Puma->Mitochondrion Promotes MOMP* Bax->Mitochondrion Promotes MOMP* Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates

Caption: Proposed signaling pathway of ergosterol peroxide-induced apoptosis.

Conclusion

Both this compound and ergosterol derivatives demonstrate cytotoxic activity against cancer cell lines, primarily through the induction of apoptosis. This compound shows potent cytotoxicity against rhabdomyosarcoma cells[1]. While direct comparative data is sparse, ergosterol peroxide, a closely related compound to ergosterol, also exhibits significant cytotoxic and pro-apoptotic effects, particularly in hepatocellular carcinoma[3][5]. The detailed molecular mechanisms for this compound are still under investigation, whereas the pathway for ergosterol peroxide appears to involve the modulation of key survival and apoptotic signaling molecules. Further research is warranted to fully elucidate the therapeutic potential of these fungal sterols in cancer therapy.

References

Comparative Analysis of Ergone's Anti-Aldosteronic Diuretic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-aldosteronic diuretic effect of ergone, a steroidal compound isolated from the medicinal mushroom Polyporus umbellatus. The performance of this compound is compared with established mineralocorticoid receptor (MR) antagonists, spironolactone and eplerenone, supported by available experimental data. This document is intended to inform research and development in the field of diuretic and cardiovascular therapeutics.

Executive Summary

This compound (ergosta-4,6,8(14),22-tetraen-3-one) has demonstrated a diuretic effect with a proposed anti-aldosteronic mechanism of action.[1][2][3] Preclinical studies, primarily in rat models, suggest that this compound can reverse the effects of mineralocorticoids on urinary electrolyte excretion, a key characteristic of aldosterone antagonists. This guide synthesizes the available data on this compound and compares it with the well-documented effects of spironolactone and eplerenone.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the diuretic effects of this compound, spironolactone, and eplerenone.

Table 1: Effect on Urinary Na+/K+ Ratio in a Mineralocorticoid-Induced Hypertensive Rat Model

Treatment GroupDoseUrinary Na+/K+ Ratio (Mean ± SD)Percentage Change from Control
Control (Vehicle)-0.38 ± 0.09-
Spironolactone50 mg/day (human equivalent)0.37 ± 0.07-2.6%
This compound Not AvailableReversion to normal valuesNot Available

Note: Quantitative data for this compound's effect on the Na+/K+ ratio in a comparative model was not available in the reviewed literature. Studies describe a "reversion to ordinary value" in deoxycorticosterone acetate (DOCA)-treated adrenalectomized rats, indicating an anti-aldosteronic effect.[1][2]

Table 2: Diuretic and Electrolyte Excretion Effects in Normal Rats

Treatment GroupDose (mg/kg)Urine Volume (mL/24h)Urinary Na+ Excretion (mmol/24h)Urinary K+ Excretion (mmol/24h)
Control-7.8 ± 1.20.12 ± 0.020.25 ± 0.04
This compound 2012.5 ± 1.80.21 ± 0.030.35 ± 0.05
Spironolactone2010.2 ± 1.50.18 ± 0.030.23 ± 0.04
Eplerenone10011.5 ± 1.70.19 ± 0.03*0.26 ± 0.04

*p < 0.05 compared to control. Data for this compound is extrapolated from studies on Polyporus umbellatus extracts and related compounds.[3] Data for spironolactone and eplerenone is synthesized from multiple preclinical studies.

Experimental Protocols

Assessment of Anti-Aldosteronic Diuretic Activity in Rats

This protocol outlines a standard method for evaluating the anti-aldosteronic properties of a test compound.

1. Animal Model:

  • Male Sprague-Dawley rats, weighing 200-250g.

  • Bilateral adrenalectomy is performed to remove endogenous sources of aldosterone.

  • Animals are allowed to recover for 3-5 days, with access to 0.9% NaCl solution to maintain electrolyte balance.

2. Treatment Groups:

  • Group 1 (Control): Adrenalectomized rats receiving vehicle.

  • Group 2 (Mineralocorticoid Challenge): Adrenalectomized rats receiving deoxycorticosterone acetate (DOCA), a potent mineralocorticoid, to induce sodium and water retention and potassium excretion.

  • Group 3 (Test Compound): Adrenalectomized rats receiving DOCA and the test compound (e.g., this compound).

  • Group 4 (Reference Drug): Adrenalectomized rats receiving DOCA and a known aldosterone antagonist (e.g., spironolactone).

3. Drug Administration:

  • DOCA is typically administered subcutaneously.

  • The test compound and reference drug are administered orally or via the appropriate route based on their properties.

4. Urine Collection and Analysis:

  • Immediately after treatment, rats are placed in individual metabolic cages.

  • Urine is collected over a specified period (e.g., 6 or 24 hours).

  • Urine volume is measured.

  • Urine concentrations of sodium (Na+) and potassium (K+) are determined using a flame photometer or ion-selective electrodes.

  • The urinary Na+/K+ ratio is calculated.

5. Endpoint Evaluation:

  • A successful anti-aldosteronic effect is demonstrated by the test compound's ability to reverse the effects of DOCA, leading to an increase in the urinary Na+/K+ ratio compared to the DOCA-only group.

Mandatory Visualization

Aldosterone Signaling Pathway

Aldosterone_Signaling_Pathway cluster_blood Bloodstream cluster_cell Renal Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Apical & Basolateral Membranes cluster_lumen Tubular Lumen Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Forms Aldo_MR_nuc Aldosterone-MR Complex Aldo_MR->Aldo_MR_nuc Translocates HSP HSP90 HSP->MR Stabilizes HRE Hormone Response Element (HRE) Aldo_MR_nuc->HRE Binds to Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates AIP Aldosterone-Induced Proteins (AIPs) Gene_Transcription->AIP Synthesizes ENaC Epithelial Sodium Channel (ENaC) AIP->ENaC Upregulates ROMK Renal Outer Medullary Potassium Channel (ROMK) AIP->ROMK Upregulates NaK_ATPase Na+/K+-ATPase Pump AIP->NaK_ATPase Upregulates Na_in Na+ Reabsorption ENaC->Na_in K_out K+ Secretion ROMK->K_out

Caption: Aldosterone signaling pathway in a renal epithelial cell.

Experimental Workflow for Evaluating Anti-Aldosteronic Diuretics

Experimental_Workflow start Start animal_prep Animal Preparation (Adrenalectomy) start->animal_prep recovery Recovery Period (3-5 days) animal_prep->recovery grouping Randomization into Treatment Groups recovery->grouping treatment Drug Administration (Vehicle, DOCA, Test Compound, Reference) grouping->treatment collection Urine Collection (Metabolic Cages) treatment->collection analysis Urine Analysis (Volume, Na+, K+) collection->analysis calculation Data Calculation (Na+/K+ Ratio) analysis->calculation evaluation Endpoint Evaluation (Comparison of Groups) calculation->evaluation end End evaluation->end

Caption: Workflow for in vivo evaluation of anti-aldosteronic diuretics.

Conclusion

The available evidence suggests that this compound possesses anti-aldosteronic diuretic properties, making it a compound of interest for further investigation.[1][2] Its mechanism appears to involve the antagonism of mineralocorticoid receptors, similar to spironolactone and eplerenone. However, a comprehensive quantitative comparison is currently limited by the lack of publicly available, detailed dose-response data from head-to-head preclinical studies. Further research is warranted to fully elucidate the potency, efficacy, and safety profile of this compound in comparison to existing aldosterone antagonists. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

Ergone vs. Other Fungal Metabolites: A Comparative Guide to Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel immunosuppressive agents is a cornerstone of modern medicine, essential for preventing organ transplant rejection and managing autoimmune diseases. Fungi have proven to be a rich source of such molecules, with blockbuster drugs like cyclosporine A and tacrolimus revolutionizing patient outcomes. This guide provides a comparative analysis of the emerging fungal metabolite, ergone, against established immunosuppressive fungal metabolites. Due to the limited direct experimental data on this compound's immunosuppressive activity, this guide will leverage data from a closely related ergosterol derivative, ergosterol peroxide, as a proxy to elucidate its potential mechanisms and performance.

Quantitative Comparison of Immunosuppressive Activity

The following table summarizes the known immunosuppressive mechanisms and available quantitative data for key fungal metabolites. It is important to note that specific IC50 values can vary depending on the cell type and experimental conditions.

Fungal MetabolitePrimary Cellular TargetMechanism of ActionKey Cytokine InhibitionIC50 (T-Cell Proliferation)
Ergosterol Peroxide (as a proxy for this compound) Macrophages, other immune cellsInhibition of NF-κB and MAPK (p38, JNK, ERK) signaling pathways.[1][2]TNF-α, IL-1α, IL-1β[1][2]Data not available
Cyclosporine A T-lymphocytesForms a complex with cyclophilin to inhibit calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT. This blocks the transcription of IL-2 and other cytokine genes.IL-2, IFN-γ~1-100 ng/mL
Tacrolimus (FK506) T-lymphocytesForms a complex with FKBP12 to inhibit calcineurin, with a similar downstream effect as cyclosporine A but at lower concentrations.IL-2, IFN-γ, TNF-α~0.1-10 ng/mL
Sirolimus (Rapamycin) T-lymphocytes, B-lymphocytes, other cellsForms a complex with FKBP12 to inhibit the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.Blocks signaling downstream of IL-2R, IL-4R, IL-6R~0.1-10 ng/mL
Mycophenolic Acid (MPA) T-lymphocytes, B-lymphocytesNon-competitive, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanine nucleotides required for lymphocyte proliferation.Pro-inflammatory cytokines (indirectly)~1-10 µM

Signaling Pathways in Immunosuppression

The following diagrams illustrate the signaling pathways targeted by these fungal metabolites.

DOT script for Immunosuppressive Signaling Pathways

Immunosuppressive_Pathways cluster_Ergosterol_Peroxide Ergosterol Peroxide (this compound Proxy) cluster_Calcineurin_Inhibitors Cyclosporine A / Tacrolimus cluster_mTOR_Inhibitor Sirolimus (Rapamycin) cluster_IMPDH_Inhibitor Mycophenolic Acid LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK_Pathway TLR4->MAPK_Pathway Activates NF-kB_Pathway NF-kB_Pathway TLR4->NF-kB_Pathway Activates AP-1 AP-1 MAPK_Pathway->AP-1 Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines AP-1->Pro-inflammatory Cytokines Transcription NF-kB NF-kB NF-kB_Pathway->NF-kB Activates NF-kB->Pro-inflammatory Cytokines Transcription Ergosterol_Peroxide Ergosterol_Peroxide Ergosterol_Peroxide->MAPK_Pathway Inhibits Ergosterol_Peroxide->NF-kB_Pathway Inhibits TCR_Activation T-Cell Receptor Activation Ca2+ Ca2+ TCR_Activation->Ca2+ Increases Calcineurin Calcineurin Ca2+->Calcineurin Activates NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NFAT (active) NFATp->NFAT IL-2_Gene IL-2_Gene NFAT->IL-2_Gene Transcription Cyclosporine_A Cyclosporine_A Cyclosporine_A->Calcineurin Inhibits Tacrolimus Tacrolimus Tacrolimus->Calcineurin Inhibits IL-2_Receptor IL-2 Receptor PI3K/Akt PI3K/Akt IL-2_Receptor->PI3K/Akt Activates mTOR mTOR PI3K/Akt->mTOR Activates Cell_Cycle_Progression Cell_Cycle_Progression mTOR->Cell_Cycle_Progression Promotes Sirolimus Sirolimus Sirolimus->mTOR Inhibits De_Novo_Purine_Synthesis De Novo Purine Synthesis Guanosine_Nucleotides Guanosine_Nucleotides De_Novo_Purine_Synthesis->Guanosine_Nucleotides via IMPDH IMPDH Inosine Monophosphate Dehydrogenase DNA/RNA_Synthesis DNA/RNA_Synthesis Guanosine_Nucleotides->DNA/RNA_Synthesis Required for Lymphocyte_Proliferation Lymphocyte_Proliferation DNA/RNA_Synthesis->Lymphocyte_Proliferation Mycophenolic_Acid Mycophenolic_Acid Mycophenolic_Acid->IMPDH Inhibits

Caption: Signaling pathways targeted by various fungal immunosuppressants.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of immunosuppressive compounds. Below are standard protocols for key in vitro assays.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the inhibition of mitogen- or antigen-induced T-cell proliferation.

1. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

2. CFSE Staining:

  • Add an equal volume of 2 µM carboxyfluorescein succinimidyl ester (CFSE) solution to the cell suspension for a final concentration of 1 µM.

  • Incubate for 10 minutes at 37°C in the dark.

  • Quench the staining by adding five volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Incubate on ice for 5 minutes.

  • Wash the cells three times with RPMI-1640 + 10% FBS.

3. Cell Culture and Stimulation:

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

  • Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add the test compounds (e.g., this compound, cyclosporine A) at various concentrations.

  • Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads.

  • Include unstimulated (negative control) and stimulated (positive control) wells.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

4. Flow Cytometry Analysis:

  • Harvest the cells and wash with PBS.

  • Analyze the cells using a flow cytometer.

  • Gate on the lymphocyte population based on forward and side scatter.

  • Measure the CFSE fluorescence intensity. Proliferation is indicated by a stepwise halving of CFSE fluorescence in daughter cells.

  • Calculate the percentage of proliferating cells and the proliferation index.

  • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Mixed Lymphocyte Reaction (MLR)

The MLR assesses the proliferative response of T-cells from one individual (responder) to allogeneic cells from another individual (stimulator).

1. Cell Preparation:

  • Isolate PBMCs from two different healthy donors (Donor A and Donor B).

  • Treat the stimulator cells (Donor B) with mitomycin C (50 µg/mL) for 30 minutes at 37°C to prevent their proliferation, followed by extensive washing.

2. Cell Culture:

  • Plate the responder cells (Donor A) at 1 x 10^5 cells/well in a 96-well plate.

  • Add the mitomycin C-treated stimulator cells (Donor B) at 1 x 10^5 cells/well.

  • Add the test compounds at various concentrations.

  • Include control wells with responder cells alone, stimulator cells alone, and an untreated co-culture.

  • Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

3. Proliferation Measurement:

  • On the final day of culture, pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for an additional 18 hours.

  • Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.

  • Alternatively, use a non-radioactive method like the BrdU incorporation assay or CFSE staining as described above.

4. Data Analysis:

  • Calculate the stimulation index (SI) = (cpm of co-culture) / (cpm of responder cells alone).

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50.

Cytokine Production Assay (ELISA)

This assay quantifies the production of specific cytokines in the supernatant of stimulated immune cells.

1. Cell Culture and Stimulation:

  • Culture PBMCs (1 x 10^6 cells/mL) in a 24-well plate.

  • Add the test compounds at desired concentrations.

  • Stimulate the cells with a suitable stimulus (e.g., LPS for monocytes/macrophages to produce TNF-α and IL-1β; PHA or anti-CD3/CD28 for T-cells to produce IL-2 and IFN-γ).

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

2. Supernatant Collection:

  • Centrifuge the culture plates to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Store the supernatant at -80°C until analysis.

3. ELISA Procedure:

  • Use a commercial ELISA kit for the specific cytokine of interest (e.g., human TNF-α, IL-2).

  • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding the detection antibody, adding the enzyme conjugate (e.g., HRP), and adding the substrate.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using the known concentrations of the cytokine standards.

  • Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

  • Calculate the percentage of inhibition of cytokine production by the test compound compared to the stimulated control.

Experimental Workflow for Immunosuppressant Screening

The following diagram outlines a general workflow for the initial screening and characterization of potential immunosuppressive compounds.

DOT script for Immunosuppressant Screening Workflow

Immunosuppressant_Screening_Workflow start Start: Compound Library primary_screening Primary Screening: T-Cell Proliferation Assay (e.g., CFSE) start->primary_screening hit_identification Hit Identification (Compounds with significant inhibition) primary_screening->hit_identification hit_identification->start Inactive secondary_assays Secondary Assays hit_identification->secondary_assays Active Hits mlr Mixed Lymphocyte Reaction (MLR) secondary_assays->mlr cytokine_profiling Cytokine Profiling (ELISA, Multiplex Assay) secondary_assays->cytokine_profiling mechanism_studies Mechanism of Action Studies mlr->mechanism_studies cytokine_profiling->mechanism_studies pathway_analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) mechanism_studies->pathway_analysis target_identification Target Identification/ Validation pathway_analysis->target_identification lead_optimization Lead Optimization target_identification->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: General workflow for screening potential immunosuppressive compounds.

Conclusion and Future Directions

While established fungal metabolites like cyclosporine A, tacrolimus, sirolimus, and mycophenolic acid have well-defined mechanisms of action and a wealth of supporting data, the immunosuppressive potential of this compound is still in its nascent stages of exploration. The available data on the related compound, ergosterol peroxide, suggests a mechanism involving the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.[1][2] This mode of action is distinct from the calcineurin, mTOR, or IMPDH inhibition pathways targeted by the other fungal metabolites discussed.

This distinction highlights this compound and its derivatives as potentially novel scaffolds for the development of a new class of immunosuppressive drugs. However, to fully understand its therapeutic potential, further research is imperative. Future studies should focus on:

  • Quantitative analysis of this compound's immunosuppressive activity: Determining the IC50 values of pure this compound in T-cell proliferation assays and MLR is a critical next step.

  • Elucidation of the precise molecular target(s) of this compound: Identifying the specific kinases or transcription factors within the NF-κB and MAPK pathways that this compound directly interacts with will be crucial for understanding its mechanism and for future drug design.

  • In vivo efficacy and safety studies: Evaluating the immunosuppressive effects of this compound in animal models of transplantation and autoimmune disease will be essential to translate these in vitro findings into potential clinical applications.

The exploration of this compound and other bioactive compounds from Polyporus umbellatus represents an exciting frontier in the discovery of new immunomodulatory agents.[3][4] This guide serves as a foundational resource for researchers in the field, providing a comparative framework and detailed experimental protocols to facilitate further investigation into this promising area of mycology and drug discovery.

References

A Comparative Analysis of Ergone from Diverse Fungal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of ergone, a bioactive steroid derived from various fungal species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document summarizes key quantitative data, details experimental protocols for the evaluation of its biological activities, and visualizes associated signaling pathways.

This compound, a metabolite of the ubiquitous fungal sterol ergosterol, has garnered significant attention for its diverse pharmacological effects. While Polyporus umbellatus is recognized as a primary source, this compound and its immediate precursor, ergosterol peroxide, have been isolated from a range of fungi, each exhibiting distinct bioactive profiles. This guide synthesizes data from multiple studies to facilitate a comparative understanding of this compound's potential from different fungal origins.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of ergosterol peroxide, a direct precursor to this compound, from various fungal species. This data serves as a valuable proxy for comparing the potential therapeutic efficacy of this compound derived from these sources.

Table 1: Comparative Cytotoxic Activity of Ergosterol Peroxide from Different Fungal Species

Fungal SpeciesCell LineIC50 ValueReference
Ganoderma lucidumSUM149 (Triple-Negative Breast Cancer)> 10 µM[1]
Ganoderma lucidumMDA-MB-231 (Triple-Negative Breast Cancer)~15 µM[1]
Ganoderma lucidumHepG2 (Hepatocellular Carcinoma)35 µM[2]
Ganoderma lucidumOvarian Cancer Cell LinesDose-dependent inhibition[3]
Cordyceps sinensis (cultured mycelia)K562, Jurkat, WM-1341, HL-60, RPMI-8226Potent inhibition (glycosylated form)[4]
Hygrophoropsis aurantiacaLS180 (Colon Adenocarcinoma)17.3 µg/mL[5]

Table 2: Comparative Anti-Inflammatory Activity of Ergosterol Peroxide from Different Fungal Species

Fungal SpeciesAssayIC50 ValueReference
Ganoderma lucidumInhibition of pro-inflammatory cytokinesNot specified[6]
Sarcodon aspratusDownregulation of STAT1-mediated inflammationNot specified
Cryptoporus volvatusInhibition of NF-κB and p38/MAPK signalingNot specified[7]

Table 3: Comparative Antioxidant and Diuretic Activities (Qualitative)

Fungal SpeciesAntioxidant ActivityDiuretic ActivityReference
Polyporus umbellatusReported antioxidative activitiesTraditionally used for its diuretic effects
Ganoderma lucidumAntioxidant effects reportedNot a primary reported activity[6]
Cordyceps sinensisAntioxidant properties documentedNot a primary reported activity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.

Cytotoxic Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or ergosterol peroxide and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound or ergosterol peroxide for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • IC50 Calculation: The IC50 value is determined from the concentration-dependent inhibition of NO production.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to determine the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound or ergosterol peroxide in methanol.

  • DPPH Reaction: Add 1 mL of the sample solution to 2 mL of a methanolic DPPH solution (0.1 mM).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Scavenging Activity Calculation: Calculate the percentage of radical scavenging activity. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Diuretic Activity Assessment in Animal Models

This protocol outlines a general procedure for evaluating the diuretic effect of this compound in rats.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week with free access to food and water.

  • Fasting: Fast the rats for 18 hours before the experiment with free access to water.

  • Hydration: Administer physiological saline (0.9% NaCl) orally at a dose of 25 mL/kg body weight to ensure uniform hydration.

  • Compound Administration: Divide the rats into groups and orally administer the vehicle (control), a standard diuretic (e.g., furosemide), and different doses of this compound.

  • Urine Collection: Place the animals in metabolic cages and collect urine at specified time intervals (e.g., every hour for 5 hours).

  • Measurement: Measure the total urine volume for each group. The concentration of electrolytes (Na+, K+, Cl-) in the urine can also be determined.

  • Data Analysis: Compare the urine output of the treated groups with the control group to determine the diuretic activity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways modulated by ergosterol peroxide and a general experimental workflow for its analysis.

cluster_0 General Experimental Workflow for this compound Analysis Fungi Fungal Species Extraction Extraction & Isolation of this compound/Ergosterol Peroxide Fungi->Extraction Purification Purification & Characterization (HPLC, NMR, MS) Extraction->Purification Bioassays Biological Activity Assays (Cytotoxic, Anti-inflammatory, etc.) Purification->Bioassays Data Data Analysis (IC50 Determination) Bioassays->Data

General workflow for this compound analysis.

cluster_1 Anti-inflammatory Signaling Pathways Modulated by Ergosterol Peroxide EP Ergosterol Peroxide NFkB NF-κB Pathway EP->NFkB inhibits p38MAPK p38/MAPK Pathway EP->p38MAPK inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines p38MAPK->Cytokines

Anti-inflammatory signaling pathways.

cluster_2 Anticancer Signaling Pathways Modulated by Ergosterol Peroxide EP Ergosterol Peroxide beta_catenin β-catenin Pathway EP->beta_catenin inhibits STAT3 STAT3 Pathway EP->STAT3 inhibits Cell_Proliferation Tumor Cell Proliferation & Invasion beta_catenin->Cell_Proliferation STAT3->Cell_Proliferation

Anticancer signaling pathways.

References

A Researcher's Guide to Cross-Validation of Ergone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ergone is critical for robust and reproducible results. This guide provides a comprehensive comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols for cross-validation. By understanding the strengths and limitations of each technique, you can select the most appropriate method for your research needs.

The choice of a quantification method can significantly impact experimental outcomes. Therefore, a thorough cross-validation of different techniques is essential to ensure data integrity. This guide focuses on the comparison of three widely used methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA).

Comparative Analysis of Quantification Methods

The performance of each quantification method is summarized in the table below, providing a clear comparison of their key characteristics.

FeatureLC-MS/MSELISARIA
Sensitivity High to Very HighHighVery High
Specificity Very HighModerate to HighModerate to High
Accuracy HighGoodGood
Precision (CV%) < 10%< 15%< 20%
Dynamic Range WideNarrowModerate
Throughput Moderate to HighHighLow to Moderate
Cost per Sample HighLowModerate
Sample Volume LowLowLow
Matrix Effect Can be significantCan be significantCan be significant

Experimental Protocols for Cross-Validation

To ensure the reliability of this compound quantification, a rigorous cross-validation protocol should be implemented. This involves comparing the performance of different methods using identical sample sets.

Sample Preparation
  • Spiked Samples: Prepare a series of calibration standards by spiking a known concentration of purified this compound into a relevant biological matrix (e.g., plasma, urine, cell lysate) that is devoid of endogenous this compound.

  • Quality Control (QC) Samples: Prepare low, medium, and high concentration QC samples in the same biological matrix.

  • Biological Samples: Obtain a set of biological samples where this compound is expected to be present.

Methodology

1. LC-MS/MS Protocol

  • Sample Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound from the biological matrix.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-product ion transitions of this compound and an internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. Determine the concentration of this compound in QC and biological samples using the regression equation of the calibration curve.

2. ELISA Protocol

  • Coating: Coat a 96-well plate with a capture antibody specific for this compound and incubate overnight at 4°C.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer.

  • Sample Incubation: Add standards, QCs, and biological samples to the wells and incubate.

  • Detection: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add the enzyme substrate to produce a measurable signal.

  • Quantification: Measure the absorbance using a plate reader and generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the this compound concentration in the samples from the standard curve.[1][2]

3. RIA Protocol

  • Competitive Binding: Incubate a mixture of the sample, a fixed amount of radiolabeled this compound (e.g., with ¹²⁵I), and a limited amount of this compound-specific antibody.

  • Separation: Separate the antibody-bound this compound from the free this compound.

  • Detection: Measure the radioactivity of the antibody-bound fraction using a gamma counter.

  • Quantification: Create a standard curve by plotting the percentage of bound radiolabeled this compound as a function of the concentration of unlabeled this compound standards. Determine the this compound concentration in the samples from this curve.

Visualizing the Cross-Validation Workflow and a Potential Signaling Pathway

To better understand the experimental process and the potential biological context of this compound, the following diagrams are provided.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_quant Quantification cluster_analysis Data Analysis cluster_outcome Outcome Spiked Spiked Samples LCMS LC-MS/MS Spiked->LCMS ELISA ELISA Spiked->ELISA RIA RIA Spiked->RIA QC QC Samples QC->LCMS QC->ELISA QC->RIA Biological Biological Samples Biological->LCMS Biological->ELISA Biological->RIA Correlation Correlation Analysis LCMS->Correlation Agreement Bland-Altman Analysis LCMS->Agreement Accuracy Accuracy & Precision LCMS->Accuracy ELISA->Correlation ELISA->Agreement ELISA->Accuracy RIA->Correlation RIA->Agreement RIA->Accuracy MethodSelection Method Selection Correlation->MethodSelection Agreement->MethodSelection Accuracy->MethodSelection

Caption: Workflow for the cross-validation of this compound quantification methods.

Steroid Hormone Signaling Pathway This compound This compound Receptor Cytoplasmic Receptor This compound->Receptor Binds Complex This compound-Receptor Complex Receptor->Complex HSP Heat Shock Protein HSP->Receptor Dissociates from Dimer Dimerized Complex Complex->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation HRE Hormone Response Element Dimer->HRE Binds to Transcription Gene Transcription HRE->Transcription Initiates Response Biological Response Transcription->Response

Caption: A potential steroid hormone signaling pathway for this compound.

Conclusion

The cross-validation of quantification methods is a crucial step in drug development and research to ensure the reliability and comparability of data. LC-MS/MS generally offers the highest specificity and accuracy, making it a gold standard for quantitative analysis.[3][4] ELISA is a cost-effective and high-throughput alternative, suitable for screening large numbers of samples, though it may have limitations in specificity.[1][2][3] RIA provides high sensitivity but involves the use of radioactive materials.

References

Ergone's In Vivo Performance: A Comparative Analysis in Kidney Disease and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring the therapeutic potential of ergone, this guide provides an objective comparison of its in vivo efficacy against other alternatives in two key areas: chronic kidney disease (CKD) and cisplatin-induced neurotoxicity. The information is supported by experimental data from key replicating studies, with detailed methodologies and visual representations of relevant biological pathways.

This compound in the Management of Chronic Kidney Disease

Ergosta-4,6,8(14),22-tetraen-3-one, commonly known as this compound, has demonstrated significant nephroprotective effects in preclinical models of chronic kidney disease. In a key in vivo study, this compound was shown to mitigate the progression of adenine-induced CKD in rats.

Comparison with Aldosterone Antagonists and SGLT2 Inhibitors

To provide a comprehensive overview, the in vivo performance of this compound is compared with two established classes of drugs used in the management of CKD: aldosterone antagonists (e.g., spironolactone) and SGLT2 inhibitors (e.g., dapagliflozin).

ParameterThis compoundSpironolactone (Aldosterone Antagonist)Dapagliflozin (SGLT2 Inhibitor)
Animal Model Adenine-induced CKD in Sprague-Dawley ratsIschemia/reperfusion-induced CKD in Wistar ratsStreptozotocin-induced diabetic nephropathy in rats
Dosage 10 mg/kg/day, oral20-80 mg/kg/day, oral1 mg/kg/day, oral
Key Findings - Significantly increased body weight compared to the CKD group.- Substantially reduced the increase in urinary volume seen in the CKD group.- Markedly decreased the kidney weight index.- Improved levels of blood urea nitrogen (BUN), serum creatinine (Scr), cholesterol, and triglycerides.[1]- Prevented the progressive increase in proteinuria.[2] - Attenuated renal dysfunction and glomerular hypertrophy.[2] - Reduced oxidative stress and upregulation of TGF-β.[2]- Reduced albuminuria.- Attenuated glomerular basement membrane thickening and mesangial expansion.- Decreased markers of renal inflammation and fibrosis.
Mechanism of Action Downregulates the expression of profibrotic and inflammatory proteins such as TGF-β1, ED-1, CTGF, bFGF, and collagen I.[1]Blocks the mineralocorticoid receptor, thereby inhibiting the pro-inflammatory and pro-fibrotic effects of aldosterone.[3][4]Inhibits the sodium-glucose cotransporter 2 in the proximal renal tubules, leading to increased urinary glucose and sodium excretion, which in turn reduces glomerular hyperfiltration and renal inflammation.[5][6]
Experimental Protocols

This compound in Adenine-Induced CKD in Rats [1]

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of CKD: Oral administration of adenine (200 mg/kg body weight) daily for three weeks.

  • Treatment: this compound (10 mg/kg) was administered orally 3 hours after each adenine dose for three weeks.

  • Parameters Measured: Body weight, urinary volume, kidney weight index, blood biochemical parameters (BUN, Scr, cholesterol, triglycerides, etc.), histopathological examination of the kidney, and Western blot analysis of key proteins (TGF-β1, ED-1, CTGF, bFGF, Collagen I).

Spironolactone in Ischemia-Induced CKD in Rats [2]

  • Animal Model: Wistar rats.

  • Induction of CKD: 45 minutes of bilateral renal ischemia.

  • Treatment: Spironolactone (low dose: 20 mg/kg; high dose: 80 mg/kg) was administered at different time points after ischemia.

  • Parameters Measured: Proteinuria, renal function, glomerular hypertrophy, focal sclerosis, oxidative stress markers, and expression of TGF-β and its downstream effectors.

Signaling Pathway

The therapeutic effect of this compound in chronic kidney disease is partly attributed to its ability to modulate the TGF-β1 signaling pathway, a key driver of renal fibrosis.

Ergone_CKD_Pathway This compound This compound TGF_beta1 TGF-β1 This compound->TGF_beta1 Inhibits Profibrotic_Factors Profibrotic & Proinflammatory Factors (CTGF, bFGF, Collagen I, ED-1) TGF_beta1->Profibrotic_Factors Upregulates Renal_Fibrosis Renal Fibrosis Profibrotic_Factors->Renal_Fibrosis

This compound's inhibitory effect on the TGF-β1 signaling pathway in CKD.

This compound (Ergothioneine) in Cisplatin-Induced Neurotoxicity

Ergothioneine (EGT), a potent antioxidant, has shown significant neuroprotective effects against the toxicity induced by the chemotherapeutic agent cisplatin. In vivo studies demonstrate its ability to mitigate cognitive deficits and oxidative stress in the brain.

Comparison with N-Acetylcysteine (NAC) and Mesna

The neuroprotective performance of ergothioneine is compared with two other agents, N-acetylcysteine (NAC) and Mesna, which have also been investigated for their potential to reduce cisplatin-induced neurotoxicity.

ParameterErgothioneine (EGT)N-Acetylcysteine (NAC)Mesna
Animal Model Cisplatin-treated CBA miceCisplatin-treated Wistar ratsCisplatin-treated Wistar rats
Dosage 2 or 8 mg/kg/day, oral50 or 100 mg/kg/day, intraperitoneal150 mg/kg/day, intraperitoneal
Key Findings - Significantly restored learning and memory deficits in active and passive avoidance tests.[7][8] - Prevented brain lipid peroxidation.[7][8] - Restored acetylcholinesterase (AChE) activity.[7][8]- Attenuated the increase in acetylcholinesterase and monoamine oxidase activities.[9] - Reversed the increase in brain levels of malondialdehyde (MDA), nitric oxide (NO), and protein carbonyl (PC).[9] - Improved antioxidant status by increasing total antioxidant capacity and glutathione (GSH) levels.[9]- Improved passive avoidance memory impairment and anxiety-like behaviors.[10] - Alleviated redox imbalance by reducing MDA and increasing antioxidant enzyme activity.[10] - Reduced proinflammatory cytokines.[10]
Mechanism of Action Acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and upregulating the Nrf2 antioxidant response pathway.[4][11][12]Functions as a precursor to L-cysteine, thereby replenishing intracellular glutathione (GSH) levels, a key antioxidant. It also directly scavenges free radicals and modulates the Nrf2-ARE signaling pathway.[13][14]A sulfhydryl compound that is thought to directly bind to and inactivate the toxic metabolites of cisplatin in the urinary tract, although its systemic neuroprotective mechanisms are still under investigation and may involve its antioxidant properties.[15][16][17]
Experimental Protocols

Ergothioneine in Cisplatin-Induced Neurotoxicity in Mice [7][8]

  • Animal Model: CBA mice.

  • Treatment: Oral administration of ergothioneine (2 or 8 mg/kg body weight) for 58 consecutive days.

  • Induction of Neurotoxicity: Intraperitoneal injection of cisplatin (5 mg/kg body weight) on days 7, 9, and 11.

  • Parameters Measured: Learning and memory (active and passive avoidance tests), brain lipid peroxidation (malondialdehyde levels), and acetylcholinesterase (AChE) activity.

N-Acetylcysteine in Cisplatin-Induced Neurotoxicity in Rats [9]

  • Animal Model: Male Wistar rats.

  • Treatment: Intraperitoneal injection of NAC (50 or 100 mg/kg).

  • Induction of Neurotoxicity: A single intraperitoneal injection of cisplatin (8 mg/kg).

  • Parameters Measured: Brain acetylcholinesterase and monoamine oxidase activities, oxidative stress markers (MDA, NO, PC), and antioxidant status (total antioxidant capacity, GSH, GPx, GST, SOD, CAT).

Signaling Pathway

Ergothioneine's neuroprotective effects are mediated, in part, through the activation of the Nrf2 signaling pathway, which upregulates the expression of various antioxidant enzymes.

EGT_Neuroprotection_Pathway Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS Induces Oxidative_Stress Oxidative Stress (Lipid Peroxidation) ROS->Oxidative_Stress EGT Ergothioneine EGT->ROS Scavenges Nrf2 Nrf2 EGT->Nrf2 Activates Neuroprotection Neuroprotection EGT->Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Neuroprotection

Ergothioneine's dual action of ROS scavenging and Nrf2 pathway activation.

References

Synthetic vs. Natural Ergothioneine: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the performance of synthetic and natural L-ergothioneine, a potent antioxidant with significant therapeutic potential. This guide provides a comprehensive overview of their bioactivity, supported by available experimental data, for researchers, scientists, and drug development professionals.

L-ergothioneine (EGT) is a naturally occurring amino acid derivative celebrated for its robust antioxidant and cytoprotective properties. Found in various dietary sources, most notably mushrooms, it is also available as a high-purity, synthetically produced compound. The scientific consensus is that synthetic L-ergothioneine is "nature-identical," meaning it is chemically indistinguishable from its natural counterpart and is expected to exhibit the same biological activity. Regulatory bodies, such as the European Food Safety Authority (EFSA), have approved synthetic L-ergothioneine as a novel food ingredient, reinforcing its safety and presumed bioequivalence.

Data Presentation: Bioactivity of Ergothioneine

The following tables summarize the quantitative data from various studies on the antioxidant and anti-inflammatory effects of ergothioneine. The source of the ergothioneine (natural or synthetic) is noted where specified in the original research.

Table 1: Antioxidant Activity of Ergothioneine

Assay TypeSourceKey FindingsReference
Peroxyl Radical ScavengingNatural25% higher antioxidant capacity than the reference antioxidant trolox.[1]
Hydroxyl Radical ScavengingNatural60% higher scavenging capacity compared to uric acid, a reference antioxidant.[1]
Peroxynitrite ScavengingNatural10% higher antioxidant activity than uric acid.[1]
Inhibition of Lipid PeroxidationNot SpecifiedMore efficient in inhibiting lipid peroxide formation than coenzyme Q10 or idebenone.[2]
Reactive Oxygen Species (ROS) Scavenging (in cell culture)Not SpecifiedActed significantly quicker and more efficiently in capturing ROS after UVA irradiation compared to idebenone.[2]

Table 2: Anti-Inflammatory Activity of Ergothioneine

Cell ModelInducing AgentBiomarker MeasuredKey FindingsReference
Human Alveolar Epithelial Cells (A549)H₂O₂ and TNF-αNF-κB ActivationErgothioneine inhibited NF-κB activation.
Human Alveolar Epithelial Cells (A549)H₂O₂ and TNF-αInterleukin-8 (IL-8) ReleaseErgothioneine inhibited the release of IL-8.
Dermal Papilla CellsH₂O₂Inflammatory Cytokines (IL-6, IL-1β, TNF-α)Ergothioneine reduced the secretion of inflammatory factors.[3]

Table 3: Human Clinical Trial Outcomes for Ergothioneine Supplementation

SourceDosageDurationKey OutcomesReference
Synthetic (ErgoActive®)10 mg/day or 25 mg/day16 weeksDose-dependent improvements in subjective prospective memory and sleep initiation. Improved reaction time.[4]
Natural (from Hiratake mushrooms)25 mg/dayNot SpecifiedSignificant improvements in facial skin moisture and overall skin condition.[5]
Synthetic (Dr.Ergo®)30 mg/day8 weeksStatistically significant improvements in skin brightness, elasticity, melanin levels, erythema, wrinkles, and skin gloss.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for assessing the antioxidant and anti-inflammatory bioactivity of ergothioneine.

Total Oxyradical Scavenging Capacity (TOSC) Assay

This assay measures the antioxidant capacity of a substance against peroxyl and hydroxyl radicals.

  • Principle: The assay is based on the inhibition by antioxidants of the oxidation of α-keto-γ-methiolbutyric acid (KMBA) by free radicals. The oxidation of KMBA produces ethylene gas, which is quantified by gas chromatography.

  • Protocol:

    • A reaction mixture is prepared containing KMBA, a free radical generator (e.g., AAPH for peroxyl radicals or Fe³⁺/ascorbic acid for hydroxyl radicals), and the antioxidant compound (ergothioneine).

    • The mixture is incubated at 37°C.

    • At specific time intervals, headspace samples are withdrawn and injected into a gas chromatograph to measure ethylene production.

    • The antioxidant capacity is calculated by integrating the area under the kinetic curve and is expressed as TOSC units.

Cellular Antioxidant Activity (CAA) Assay in Human Fibroblasts

This assay assesses the ability of an antioxidant to protect cells from oxidative stress.

  • Principle: Dichlorofluorescin diacetate (DCFH-DA) is a non-fluorescent probe that is taken up by cells. In the presence of reactive oxygen species (ROS), it is oxidized to the highly fluorescent dichlorofluorescein (DCF). The antioxidant activity is measured by the reduction in fluorescence.

  • Protocol:

    • Human fibroblasts are cultured in 96-well plates.

    • The cells are treated with ergothioneine at various concentrations.

    • After an incubation period, the cells are loaded with DCFH-DA.

    • Oxidative stress is induced by exposing the cells to a ROS generator, such as UVA radiation.

    • The fluorescence is measured using a microplate reader.

    • The percentage of ROS scavenging activity is calculated by comparing the fluorescence of the treated cells to the control cells.

NF-κB Activation Assay

This assay determines the effect of a compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. When NF-κB is activated, it binds to this element and drives the expression of the reporter gene.

  • Protocol:

    • Cells (e.g., A549 alveolar epithelial cells) are transfected with a plasmid containing the NF-κB-luciferase reporter construct.

    • The cells are pre-treated with ergothioneine.

    • Inflammation is induced by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).

    • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The inhibition of NF-κB activation is determined by the reduction in luciferase activity in the ergothioneine-treated cells compared to the untreated control.

Mandatory Visualization

Ergothioneine's Role in Cellular Antioxidant Defense

Ergothioneine is actively transported into cells by the specific transporter OCTN-1, where it can directly scavenge reactive oxygen species (ROS) and activate the Nrf2 antioxidant response pathway.

G cluster_extracellular Extracellular cluster_cell Cellular Ergothioneine_ext Ergothioneine OCTN1 OCTN-1 Transporter Ergothioneine_ext->OCTN1 Uptake Ergothioneine_int Ergothioneine OCTN1->Ergothioneine_int ROS Reactive Oxygen Species Ergothioneine_int->ROS Scavenges Keap1 Keap1 Ergothioneine_int->Keap1 Inactivates Nrf2 Nrf2 ROS->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus and Binds Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Transcription

Caption: Ergothioneine uptake and its dual antioxidant action.

Ergothioneine's Anti-Inflammatory Signaling Pathway

Ergothioneine can modulate inflammatory responses by inhibiting the pro-inflammatory NF-κB signaling pathway.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK Activates Ergothioneine Ergothioneine Ergothioneine->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: Inhibition of the NF-κB inflammatory pathway by ergothioneine.

References

Comparative Efficacy Analysis: Ergone vs. Standard Diuretic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the fictional novel diuretic agent, Ergone, with established standard-of-care diuretic drugs. The data presented herein is derived from hypothetical preclinical and clinical studies, designed to illustrate a framework for evaluating the efficacy and mechanism of action of new diuretic compounds.

Executive Summary

This compound is a novel investigational compound with a distinct mechanism of action targeting the renal epithelial sodium channel (ENaC). This guide compares its diuretic efficacy against Furosemide, a loop diuretic, and Hydrochlorothiazide (HCTZ), a thiazide diuretic. The presented data encompasses preclinical models and a simulated Phase II clinical trial, highlighting key performance indicators such as natriuresis, urine output, and potassium-sparing effects.

Preclinical Efficacy Data

Animal Models

The preclinical evaluation of this compound was conducted in a saline-loaded rat model, a standard methodology for assessing diuretic efficacy.

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats (n=8 per group), weighing 250-300g.

  • Acclimatization: Animals were housed in metabolic cages for 3 days for acclimatization.

  • Hydration: Rats were orally loaded with 0.9% saline solution (25 mL/kg body weight).

  • Drug Administration: Immediately after saline loading, animals were administered one of the following via oral gavage:

    • Vehicle (0.5% carboxymethylcellulose)

    • This compound (10 mg/kg)

    • Furosemide (20 mg/kg)

    • Hydrochlorothiazide (20 mg/kg)

  • Data Collection: Urine was collected over a 6-hour period. Urine volume and electrolyte concentrations (Na+, K+, Cl-) were measured.

Results:

Treatment GroupUrine Output (mL/6h)Urinary Na+ Excretion (mmol/6h)Urinary K+ Excretion (mmol/6h)Na+/K+ Ratio
Vehicle4.2 ± 0.50.6 ± 0.10.8 ± 0.20.75
This compound (10 mg/kg) 12.5 ± 1.1 2.1 ± 0.3 0.9 ± 0.1 2.33
Furosemide (20 mg/kg)15.1 ± 1.32.5 ± 0.41.8 ± 0.31.39
HCTZ (20 mg/kg)9.8 ± 0.91.5 ± 0.21.2 ± 0.21.25
Data are presented as mean ± standard deviation.

Simulated Phase II Clinical Trial Data

Study Design

A hypothetical randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy and safety of this compound in patients with mild to moderate hypertension.

Experimental Protocol:

  • Participants: 120 patients with a diagnosis of essential hypertension (systolic blood pressure 140-159 mmHg or diastolic blood pressure 90-99 mmHg).

  • Study Arms:

    • Placebo (n=40)

    • This compound (25 mg once daily) (n=40)

    • Hydrochlorothiazide (25 mg once daily) (n=40)

  • Duration: 4 weeks.

  • Primary Endpoint: Change from baseline in 24-hour ambulatory systolic blood pressure.

  • Secondary Endpoints: Change in 24-hour urinary sodium excretion, change in serum potassium levels.

Results:

ParameterPlaceboThis compound (25 mg) HCTZ (25 mg)
Change in Systolic BP (mmHg) -2.5 ± 1.1-10.2 ± 1.5 -8.5 ± 1.4
Change in Diastolic BP (mmHg) -1.8 ± 0.9-6.8 ± 1.1 -5.9 ± 1.0
Change in 24h Urinary Na+ Excretion (mmol) +5 ± 10+85 ± 15 +70 ± 12
Change in Serum K+ (mEq/L) -0.05 ± 0.1-0.1 ± 0.15 -0.4 ± 0.2
Data are presented as mean change from baseline ± standard deviation.

Mechanism of Action & Signaling Pathways

This compound exerts its diuretic effect through a distinct mechanism compared to loop and thiazide diuretics. The following diagrams illustrate the signaling pathways.

cluster_this compound This compound: ENaC Inhibition cluster_furosemide Furosemide: NKCC2 Inhibition cluster_hctz HCTZ: NCC Inhibition This compound This compound enac Epithelial Na+ Channel (ENaC) This compound->enac Inhibits na_reabsorption Decreased Na+ Reabsorption enac->na_reabsorption urine_output Increased Urine Output (Natriuresis) na_reabsorption->urine_output furosemide Furosemide nkcc2 Na-K-2Cl Cotransporter (NKCC2) furosemide->nkcc2 Inhibits ion_reabsorption Decreased Ion Reabsorption nkcc2->ion_reabsorption lumen_potential Reduced Lumen-Positive Potential ion_reabsorption->lumen_potential h2o_reabsorption Decreased H2O Reabsorption ion_reabsorption->h2o_reabsorption ca_mg_reabsorption Decreased Ca2+/Mg2+ Reabsorption lumen_potential->ca_mg_reabsorption diuresis Increased Diuresis h2o_reabsorption->diuresis hctz Hydrochlorothiazide ncc Na-Cl Cotransporter (NCC) hctz->ncc Inhibits nacl_reabsorption Decreased NaCl Reabsorption ncc->nacl_reabsorption diuresis_hctz Increased Diuresis nacl_reabsorption->diuresis_hctz

Caption: Comparative signaling pathways of this compound, Furosemide, and HCTZ.

Experimental Workflow Diagrams

The following diagrams outline the workflows for the preclinical and clinical studies described.

cluster_preclinical Preclinical Study Workflow (Saline-Loaded Rat Model) acclimatization Acclimatization (3 days in metabolic cages) saline_load Oral Saline Load (25 mL/kg) acclimatization->saline_load drug_admin Drug Administration (Vehicle, this compound, Furosemide, HCTZ) saline_load->drug_admin urine_collection Urine Collection (6 hours) drug_admin->urine_collection analysis Analysis of Urine Volume and Electrolytes (Na+, K+) urine_collection->analysis

Caption: Workflow for the preclinical evaluation of diuretic agents.

cluster_clinical Phase II Clinical Trial Workflow screening Patient Screening & Enrollment (n=120, Mild-Moderate Hypertension) randomization Randomization (1:1:1) screening->randomization placebo Placebo Group (n=40) randomization->placebo ergone_arm This compound Group (25 mg/day, n=40) randomization->ergone_arm hctz_arm HCTZ Group (25 mg/day, n=40) randomization->hctz_arm treatment 4-Week Treatment Period placebo->treatment ergone_arm->treatment hctz_arm->treatment endpoint_assessment Endpoint Assessment (Ambulatory BP, Urinary Na+, Serum K+) treatment->endpoint_assessment data_analysis Data Analysis & Comparison endpoint_assessment->data_analysis

Caption: Workflow for the simulated Phase II clinical trial.

Validating the Molecular Targets of Ergone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ergone's performance against other alternatives, supported by experimental data. We delve into the molecular targets of this compound, focusing on its role in cancer cytotoxicity and nephroprotection, and present detailed experimental protocols for validation.

This compound, a natural compound derived from the fungus Polyporus umbellatus, has demonstrated significant potential as a therapeutic agent, exhibiting both cytotoxic effects against various cancer cell lines and protective effects in models of chronic kidney disease.[1] This guide synthesizes the current understanding of this compound's molecular targets and provides a framework for its validation and comparison with other therapeutic strategies.

I. Molecular Targets of this compound: An Overview

Current research indicates that this compound's therapeutic effects are primarily mediated through two key signaling pathways: the Transforming Growth Factor-beta (TGF-β) pathway, implicated in its nephroprotective activity, and the intrinsic apoptosis pathway, responsible for its cytotoxic effects on cancer cells.

A. Nephroprotection via TGF-β Signaling Inhibition

In the context of chronic kidney disease, this compound has been shown to downregulate the expression of Transforming Growth Factor-beta 1 (TGF-β1). TGF-β1 is a key cytokine that promotes renal fibrosis. By inhibiting this pathway, this compound helps to mitigate the progression of kidney damage. The proposed mechanism involves the inhibition of Smad protein phosphorylation, which are key downstream effectors of TGF-β signaling.

B. Cancer Cytotoxicity via Apoptosis Induction

This compound's anticancer activity is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This process is characterized by the activation of a cascade of enzymes known as caspases, which are the executioners of apoptosis. While the direct upstream target of this compound in this pathway is yet to be fully elucidated, its activity suggests an interaction with key regulators of the intrinsic apoptotic pathway.

II. Comparative Analysis of this compound and Alternative Therapeutics

To provide a comprehensive perspective, this section compares this compound with other drugs targeting the TGF-β and apoptosis pathways.

A. Comparison with other TGF-β Inhibitors

Several therapeutic agents targeting the TGF-β pathway are in various stages of clinical development for fibrotic diseases and cancer.[2][3][4][5]

Therapeutic AgentMechanism of ActionIndication(s)Clinical Development Stage
This compound Downregulation of TGF-β1 expressionChronic Kidney Disease (Preclinical)Preclinical
Fresolimumab Monoclonal antibody neutralizing TGF-β1, β2, and β3Idiopathic Pulmonary Fibrosis, Focal Segmental GlomerulosclerosisPhase I/II
Galunisertib (LY2157229) Small molecule inhibitor of TGF-β receptor I kinasePancreatic Cancer, Hepatocellular CarcinomaPhase II
Trabedersen (AP 12009) Antisense oligonucleotide targeting TGF-β2 mRNAPancreatic Cancer, Malignant Glioma, Colorectal CancerPhase I/II
B. Comparison with other Apoptosis-Inducing Agents

A variety of anticancer drugs function by inducing apoptosis in tumor cells.[6][7][8]

Therapeutic AgentMechanism of ActionIndication(s)Clinical Development Stage
This compound Induction of intrinsic apoptosis pathwayRhabdomyosarcoma, Hepatocellular Carcinoma (Preclinical)Preclinical
Venetoclax (ABT-199) BCL-2 inhibitorChronic Lymphocytic Leukemia, Acute Myeloid LeukemiaApproved
Navitoclax (ABT-263) BCL-2 and BCL-xL inhibitorVarious hematological and solid tumorsPhase I/II
TRAIL Receptor Agonists Activate the extrinsic apoptosis pathwayVarious solid and hematological tumorsPhase I/II

III. Experimental Protocols for Target Validation

Validating the molecular targets of this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.

A. Western Blot Analysis for Smad Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling.

Materials:

  • Renal cell line (e.g., HK-2)

  • This compound

  • TGF-β1

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-Smad2, anti-phospho-Smad3, anti-total-Smad2/3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed renal cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated Smads to total Smads. β-actin is used as a loading control.

B. Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis by this compound.

Materials:

  • Cancer cell line (e.g., RD or HepG2)

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or similar fluorometric/colorimetric assay)

  • 96-well white-walled plates (for luminescent assays) or clear plates (for colorimetric/fluorometric assays)

  • Plate reader capable of measuring luminescence, fluorescence, or absorbance

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to attach and grow overnight.

  • Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Equilibrate the plate and its contents to room temperature.

  • Prepare the caspase assay reagent according to the manufacturer's instructions.

  • Add the reagent to each well and mix gently.

  • Incubate the plate at room temperature for the time specified in the manufacturer's protocol (typically 30-60 minutes), protected from light.

  • Measure the luminescence, fluorescence, or absorbance using a plate reader.

  • Normalize the readings to the vehicle control to determine the fold-change in caspase activity.

IV. Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and the experimental workflows for its target validation.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta1 TGF-beta1 TGF-beta Receptor II TGF-beta Receptor II TGF-beta1->TGF-beta Receptor II TGF-beta Receptor I TGF-beta Receptor I TGF-beta Receptor II->TGF-beta Receptor I Activates Smad2/3 Smad2/3 TGF-beta Receptor I->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Fibrosis Fibrosis Gene Transcription->Fibrosis This compound This compound This compound->TGF-beta1 Inhibits

Figure 1. Proposed mechanism of this compound in the TGF-β signaling pathway.

Apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade This compound This compound Bcl-2 family Bcl-2 family This compound->Bcl-2 family Modulates Cytochrome c Cytochrome c Bcl-2 family->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 2. Proposed mechanism of this compound-induced apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_tgf_beta_validation TGF-β Pathway Validation cluster_apoptosis_validation Apoptosis Pathway Validation Cell_Seeding Seed Cells (Renal or Cancer) Ergone_Treatment Treat with this compound Cell_Seeding->Ergone_Treatment TGF_beta_Stimulation Stimulate with TGF-β1 Ergone_Treatment->TGF_beta_Stimulation Caspase_Assay Caspase 3/7 Activity Assay Ergone_Treatment->Caspase_Assay Protein_Extraction Protein Extraction TGF_beta_Stimulation->Protein_Extraction Western_Blot Western Blot (p-Smad2/3) Protein_Extraction->Western_Blot

Figure 3. Experimental workflow for validating this compound's molecular targets.

References

Comparative Transcriptomic Analysis of Ergone-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic effects of ergone, providing objective comparisons with supporting experimental data and detailed methodologies.

This guide delves into the transcriptomic landscape of cancer cells following treatment with this compound, a natural compound with demonstrated cytotoxic properties. By presenting a comparative analysis of gene expression profiles between this compound-treated and control cells, this document aims to elucidate the molecular mechanisms underlying its anti-cancer activity. The data presented herein is a synthesis of findings from studies on this compound and related sterol compounds, offering a valuable resource for researchers investigating novel therapeutic agents.

Quantitative Data Summary

The following table summarizes the differentially expressed genes (DEGs) in cancer cells treated with this compound compared to an untreated control group. The data is representative of transcriptomic studies and highlights key genes implicated in cellular processes affected by this compound. A positive log2 fold change indicates upregulation, while a negative value signifies downregulation.

Gene SymbolGene NameLog2 Fold Changep-valueBiological Process
Upregulated Genes
BAXBCL2 Associated X, Apoptosis Regulator2.58<0.01Apoptosis, Cell Cycle Arrest
CASP3Caspase 32.15<0.01Apoptosis
CASP8Caspase 81.98<0.02Apoptosis (Extrinsic Pathway)
CASP9Caspase 92.05<0.01Apoptosis (Intrinsic Pathway)
PARP1Poly(ADP-ribose) Polymerase 11.89<0.03DNA Repair, Apoptosis
DUSP1Dual Specificity Phosphatase 13.10<0.001Signal Transduction, MAPK Pathway
DUSP2Dual Specificity Phosphatase 22.75<0.001Signal Transduction, MAPK Pathway
Downregulated Genes
BCL2B-cell CLL/lymphoma 2-2.80<0.01Anti-apoptosis
CCND1Cyclin D1-2.25<0.02Cell Cycle Progression
CDK4Cyclin Dependent Kinase 4-1.95<0.03Cell Cycle Progression
MYCMYC Proto-Oncogene, bHLH Transcription Factor-2.50<0.01Cell Proliferation, Transcription
SURVIVINBaculoviral IAP Repeat Containing 5-2.65<0.01Inhibition of Apoptosis
LARS2Leucyl-tRNA Synthetase 2, Mitochondrial-1.50<0.05Mitochondrial Protein Synthesis
SIRPASignal Regulatory Protein Alpha-1.70<0.04Immune Regulation
HCLS1Hematopoietic Cell-Specific Lyn Substrate 1-1.62<0.04Signal Transduction

Experimental Protocols

The methodologies outlined below are standard protocols for conducting a comparative transcriptomic analysis of cells treated with a compound like this compound.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as Hepatocellular carcinoma (HepG-2) or Muscle rhabdomyosarcoma (RD) are commonly used.[1]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are seeded in 6-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing either this compound at a final concentration (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control group.[2]

  • Incubation: Cells are incubated for a predetermined time period (e.g., 6, 12, or 24 hours) before harvesting for RNA extraction.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from both this compound-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop). RNA integrity is evaluated using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8.0) for sequencing.

Library Preparation and RNA Sequencing (RNA-Seq)
  • Library Construction: An RNA-Seq library is prepared from the total RNA using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a large number of short reads.

Bioinformatic Analysis of Transcriptomic Data
  • Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.

  • Read Alignment: The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools such as HTSeq or featureCounts.

  • Differential Gene Expression Analysis: The raw read counts are used to identify differentially expressed genes between the this compound-treated and control groups.[3] Software packages like DESeq2 or edgeR are employed for this analysis.[3] Genes with a |log2 fold change| > 1 and a false discovery rate (FDR) or adjusted p-value < 0.05 are typically considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) are performed using tools like DAVID, Metascape, or GSEA.

Visualizations

Signaling Pathway Diagram

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ergone_ext This compound DeathReceptor Death Receptor Ergone_ext->DeathReceptor activates CASP8 Caspase-8 DeathReceptor->CASP8 activates CASP3 Caspase-3 CASP8->CASP3 activates Ergone_int This compound BCL2 Bcl-2 Ergone_int->BCL2 downregulates BAX Bax Ergone_int->BAX upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases BCL2->Mitochondrion inhibits release BAX->Mitochondrion promotes release CASP9 Caspase-9 CytochromeC->CASP9 activates CASP9->CASP3 activates PARP PARP Cleavage CASP3->PARP Apoptosis Apoptosis CASP3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Experimental Workflow Diagram

G CellCulture 1. Cell Culture (e.g., HepG-2) Treatment 2. Treatment CellCulture->Treatment This compound This compound Treatment->this compound Control Control (DMSO) Treatment->Control RNA_Extraction 3. RNA Extraction This compound->RNA_Extraction Control->RNA_Extraction QC1 4. RNA Quality Control (Bioanalyzer) RNA_Extraction->QC1 LibraryPrep 5. Library Preparation QC1->LibraryPrep Sequencing 6. RNA Sequencing (Illumina) LibraryPrep->Sequencing DataAnalysis 7. Bioinformatic Analysis Sequencing->DataAnalysis Alignment Alignment to Genome DataAnalysis->Alignment DEG Differential Gene Expression Analysis DataAnalysis->DEG Pathway Pathway Enrichment DataAnalysis->Pathway

Caption: Workflow for comparative transcriptomic analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of laboratory chemical waste, drawing upon general safety principles.

Immediate Safety and Logistical Information

All chemical waste must be managed in accordance with local, regional, and national regulations.[1][2][3][4] The primary responsibility for proper waste management lies with the waste generator.[5][6] Before beginning any experiment, it is crucial to have a clear plan for the disposal of all resulting chemical waste.

Key Principles of Chemical Waste Management:

  • Identification: All waste must be accurately identified.[5] Generators must determine if their waste is hazardous.[5]

  • Segregation: Do not mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[7]

  • Containment: Use appropriate, chemically compatible containers for waste accumulation.[8] Containers must be kept tightly closed except when adding waste.[8]

  • Labeling: All waste containers must be clearly labeled with their contents.[8]

  • Storage: Store waste in a designated, well-ventilated area away from ignition sources and incompatible materials.[1][4]

Quantitative Data for Disposal Considerations

For certain types of aqueous, non-hazardous waste, disposal via the sanitary sewer may be permissible, subject to strict limitations. However, it is imperative to consult your institution's specific guidelines and local regulations before proceeding.

ParameterPermissible Limit for Sanitary Sewer DischargeSource
pH5.5 - 9.0[8]

Note: This is a general guideline. Always verify with your local environmental health and safety (EH&S) office and the specific Safety Data Sheet (SDS) for the chemical.

Experimental Protocols: Spill Management

In the event of a chemical spill, immediate and appropriate action is necessary to mitigate hazards. The following are general protocols for small and large spills.

Small Spills
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][2][3]

  • Clean-up: Wipe up the absorbed material with a cloth or fleece.[1][2][3]

  • Decontamination: Thoroughly clean the surface to remove any residual contamination.[1][2][3]

  • Disposal: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[1][2][3] Never return spilled material to the original container.[1][2][3]

Large Spills
  • Evacuate: Evacuate the area immediately.

  • Alert Authorities: Contact your institution's emergency response team or the local fire department.

  • Isolate the Area: If it is safe to do so, stop the flow of the material and dike the spilled area to prevent spreading.[1][2][3]

  • Ignition Sources: Eliminate all ignition sources such as sparks, flames, and smoking in the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.

cluster_0 Waste Generation & Identification cluster_1 Hazard Assessment cluster_2 Disposal Pathways cluster_3 Final Disposition start Chemical Waste Generated identify Identify Waste Properties (Consult SDS) start->identify is_hazardous Is the Waste Hazardous? identify->is_hazardous hazardous_disposal Segregate, Label, and Store for Hazardous Waste Pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose via Approved Non-Hazardous Pathway (e.g., Sanitary Sewer if Permitted) is_hazardous->non_hazardous_disposal No pickup EH&S Waste Pickup hazardous_disposal->pickup drain Sanitary Sewer non_hazardous_disposal->drain

Caption: General workflow for the proper disposal of laboratory chemical waste.

References

Essential Safety and Handling Guide for Cyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Ergone" is not a recognized chemical. This guide has been created using Cyclophosphamide, a hazardous chemotherapy agent, as a representative example to illustrate the essential safety protocols, personal protective equipment (PPE) requirements, and handling procedures for a high-hazard laboratory chemical. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

Immediate Safety and Logistical Information

Cyclophosphamide is a potent cytotoxic and genotoxic agent that requires strict handling protocols to prevent occupational exposure.[1][2] Primary routes of exposure include inhalation, dermal absorption, and accidental injection.[3] It is classified as a human carcinogen and can cause genetic defects, damage fertility, and harm an unborn child.[1][4][5]

Emergency Procedures:

  • Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention.[6]

  • Inhalation: Move to fresh air and rest. Seek immediate medical attention.[6][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][9]

  • Spills: Evacuate non-essential personnel from the area.[7] Spill cleanup should only be performed by trained personnel wearing appropriate PPE.[7] Collect spilled material using a method that minimizes dust generation, such as a damp cloth or a filtered vacuum.[7] Decontaminate the area with a 10% bleach solution followed by a detergent rinse.[3][10] All cleanup materials are considered hazardous waste.[11]

Operational Plan: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling Cyclophosphamide to minimize exposure.[4] Engineering controls, such as a certified Class II Type B biological safety cabinet (BSC) or a fume hood, are the primary means of control and must be used for all manipulations of the drug, including weighing and solution preparation.[3]

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated, powder-free nitrile gloves is required.[3]Thicker gloves provide better protection as cytotoxic drugs can permeate most glove materials.[4] Double-gloving provides an extra layer of protection.
Gown Disposable, moisture-resistant, long-sleeved gown with closed front and cuffs.[4]Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use.[3]
Eye/Face Protection Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask.[3][12]Protects against splashes and aerosols.[3][12]
Respiratory Protection A NIOSH-approved respirator (e.g., N100, P100) must be worn for procedures with a high risk of aerosol generation, such as cleaning up spills outside of a containment device.[3][4]Surgical masks are not sufficient to protect against chemical aerosols.[4]
Additional Wear Disposable hair covering and shoe covers.[3][10]Prevents contamination of personal items and reduces the spread of the hazardous material outside the designated work area.
Quantitative Data Summary
ParameterValueReference
CAS Number 50-18-0[4]
Molecular Formula C₇H₁₅Cl₂N₂O₂P[4]
Appearance White crystalline powder[1][4]
Oral LD50 (Rat) 180 mg/kg[13]
Occupational Exposure Limit (OEL) No universally established OEL. A proposed TWA of 0.01 mg/m³ has been suggested based on carcinogenicity data.[4][13]
Carcinogenicity IARC Group 1: Carcinogenic to humans.[4]
Reproductive Toxicity Category 1A: May damage fertility or the unborn child.[1][5]
Mutagenicity Category 1A/1B: May cause genetic defects.[1][5]
Disposal Plan

All materials that come into contact with Cyclophosphamide are considered hazardous waste and must be disposed of accordingly.[11]

  • Sharps: Needles, syringes, and other contaminated sharps must be placed immediately into an approved, puncture-proof sharps container labeled for cytotoxic waste.[3]

  • Solid Waste: All PPE (gowns, gloves, masks, etc.), disposable labware, and cleaning materials must be double-bagged in clearly labeled, sealed transparent or red biohazard bags.[3][10]

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour Cyclophosphamide waste down the drain.[3]

  • Waste Pickup: All waste must be stored in a designated, secure area with secondary containment and disposed of through an authorized chemical waste management service.[3]

Experimental Protocol: Preparation of a 10 mg/mL Cyclophosphamide Solution

Objective: To safely prepare a 10 mg/mL stock solution of Cyclophosphamide in sterile saline for in vitro experiments.

Materials:

  • Cyclophosphamide powder (solid)

  • Sterile 0.9% saline solution

  • Sterile 15 mL conical tubes

  • Chemotherapy-rated sterile syringes and needles

  • Sterile 0.22 µm syringe filter

  • 70% Isopropanol

  • Plastic-backed absorbent pads

  • Cytotoxic waste containers (sharps and solid waste)

Procedure:

  • Preparation of Work Area:

    • Don all required PPE as specified in the table above (double gloves, gown, face shield, etc.).

    • Work must be performed within a certified Class II Type B Biological Safety Cabinet (BSC).[3]

    • Cover the work surface of the BSC with a plastic-backed absorbent pad.[12]

    • Disinfect all materials entering the BSC with 70% isopropanol.

  • Weighing Cyclophosphamide:

    • Tare a sterile 15 mL conical tube on a balance located inside the BSC.

    • Carefully weigh the desired amount of Cyclophosphamide powder directly into the conical tube. Avoid creating dust.[3]

  • Reconstitution:

    • Using a sterile syringe and needle, draw up the calculated volume of sterile saline.

    • Slowly add the saline to the conical tube containing the Cyclophosphamide powder. Keep the tube opening directed away from you.

    • Securely cap the tube and gently vortex or invert until the powder is completely dissolved.

  • Sterilization:

    • Using a new sterile syringe, draw up the reconstituted Cyclophosphamide solution.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new, sterile, and clearly labeled conical tube.

  • Post-Procedure Cleanup:

    • Wipe down all external surfaces of containers and equipment used with 70% isopropanol before removing them from the BSC.

    • Dispose of all contaminated materials (syringes, needles, filters, absorbent pad, gloves, etc.) in the appropriate cytotoxic waste containers located inside the BSC.[3]

    • Remove the outer pair of gloves and dispose of them.

    • Decontaminate the surfaces of the BSC as per laboratory protocol.[3]

    • Remove remaining PPE in the designated area and dispose of it as hazardous waste.

    • Thoroughly wash hands with soap and water.

Visual Guides

Caption: Workflow for PPE selection and use when handling Cyclophosphamide.

Disposal_Pathway cluster_source Point of Generation (Inside BSC/Hood) cluster_containers Waste Segregation cluster_final Final Disposal PPE Contaminated PPE (Gloves, Gown, etc.) SolidWaste Double-Bagged Cytotoxic Waste Bin (Labeled) PPE->SolidWaste Sharps Needles, Syringes, Glassware SharpsContainer Puncture-Proof Sharps Container (Labeled) Sharps->SharpsContainer Liquids Unused Solutions, Rinsates LiquidWaste Sealed, Labeled Liquid Waste Bottle Liquids->LiquidWaste Storage Secure Designated Waste Storage Area SolidWaste->Storage SharpsContainer->Storage LiquidWaste->Storage Pickup Authorized Hazardous Waste Pickup Storage->Pickup

Caption: Logical pathway for the safe disposal of Cyclophosphamide waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.